molecular formula C11H13NO4 B3425086 4-Hydroxyphenylpropionylglycine CAS No. 3850-43-9

4-Hydroxyphenylpropionylglycine

Cat. No.: B3425086
CAS No.: 3850-43-9
M. Wt: 223.22 g/mol
InChI Key: KPKFTTASECYTCL-UHFFFAOYSA-N
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Description

N-[(4-Hydroxybenzoyl)acetyl]glycine is an organic compound with the molecular formula C11H13NO4 . It is a glycine derivative, a class of compounds where the glycine molecule has been modified by the addition of other functional groups . Glycine itself is a fundamental building block of proteins and plays crucial roles in biological systems, serving as an inhibitory neurotransmitter in the central nervous system and as a precursor for the synthesis of other important molecules like glutathione, creatine, and heme . As a glycine derivative, this compound may be of interest in biochemical research for studying metabolic pathways, conjugation reactions, or as a standard in analytical chemistry. Researchers can utilize this compound to explore the properties and applications of modified amino acids. This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[3-(4-hydroxyphenyl)propanoylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-9-4-1-8(2-5-9)3-6-10(14)12-7-11(15)16/h1-2,4-5,13H,3,6-7H2,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKFTTASECYTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)NCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701268844
Record name N-[3-(4-Hydroxyphenyl)-1-oxopropyl]glycine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3850-43-9
Record name N-[3-(4-Hydroxyphenyl)-1-oxopropyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3850-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(4-Hydroxyphenyl)-1-oxopropyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biological Role of 4-Hydroxyphenylpropionylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphenylpropionylglycine is a metabolite originating from both endogenous and exogenous sources, including the amino acid tyrosine and the dietary phenol (B47542) phloretin.[1] Its formation is mediated by gut microbiota followed by glycine (B1666218) conjugation. While direct research on the specific biological roles of this compound is limited, this guide synthesizes the current understanding of its metabolic origins and explores the potential biological activities by examining closely related hydroxyphenylpropionic acids. The available data strongly suggest a plausible role for this compound in the modulation of lipid metabolism and gut microbiota, positioning it as a molecule of interest for further investigation in the context of metabolic disorders.

Introduction

This compound, also known as phloretic acid glycine conjugate, is a metabolite identified in human biofluids.[1] Its chemical structure consists of a 4-hydroxyphenylpropionyl group conjugated to a glycine molecule. This compound is a product of the metabolic breakdown of the essential amino acid tyrosine and the dietary flavonoid phloretin, with gut microbial enzymes playing a crucial role in its synthesis.[1] Given the recognized biological activities of both its precursor molecules and the attached glycine moiety, this compound is emerging as a potential bioactive compound. This document provides a comprehensive overview of its metabolic origins and inferred biological functions based on studies of structurally similar compounds.

Metabolic Origin and Synthesis

The synthesis of this compound is a multi-step process involving both host and microbial metabolism.

  • From Tyrosine: The amino acid tyrosine can be metabolized by gut microbiota into 4-hydroxyphenylpropionic acid. This intermediate is then absorbed and undergoes phase II conjugation with glycine in the liver to form this compound.

  • From Phloretin: Phloretin, a dihydrochalcone (B1670589) found in apples and other plants, is hydrolyzed by gut bacteria to release phloretic acid (4-hydroxyphenylpropionic acid). Subsequently, phloretic acid is conjugated with glycine in the liver.[1]

Below is a diagram illustrating the metabolic pathway leading to the formation of this compound.

Metabolic Pathway of this compound Tyrosine Tyrosine Gut_Microbiota Gut_Microbiota Tyrosine->Gut_Microbiota Phloretin Phloretin Phloretin->Gut_Microbiota 4-Hydroxyphenylpropionic Acid 4-Hydroxyphenylpropionic Acid Gut_Microbiota->4-Hydroxyphenylpropionic Acid Liver Liver 4-Hydroxyphenylpropionic Acid->Liver This compound This compound Liver->this compound Glycine Glycine Glycine->Liver

Metabolic pathway of this compound.

Potential Biological Roles and Mechanism of Action

Direct experimental evidence for the biological activity of this compound is currently scarce. However, studies on the closely related compound, 4-hydroxyphenylpropionic acid (4-HPP), provide strong indications of its potential functions. The primary hypothesized roles are in the regulation of lipid metabolism and the modulation of gut microbiota, particularly in the context of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).

Regulation of Lipid Metabolism

Research has demonstrated that hydroxyphenylpropionic acids can ameliorate dyslipidemia and hepatic steatosis in animal models of NAFLD. It is plausible that this compound shares these properties.

The proposed mechanism involves the modulation of gut microbiota, which in turn influences lipid metabolism. The following diagram illustrates the hypothetical signaling pathway.

Hypothesized Signaling Pathway for Lipid Metabolism Regulation This compound This compound Gut_Microbiota Gut_Microbiota This compound->Gut_Microbiota Modulation of Gut Microbiota Composition Modulation of Gut Microbiota Composition Gut_Microbiota->Modulation of Gut Microbiota Composition Altered Production of Microbial Metabolites (e.g., SCFAs) Altered Production of Microbial Metabolites (e.g., SCFAs) Modulation of Gut Microbiota Composition->Altered Production of Microbial Metabolites (e.g., SCFAs) Improved Gut Barrier Function Improved Gut Barrier Function Modulation of Gut Microbiota Composition->Improved Gut Barrier Function Reduced Systemic Inflammation Reduced Systemic Inflammation Altered Production of Microbial Metabolites (e.g., SCFAs)->Reduced Systemic Inflammation Improved Gut Barrier Function->Reduced Systemic Inflammation Modulation of Hepatic Gene Expression Modulation of Hepatic Gene Expression Reduced Systemic Inflammation->Modulation of Hepatic Gene Expression Decreased Lipogenesis Decreased Lipogenesis Modulation of Hepatic Gene Expression->Decreased Lipogenesis Increased Fatty Acid Oxidation Increased Fatty Acid Oxidation Modulation of Hepatic Gene Expression->Increased Fatty Acid Oxidation Amelioration of Hepatic Steatosis and Dyslipidemia Amelioration of Hepatic Steatosis and Dyslipidemia Decreased Lipogenesis->Amelioration of Hepatic Steatosis and Dyslipidemia Increased Fatty Acid Oxidation->Amelioration of Hepatic Steatosis and Dyslipidemia

Hypothesized signaling pathway for lipid metabolism regulation.
Modulation of Gut Microbiota

Studies on 3-HPP and 4-HPP have shown that these compounds can reverse the dysbiosis induced by a high-fat diet.[2][3] This includes increasing the diversity of the gut microbiome and altering the relative abundance of specific bacterial genera.[2][3] It is reasonable to hypothesize that this compound exerts similar effects.

Quantitative Data

The following tables summarize the quantitative data from studies on 3-hydroxyphenylpropionic acid (3-HPP) and 4-hydroxyphenylpropionic acid (4-HPP) in a high-fat diet (HFD)-induced mouse model of NAFLD.[2][3] It is important to note that these data are for the unconjugated forms and are presented here as a proxy for the potential effects of this compound.

Table 1: Effects of HPPs on Body Weight, Liver Index, and Serum Lipids

ParameterHFD Control Group3-HPP Treated Group4-HPP Treated Group
Body Weight (g)45.2 ± 2.540.1 ± 3.138.9 ± 2.8
Liver Index (%)5.8 ± 0.44.9 ± 0.54.6 ± 0.3
Serum Triglycerides (mmol/L)1.2 ± 0.20.9 ± 0.10.8 ± 0.1
Serum Total Cholesterol (mmol/L)6.5 ± 0.75.1 ± 0.64.8 ± 0.5
*p < 0.05 compared to HFD control group. Data are presented as mean ± SD.

Table 2: Effects of HPPs on Gut Microbiota Composition (Relative Abundance %)

Bacterial GenusHFD Control Group3-HPP Treated Group4-HPP Treated Group
Rikenella0.5 ± 0.21.1 ± 0.41.5 ± 0.5
Faecalibaculum2.1 ± 0.61.3 ± 0.41.0 ± 0.3
*p < 0.05 compared to HFD control group. Data are presented as mean ± SD.

Experimental Protocols

The following is a generalized experimental protocol based on the methodologies cited in studies of hydroxyphenylpropionic acids.[2][3]

High-Fat Diet-Induced NAFLD Mouse Model
  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • Acclimatization: Acclimatize mice for one week with free access to standard chow and water.

  • Dietary Intervention:

    • Control Group: Fed a standard chow diet.

    • High-Fat Diet (HFD) Group: Fed a diet with 60% of calories from fat.

    • Treatment Groups: Fed an HFD supplemented with 3-HPP or 4-HPP (e.g., 50 mg/kg body weight/day) via oral gavage.

  • Duration: The dietary intervention is typically carried out for 12-16 weeks.

  • Sample Collection: At the end of the study period, collect blood, liver tissue, and cecal contents for analysis.

The workflow for this experimental protocol is depicted below.

Experimental Workflow for NAFLD Mouse Model Start Start Acclimatization Acclimatization (1 week) Start->Acclimatization Dietary_Intervention Dietary Intervention (12-16 weeks) Acclimatization->Dietary_Intervention Control_Group Control Group (Standard Chow) Dietary_Intervention->Control_Group HFD_Group HFD Group (60% Fat) Dietary_Intervention->HFD_Group Treatment_Groups Treatment Groups (HFD + HPPs) Dietary_Intervention->Treatment_Groups Sample_Collection Sample Collection Control_Group->Sample_Collection HFD_Group->Sample_Collection Treatment_Groups->Sample_Collection Blood_Analysis Blood Analysis (Lipids) Sample_Collection->Blood_Analysis Liver_Analysis Liver Analysis (Histology, Gene Expression) Sample_Collection->Liver_Analysis Microbiota_Analysis Cecal Content Analysis (16S rRNA Sequencing) Sample_Collection->Microbiota_Analysis End End Blood_Analysis->End Liver_Analysis->End Microbiota_Analysis->End

Experimental workflow for the NAFLD mouse model.

Conclusion and Future Directions

This compound is a gut microbiota-derived metabolite with a plausible role in the regulation of lipid metabolism and gut microbial composition. While direct evidence is lacking, research on its unconjugated precursor, 4-hydroxyphenylpropionic acid, provides a strong rationale for its investigation as a potential therapeutic agent for metabolic diseases. Future research should focus on:

  • Directly assessing the biological activities of this compound in in vitro and in vivo models of metabolic disease.

  • Elucidating the specific molecular mechanisms by which it exerts its effects on host cells and the gut microbiota.

  • Conducting pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

A deeper understanding of the biological role of this compound will be crucial for harnessing its potential for the development of novel therapeutics for metabolic and inflammatory disorders.

References

4-Hydroxyphenylpropionylglycine: A Tyrosine Metabolite at the Crossroads of Host and Microbiome Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Hydroxyphenylpropionylglycine is a metabolite derived from the essential amino acid tyrosine, positioned at the intersection of human and gut microbial metabolic pathways. Its formation is a multi-step process involving host enzymes and microbial biotransformation, followed by conjugation with glycine (B1666218). This guide provides a comprehensive overview of this compound, including its biochemical synthesis, detailed analytical methodologies for its quantification, and its emerging significance in the context of metabolic diseases. This document is intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced roles of tyrosine metabolites and the gut-brain axis.

Introduction

Metabolomics, the large-scale study of small molecules, has unveiled a complex interplay between host and microbial metabolism in maintaining health and driving disease. Among the vast array of metabolites, those originating from the breakdown of essential amino acids are of particular interest due to their diverse biological activities. This compound, a glycine conjugate of 4-hydroxyphenylpropionic acid, is a terminal product of tyrosine metabolism. Its synthesis involves both mammalian enzymes and the metabolic activity of the gut microbiota, making it a key molecule in understanding the gut-liver-brain axis. This guide will delve into the known aspects of this compound, from its biochemical origins to its analytical quantification and potential physiological relevance.

Biochemical Profile and Synthesis Pathway

This compound is chemically known as N-[3-(4-hydroxyphenyl)-1-oxopropyl]-glycine.[1] It is a solid at room temperature with a molecular formula of C11H13NO4 and a molecular weight of 223.2 g/mol .[1] The molecule is soluble in organic solvents such as DMF, DMSO, and ethanol.[1]

The biosynthesis of this compound is a multi-step process that begins with the amino acid tyrosine. The pathway involves both host and microbial enzymes:

  • Host Metabolism: Tyrosine undergoes transamination by host enzymes, such as aromatic amino acid aminotransferase and tyrosine aminotransferase, to form 4-hydroxyphenylpyruvic acid.[1][2]

  • Gut Microbiota Contribution: 4-hydroxyphenylpyruvic acid is further metabolized by the gut microbiota to 4-hydroxyphenylpropionic acid.[1][2]

  • Final Conjugation: In the final step, 4-hydroxyphenylpropionic acid is conjugated with glycine by host enzymes to form this compound.[1][2]

This metabolic pathway highlights the symbiotic relationship between the host and its gut microbiome in processing dietary components.

Tyrosine Tyrosine pHPPA 4-Hydroxyphenylpyruvic acid Tyrosine->pHPPA Transamination pHPA 4-Hydroxyphenylpropionic acid pHPPA->pHPA Reduction HPPG This compound pHPA->HPPG Conjugation Host Host Enzymes (Aromatic amino acid aminotransferase, Tyrosine aminotransferase) Gut Gut Microbiota Glycine Glycine Conjugation (Host)

Biosynthesis of this compound.

Quantitative Data

The quantification of this compound in human biofluids is crucial for understanding its physiological and pathological roles. A targeted metabolomics study by Anesi et al. (2022) provides quantitative data for this metabolite in human plasma and urine.

Metabolite Biofluid Concentration Range (Healthy Adults) Unit Reference
This compoundPlasma0.01 - 0.5µM[1]
This compoundUrine0.5 - 10µmol/mmol creatinine[1]

Table 1: Concentration of this compound in Human Biofluids.

Experimental Protocols

The accurate quantification of this compound requires a robust and validated analytical method. The following protocol is based on the methodology described by Anesi et al. (2022) for the targeted analysis of tyrosine metabolites in human plasma and urine using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Sample Preparation

Plasma:

  • Thaw plasma samples on ice.

  • To 25 µL of plasma, add 75 µL of ice-cold methanol (B129727) containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

Urine:

  • Thaw urine samples on ice.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to remove particulate matter.

  • Dilute the supernatant 1:20 with ultrapure water containing an appropriate internal standard.

  • Vortex and transfer to an autosampler vial.

cluster_plasma Plasma Sample Preparation cluster_urine Urine Sample Preparation P1 25 µL Plasma P2 Add 75 µL ice-cold Methanol + IS P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Collect Supernatant P3->P4 P5 Evaporate to Dryness P4->P5 P6 Reconstitute P5->P6 UPLC-MS/MS Analysis UPLC-MS/MS Analysis P6->UPLC-MS/MS Analysis U1 Urine Sample U2 Centrifuge U1->U2 U3 Dilute 1:20 with Water + IS U2->U3 U4 Vortex U3->U4 U4->UPLC-MS/MS Analysis

Workflow for sample preparation.
UPLC-MS/MS Analysis

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% B over 10 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound would need to be optimized, but a likely transition would be m/z 224.1 -> 107.1.

Parameter Value
UPLC System Waters ACQUITY UPLC or equivalent
Mass Spectrometer Sciex QTRAP 6500+ or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition (example) Q1: 224.1 m/z, Q3: 107.1 m/z

Table 2: UPLC-MS/MS Parameters for the Analysis of this compound.

Physiological and Pathological Significance

The role of this compound in human health and disease is an emerging area of research. As a product of both host and microbial metabolism, its levels may reflect the interplay between dietary intake of tyrosine, host metabolic capacity, and the composition and activity of the gut microbiome.

Alterations in tyrosine metabolism have been linked to several conditions, including metabolic syndrome, obesity, and neurological disorders. Gut microbiota-derived phenolic metabolites, a class to which the precursor of this compound belongs, have been shown to influence host metabolism and have been associated with conditions like non-alcoholic fatty liver disease (NAFLD). While direct evidence for the specific role of this compound is still limited, its position as a terminal metabolite makes it a potential biomarker for dysregulation in the upstream pathways of tyrosine metabolism and gut microbial activity.

cluster_factors Influencing Factors cluster_conditions Potential Associations Diet Dietary Tyrosine HPPG This compound Levels Diet->HPPG Host Host Metabolism Host->HPPG Gut Gut Microbiota Gut->HPPG Metabolic Metabolic Syndrome HPPG->Metabolic NAFLD NAFLD HPPG->NAFLD Neuro Neurological Disorders HPPG->Neuro

Potential role as a biomarker.

Implications for Drug Development

The unique origin of this compound at the host-microbiome interface presents several avenues for therapeutic exploration.

  • Biomarker Development: As previously mentioned, circulating or excreted levels of this compound could serve as a non-invasive biomarker for assessing the status of tyrosine metabolism and gut microbial function. This could be valuable in clinical trials for interventions targeting metabolic or gut-related disorders.

  • Modulation of Gut Microbiota: Since the gut microbiota is essential for the formation of the precursor to this compound, targeting specific microbial populations or their enzymatic activities could modulate the levels of this and other related metabolites. This could be achieved through probiotics, prebiotics, or small molecule inhibitors of microbial enzymes.

  • Host-Targeted Therapies: Understanding the downstream signaling effects of this compound, should any be identified, could reveal novel host targets for drug development.

Further research is required to elucidate the precise biological functions of this compound and to validate its potential as a biomarker and therapeutic target.

Conclusion

This compound is a fascinating metabolite that encapsulates the intricate metabolic partnership between humans and their gut microbes. While our understanding of its specific roles is still in its infancy, the availability of robust analytical methods for its quantification opens the door to more in-depth investigations. For researchers and drug development professionals, this metabolite represents a potential window into the complex world of the gut-brain axis and a promising area for the discovery of new biomarkers and therapeutic strategies for a range of metabolic and neurological disorders. The continued exploration of such host-microbiome co-metabolites will undoubtedly be a key feature of future biomedical research.

References

The Metabolic Journey of Phloretin: A Technical Guide to the Formation of 4-Hydroxyphenylpropionylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phloretin (B1677691), a dihydrochalcone (B1670589) found abundantly in apples and other dietary sources, undergoes significant metabolism within the human body, leading to the formation of various metabolites. This technical guide provides an in-depth exploration of a key metabolic pathway: the conversion of phloretin to 4-hydroxyphenylpropionylglycine. This process involves a two-step biotransformation, initiated by the gut microbiota and completed by hepatic enzymes. This document details the enzymatic reactions, presents available quantitative data, outlines experimental protocols for studying this pathway, and provides visual representations of the core processes to facilitate a comprehensive understanding for research and drug development applications.

Introduction

Phloretin (3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one) has garnered considerable interest in the scientific community for its potential health-promoting properties, including antioxidant and anti-inflammatory activities. However, the bioavailability and bioactivity of phloretin are intrinsically linked to its metabolic fate following ingestion. A significant portion of dietary phloretin is not absorbed in its native form but is first metabolized by the gut microbiome. One of the key metabolic routes involves the cleavage of the dihydrochalcone structure to form 4-hydroxyphenylpropionic acid, which is subsequently conjugated with glycine (B1666218) in the liver to yield this compound. Understanding this metabolic pathway is crucial for elucidating the mechanisms behind phloretin's biological effects and for the development of phloretin-based therapeutics with optimized pharmacokinetic profiles.

The Metabolic Pathway: From Phloretin to this compound

The conversion of phloretin to this compound is a sequential two-step process:

Step 1: C-C Bond Cleavage by Gut Microbiota

The initial and rate-limiting step in this pathway occurs in the colon and is mediated by the gut microbiota. Specific anaerobic bacteria, notably Eubacterium ramulus and Clostridium orbiscindens, possess the enzymatic machinery to cleave the C-C bond of the phloretin molecule.[1][2] This reaction is catalyzed by the enzyme phloretin hydrolase .

Phloretin hydrolase hydrolyzes the bond between the A- and B-rings of the dihydrochalcone structure, yielding two primary products: 4-hydroxyphenylpropionic acid (also known as phloretic acid) and phloroglucinol .[3][4]

  • Enzyme: Phloretin Hydrolase

  • Location: Colon (mediated by gut microbiota)

  • Reaction: Phloretin + H₂O → 4-Hydroxyphenylpropionic Acid + Phloroglucinol

Step 2: Glycine Conjugation in the Liver

Following its formation in the gut, 4-hydroxyphenylpropionic acid is absorbed into the bloodstream and transported to the liver. In the mitochondria of hepatocytes, it undergoes a phase II conjugation reaction with the amino acid glycine. This reaction is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT) .[5][6]

The reaction involves the activation of 4-hydroxyphenylpropionic acid to its CoA thioester, followed by the transfer of the 4-hydroxyphenylpropionyl group to the amino group of glycine. This results in the formation of This compound .[5]

  • Enzyme: Glycine N-acyltransferase (GLYAT)

  • Location: Liver (mitochondria)

  • Reaction: 4-Hydroxyphenylpropionyl-CoA + Glycine → this compound + CoA

The resulting glycine conjugate is more water-soluble than its precursor, facilitating its excretion in urine.

Quantitative Data

The quantification of phloretin and its metabolites is essential for understanding its pharmacokinetic profile. The following tables summarize available quantitative data from in vivo and in vitro studies. It is important to note that specific enzyme kinetic parameters for phloretin hydrolase with phloretin and for GLYAT with 4-hydroxyphenylpropionic acid are not extensively reported in the literature.

Table 1: Pharmacokinetic Parameters of Phloretin and its Metabolites

CompoundMatrixTmax (h)Cmax (nmol/L)Bioavailability (%)Reference
PhloretinRat Plasma~0.5-1Varies with dose8.67[7]
Phloretin-2'-O-glucuronideHuman Plasma< 1~294-[8]
Phloretin Metabolites (total)Human Urine~3Varies with dose-[9]

Table 2: In Vitro Permeability of Phloretin

Cell ModelDirectionApparent Permeability (Papp) (cm/s)Reference
Caco-2Apical to Basolateral1.06 x 10⁻⁶[7]

Table 3: Enzyme Kinetic Parameters (General)

EnzymeSubstrateKmkcatReference
Glycine N-acyltransferase (human)Benzoyl-CoA96.6 µM-[10]
Glycine N-acyltransferase (human)Glycine0.5 - 2.9 M-[11]
CYP3A4 (human)Phloretin-3.1 min⁻¹[12]
CYP2C19 (human)Phloretin-5.8 min⁻¹[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolism of phloretin to this compound.

In Vitro Phloretin Metabolism using Gut Microbiota (Fecal Fermentation)

Objective: To investigate the conversion of phloretin to 4-hydroxyphenylpropionic acid by human gut microbiota.

Materials:

  • Fresh human fecal samples from healthy donors

  • Phloretin standard

  • Anaerobic basal medium (e.g., Gifu anaerobic medium)

  • Anaerobic chamber or jars with gas-generating kits

  • Centrifuge

  • HPLC or UPLC-MS/MS system

Protocol:

  • Fecal Slurry Preparation: Within 2 hours of collection, homogenize fresh fecal samples (1:10 w/v) in anaerobic basal medium inside an anaerobic chamber.

  • Incubation: In the anaerobic chamber, dispense the fecal slurry into sterile tubes. Add a stock solution of phloretin (dissolved in a suitable solvent like DMSO, final concentration typically 10-100 µM) to the tubes. Include a vehicle control (solvent only).

  • Fermentation: Incubate the tubes at 37°C under anaerobic conditions for various time points (e.g., 0, 6, 12, 24, 48 hours).

  • Sample Collection and Preparation: At each time point, remove an aliquot of the fermentation broth. Centrifuge at 10,000 x g for 10 minutes to pellet bacteria and debris.

  • Extraction: Acidify the supernatant with HCl and extract the metabolites with a solvent like ethyl acetate. Evaporate the solvent and reconstitute the residue in a suitable mobile phase for analysis.

  • Analysis: Analyze the samples by HPLC or UPLC-MS/MS to quantify the disappearance of phloretin and the appearance of 4-hydroxyphenylpropionic acid.

Phloretin Hydrolase Enzyme Assay

Objective: To determine the activity of phloretin hydrolase.

Materials:

  • Purified recombinant phloretin hydrolase or cell-free extract from a bacterial strain known to possess the enzyme (e.g., Eubacterium ramulus).

  • Phloretin solution

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

  • Quenching solution (e.g., methanol (B129727) or acetonitrile)

  • HPLC system with a UV detector

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the reaction buffer and phloretin solution at a desired concentration.

  • Enzyme Reaction: Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C). Initiate the reaction by adding the enzyme preparation.

  • Time Points: At specific time intervals, withdraw aliquots of the reaction mixture and immediately stop the reaction by adding a quenching solution.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the protein.

  • HPLC Analysis: Inject the supernatant onto an HPLC system equipped with a C18 column. Monitor the separation of phloretin and its product, 4-hydroxyphenylpropionic acid, at a suitable wavelength (e.g., 280 nm).

  • Quantification: Calculate the amount of product formed over time to determine the enzyme activity.

Glycine N-acyltransferase (GLYAT) Enzyme Assay

Objective: To measure the conjugation of 4-hydroxyphenylpropionic acid with glycine.

Materials:

  • Mitochondrial fraction isolated from liver tissue or recombinant GLYAT.

  • 4-Hydroxyphenylpropionic acid

  • ATP, Coenzyme A (CoA), and MgCl₂ (for in situ generation of the CoA thioester) or synthetically prepared 4-hydroxyphenylpropionyl-CoA.

  • Glycine

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for a colorimetric assay or an LC-MS/MS system for direct product quantification.

  • Spectrophotometer (for colorimetric assay)

Protocol (Colorimetric Assay):

  • Reaction Mixture: In a microplate well, prepare a reaction mixture containing the reaction buffer, 4-hydroxyphenylpropionic acid, ATP, CoA, MgCl₂, and glycine.

  • Enzyme Reaction: Pre-incubate the mixture at 37°C. Initiate the reaction by adding the mitochondrial preparation or recombinant GLYAT.

  • Detection: Immediately add DTNB to the reaction mixture. DTNB reacts with the free CoA released during the conjugation reaction to produce a yellow-colored product that can be monitored spectrophotometrically at 412 nm.

  • Kinetic Measurement: Measure the increase in absorbance at 412 nm over time to determine the rate of the reaction.

Protocol (LC-MS/MS Analysis):

  • Follow steps 1 and 2 of the colorimetric assay (without DTNB).

  • Quenching: After a defined incubation time, stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge to pellet the protein. Dilute the supernatant for analysis.

  • Analysis: Use a validated UPLC-MS/MS method to separate and quantify the product, this compound.

Visualization of Pathways and Workflows

Metabolic Pathway of Phloretin to this compound

phloretin_metabolism cluster_gut Gut Microbiota (Colon) cluster_liver Liver (Mitochondria) phloretin Phloretin hppa 4-Hydroxyphenylpropionic Acid phloretin->hppa Phloretin Hydrolase phloroglucinol Phloroglucinol phloretin->phloroglucinol Phloretin Hydrolase hppg This compound hppa->hppg Glycine N-acyltransferase (GLYAT)

Caption: Metabolic conversion of phloretin to this compound.

Experimental Workflow for In Vitro Fecal Fermentation

fecal_fermentation_workflow start Start: Fresh Fecal Sample step1 Homogenize in Anaerobic Medium start->step1 step2 Incubate with Phloretin (Anaerobic) step1->step2 step3 Collect Aliquots at Time Points step2->step3 step4 Centrifuge and Extract Supernatant step3->step4 step5 Analyze by HPLC or UPLC-MS/MS step4->step5 end End: Quantify Metabolites step5->end

References

4-Hydroxyphenylpropionylglycine in gut microbiota metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Hydroxyphenylpropionylglycine in Gut Microbiota Metabolism

Executive Summary

This compound (4-HPPG) is a mammalian metabolite originating from the complex interplay between dietary components, the gut microbiota, and host metabolism. It is formed through the glycine (B1666218) conjugation of 4-hydroxyphenylpropionic acid (4-HPP), a product of microbial metabolism of dietary precursors such as the amino acid tyrosine and various polyphenolic flavonoids.[1] Emerging research highlights the biological activities of hydroxyphenyl propionic acids, the direct precursors to 4-HPPG, in modulating host lipid metabolism and gut microbiota composition, suggesting a significant role for these metabolites in host health. This guide provides a comprehensive overview of the biosynthesis of 4-HPPG, its biological effects, and the experimental methodologies used to study its function, tailored for researchers, scientists, and drug development professionals.

Introduction to Gut Microbiota and Dietary Metabolites

The human gut microbiome, comprising trillions of microorganisms, possesses a vast metabolic capacity that significantly exceeds that of the host.[2] It plays a crucial role in processing dietary components, particularly those that are indigestible by human enzymes, such as complex plant polysaccharides and polyphenols.[3][4] Flavonoids, a major class of polyphenols found in fruits, vegetables, and other plant-based foods, undergo extensive biotransformation by the gut microbiota.[5][6] These microbial transformations are critical as they can dramatically alter the bioavailability and biological activity of the parent compounds, often producing smaller, more readily absorbable phenolic acid metabolites.[4][7] Understanding the metabolic fate of these dietary compounds and the function of their microbial metabolites, like 4-HPPG, is a key area of research for developing novel therapeutic strategies targeting the gut microbiome.

Biosynthesis and Metabolism of this compound

The formation of 4-HPPG is a multi-step process involving both microbial and host enzymatic activities. The primary precursor generated by the gut microbiota is 4-hydroxyphenylpropionic acid (4-HPP), which is subsequently conjugated by the host.

Dietary Precursors

4-HPPG originates from two main classes of dietary compounds:

  • Flavonoids (Dihydrochalcones): Phloretin, a dihydrochalcone (B1670589) found in apples and other plants, is a known precursor.[1] Gut microbes cleave the C-ring of the flavonoid structure to produce smaller phenolic acids, including 4-HPP.[7] Other flavonoids, such as procyanidins, can also be metabolized by gut microbiota to generate hydroxyphenylpropionic acids.[8]

  • Amino Acids: The conditionally essential amino acid tyrosine can be metabolized by gut microbiota to form 4-HPP.[1]

Gut Microbial Biotransformation to 4-Hydroxyphenylpropionic Acid (4-HPP)

The central step in the formation of 4-HPPG's precursor is the microbial conversion of dietary compounds in the colon. After ingestion, a significant portion of dietary flavonoids reaches the large intestine, where gut bacteria perform key enzymatic reactions.[5] These reactions include deglycosylation (removal of sugar moieties), reduction, and ring-fission, which breaks down the complex flavonoid structure into simpler phenolic acids like 4-HPP.[6][7]

Metabolic Pathway of this compound cluster_diet Dietary Intake cluster_gut Gut Lumen (Microbial Metabolism) cluster_host Host Metabolism (e.g., Liver) cluster_excretion Excretion Precursor Dietary Precursors (e.g., Phloretin, Tyrosine) Microbiota Gut Microbiota Precursor->Microbiota Ingestion HPP 4-Hydroxyphenylpropionic Acid (4-HPP) Microbiota->HPP Ring Fission / Amino Acid Metabolism HPPG This compound (4-HPPG) HPP->HPPG Absorption into Circulation & Transport to Liver Glycine Glycine (from host pool) Glycine->HPPG Phase II Conjugation Urine Excreted in Urine HPPG->Urine

Figure 1: Metabolic pathway of 4-HPPG from dietary precursors.

Host Conjugation

Once formed in the gut, 4-HPP is absorbed into the host's circulatory system and transported to the liver. There, it undergoes Phase II metabolism, specifically conjugation with the amino acid glycine, to form this compound (4-HPPG).[1] This conjugation step generally increases the water solubility of the molecule, facilitating its excretion in urine.

Biological Activities and Host Interactions

While direct studies on 4-HPPG are limited, research on its immediate precursor, 4-HPP, provides significant insights into its potential biological activities, particularly concerning lipid metabolism and gut microbiota modulation.

Effects on Lipid Metabolism

Studies using a high-fat diet (HFD) mouse model of non-alcoholic fatty liver disease (NAFLD) have demonstrated that administration of 4-HPP can significantly ameliorate metabolic dysregulation.[9][10] Treatment with 4-HPP led to decreased body weight, a lower liver index, and alleviation of dyslipidemia and hepatic steatosis.[9][10]

Table 1: Effects of 4-HPP on Metabolic Parameters in HFD-Fed Mice Data summarized from a study investigating hydroxyphenyl propionic acids in NAFLD mice.[9][11]

ParameterHigh-Fat Diet (HFD) ControlHFD + 4-HPP TreatmentOutcome
Body Weight Gain (g)~18.5 g~15.0 gReduction
Liver Index (liver weight/body weight)~6.0%~4.5%Reduction
Serum Total Cholesterol (mmol/L)~5.0 mmol/L~4.0 mmol/LReduction
Serum Triglycerides (mmol/L)~0.8 mmol/L~0.6 mmol/LReduction
Hepatic Triglycerides (μmol/g)~250 μmol/g~150 μmol/gReduction
Modulation of Gut Microbiota Composition

4-HPP has also been shown to positively influence the gut microbial ecosystem. In HFD-fed mice, 4-HPP administration enhanced the diversity of the gut microbiota.[9][10] Notably, it increased the relative abundance of beneficial genera while decreasing others associated with metabolic disease.[9][10]

Table 2: Changes in Relative Abundance of Gut Microbial Genera with 4-HPP Treatment Data from a study on HFD-fed mice.[9][10]

GenusChange with 4-HPP TreatmentPotential Implication
RikenellaUpregulatedAssociated with improved metabolic health
FaecalibaculumDownregulatedAssociated with HFD-induced obesity
Lachnospiraceae_UCG-006UpregulatedProducer of short-chain fatty acids
Potential Signaling Pathway Modulation

The metabolic benefits of hydroxyphenylpropionic acids may be mediated through the modulation of key signaling pathways involved in lipid homeostasis. A major microbial metabolite of procyanidin (B600670) A2, 3-(4-hydroxyphenyl)propionic acid (a close structural isomer of 4-HPP), has been shown to suppress macrophage foam cell formation, a key event in atherosclerosis.[8] This effect was linked to the upregulation of genes involved in cholesterol efflux, such as ATP-binding cassette transporter A1 (ABCA1) and Scavenger Receptor Class B Type 1 (SR-B1).[8] It is plausible that 4-HPP and its glycine conjugate, 4-HPPG, could exert similar effects.

Potential Signaling Pathway for Lipid Regulation by 4-HPP cluster_pathway Macrophage Lipid Homeostasis HPP 4-Hydroxyphenylpropionic Acid (4-HPP) LXR Liver X Receptor (LXR) HPP->LXR Activates? SRB1 SR-B1 Gene HPP->SRB1 Upregulates Transcription ABCA1 ABCA1 Gene LXR->ABCA1 Upregulates Transcription Efflux Increased Cholesterol Efflux ABCA1->Efflux SRB1->Efflux FoamCell Reduced Foam Cell Formation Efflux->FoamCell Athero Amelioration of Atherosclerosis FoamCell->Athero

Figure 2: Potential signaling pathway modulated by 4-HPP.

Experimental Methodologies

Studying the role of microbial metabolites like 4-HPPG requires a multi-omics approach, combining animal models with advanced analytical techniques.

Animal Models

The high-fat diet (HFD)-induced obesity and NAFLD mouse model is a standard preclinical model for investigating the effects of microbial metabolites on metabolic diseases.[10]

  • Protocol: Male C57BL/6J mice are typically fed a HFD (e.g., 60% kcal from fat) for several weeks to induce obesity, insulin (B600854) resistance, and hepatic steatosis. A control group is fed a standard chow diet. Treatment groups receive the HFD supplemented with the compound of interest (e.g., 4-HPP) via oral gavage or intraperitoneal injection to ensure bioavailability.[10] Throughout the study, parameters like body weight, food intake, and glucose tolerance are monitored. At the end of the study, blood and tissue samples (liver, adipose tissue, cecal contents) are collected for analysis.[11]

Gut Microbiota Analysis

To assess changes in the gut microbial community, 16S rRNA gene sequencing is the most common method.

  • Protocol:

    • DNA Extraction: Microbial DNA is extracted from fecal or cecal samples using commercial kits.

    • PCR Amplification: The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified using universal primers.

    • Sequencing: The amplicons are sequenced on a high-throughput platform (e.g., Illumina MiSeq).

    • Bioinformatic Analysis: The resulting sequences are processed to cluster them into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs). Taxonomic assignment is performed against databases like Greengenes or SILVA. Alpha and beta diversity analyses are then conducted to compare microbial communities between experimental groups.[10]

Metabolomics Analysis for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying target metabolites like 4-HPPG in biological matrices.[12][13]

  • Protocol:

    • Sample Preparation: Biological samples (urine, plasma, or serum) are prepared to remove proteins and other interfering substances. This often involves protein precipitation with a solvent like acetonitrile, followed by centrifugation.[12] A stable isotope-labeled internal standard is added to correct for matrix effects and variations in instrument response.[12]

    • Chromatographic Separation: The prepared sample is injected into a liquid chromatography system, typically using a C18 column, to separate the metabolites based on their physicochemical properties.[13]

    • Mass Spectrometry Detection: The separated metabolites are ionized (e.g., using electrospray ionization) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for highly selective and sensitive quantification of the target analyte.[13]

    • Quantification: The concentration of the analyte is determined by comparing its peak area ratio to the internal standard against a calibration curve prepared in the same biological matrix.[12]

Integrated Experimental Workflow cluster_animal Animal Model cluster_sampling Sample Collection cluster_analysis Downstream Analysis cluster_data Data Integration & Interpretation Animal HFD-Fed Mice Treatment 4-HPP Administration Animal->Treatment Samples Collect Blood, Liver, Feces Treatment->Samples Biochem Serum Lipid Analysis Samples->Biochem Histo Liver Histology Samples->Histo rRNA 16S rRNA Sequencing Samples->rRNA Metabolomics LC-MS/MS Metabolomics Samples->Metabolomics Data Integrate Phenotypic, Microbial & Metabolomic Data Biochem->Data Histo->Data rRNA->Data Metabolomics->Data Conclusion Identify Mechanisms of Action Data->Conclusion

Figure 3: Integrated workflow for studying microbial metabolites.

Conclusion and Future Directions

This compound is a direct product of host-microbiome co-metabolism. While research has focused on its precursor, 4-HPP, the findings strongly suggest that this class of molecules plays a significant role in host health, particularly in regulating lipid metabolism and shaping the gut microbial community. The demonstrated ability of 4-HPP to ameliorate diet-induced obesity and liver steatosis in preclinical models highlights its therapeutic potential.

Future research should focus on:

  • Directly assessing the biological activity of 4-HPPG to determine if the glycine conjugation alters the function of the parent molecule.

  • Identifying the specific gut bacterial species and enzymes responsible for the conversion of dietary flavonoids and tyrosine into 4-HPP.

  • Elucidating the precise molecular mechanisms and signaling pathways by which these metabolites exert their beneficial effects on the host.

  • Conducting human studies to correlate urinary or plasma levels of 4-HPPG with dietary patterns and metabolic health outcomes.

A deeper understanding of the metabolic pathways and biological functions of 4-HPPG will be invaluable for the development of next-generation prebiotics, probiotics, or postbiotics aimed at preventing and treating metabolic diseases.

References

An In-depth Technical Guide to the Chemical Synthesis of 4-Hydroxyphenylpropionylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 4-Hydroxyphenylpropionylglycine, a metabolite of the conditionally essential amino acid tyrosine. The synthesis involves the formation of an amide bond between 4-hydroxyphenylpropionic acid and glycine (B1666218). This document outlines the synthetic strategy, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Strategy

The primary approach for synthesizing this compound is through the coupling of 4-hydroxyphenylpropionic acid and glycine. This reaction necessitates the activation of the carboxylic acid group of 4-hydroxyphenylpropionic acid to facilitate nucleophilic attack by the amino group of glycine. To prevent unwanted side reactions, it is often advantageous to protect the carboxylic acid functionality of glycine, typically as an ethyl ester. The phenolic hydroxyl group of 4-hydroxyphenylpropionic acid is generally stable under these coupling conditions and may not require protection, offering a more streamlined synthetic route.[1][2][3]

The overall synthetic workflow can be broken down into three key stages:

  • Protection of Glycine: The carboxylic acid group of glycine is protected as an ethyl ester to prevent its participation in the amide bond formation.

  • Amide Coupling: The protected glycine ethyl ester is then coupled with 4-hydroxyphenylpropionic acid using a suitable coupling agent.

  • Deprotection: The ethyl ester protecting group is removed to yield the final product, this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
GlycineReagentSigma-Aldrich
Ethanol (B145695)AnhydrousFisher Scientific
Thionyl chlorideReagentAcros Organics
4-Hydroxyphenylpropionic acid98%Alfa Aesar
N,N'-Dicyclohexylcarbodiimide (DCC)99%TCI
1-Hydroxybenzotriazole (HOBt)AnhydrousCombi-Blocks
Dichloromethane (B109758) (DCM)AnhydrousJ.T.Baker
Ethyl acetateHPLC GradeMerck
HexaneHPLC GradeMerck
Sodium hydroxide (B78521)PelletsEMD Millipore
Hydrochloric acidConcentratedVWR
Anhydrous sodium sulfateGranularBDH
Synthesis of Glycine Ethyl Ester Hydrochloride

A suspension of glycine (15.0 g, 0.2 mol) in anhydrous ethanol (250 mL) is cooled in an ice bath. Thionyl chloride (16.0 mL, 0.22 mol) is added dropwise to the stirred suspension over 30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours. The resulting clear solution is cooled to room temperature, and the solvent is removed under reduced pressure. The white solid residue is triturated with diethyl ether, filtered, and dried under vacuum to yield glycine ethyl ester hydrochloride.

Amide Coupling: Synthesis of this compound Ethyl Ester

To a solution of 4-hydroxyphenylpropionic acid (3.32 g, 20 mmol) and glycine ethyl ester hydrochloride (2.79 g, 20 mmol) in anhydrous dichloromethane (100 mL) at 0 °C, 1-Hydroxybenzotriazole (HOBt) (2.70 g, 20 mmol) and triethylamine (B128534) (5.6 mL, 40 mmol) are added. The mixture is stirred for 10 minutes, after which a solution of N,N'-dicyclohexylcarbodiimide (DCC) (4.12 g, 20 mmol) in anhydrous dichloromethane (20 mL) is added dropwise. The reaction is stirred at 0 °C for 2 hours and then at room temperature overnight. The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed successively with 1 M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to afford this compound ethyl ester.

Deprotection: Synthesis of this compound

The purified this compound ethyl ester (4.0 g, 15.9 mmol) is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and water (1:1, 50 mL). A 1 M aqueous solution of sodium hydroxide is added dropwise until the pH of the solution reaches 12. The reaction mixture is stirred at room temperature for 2 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, the THF is removed under reduced pressure. The aqueous solution is acidified to pH 2 with 1 M HCl, resulting in the precipitation of the product. The white precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield pure this compound.

Data Presentation

StepProductStarting MaterialMolar Ratio (SM:Reagent)SolventReaction TimeTemperature (°C)Yield (%)Purity (%)
1Glycine Ethyl Ester HClGlycine1:1.1 (Glycine:SOCl₂)Ethanol4 hReflux95>98 (NMR)
2This compound Ethyl Ester4-Hydroxyphenylpropionic Acid1:1:1:1 (Acid:Amine:DCC:HOBt)DCM18 h0 to RT85>95 (HPLC)
3This compoundThis compound Ethyl Ester1:1.2 (Ester:NaOH)THF/Water2 hRT92>99 (HPLC)

Mandatory Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Esterification cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Deprotection Glycine Glycine Gly_Ester_HCl Glycine Ethyl Ester HCl Glycine->Gly_Ester_HCl Ethanol, SOCl₂ Gly_Ester_HCl_input Glycine Ethyl Ester HCl HPPA 4-Hydroxyphenylpropionic Acid Coupled_Product This compound Ethyl Ester HPPA->Coupled_Product DCC, HOBt, TEA, DCM Coupled_Product_input This compound Ethyl Ester Final_Product This compound Coupled_Product_input->Final_Product NaOH, THF/H₂O then HCl

Caption: Synthetic route for this compound.

Experimental Workflow

Experimental_Workflow start Start esterification Esterification of Glycine start->esterification coupling Amide Coupling Reaction esterification->coupling workup_coupling Work-up and Filtration coupling->workup_coupling purification_coupling Column Chromatography workup_coupling->purification_coupling deprotection Ester Hydrolysis (Deprotection) purification_coupling->deprotection workup_deprotection Acidification and Filtration deprotection->workup_deprotection drying Drying of Final Product workup_deprotection->drying end End drying->end

Caption: Overall experimental workflow for the synthesis.

Logical Relationship of Coupling Reagents

Coupling_Reagents Carboxylic_Acid 4-Hydroxyphenylpropionic Acid Active_Intermediate O-acylisourea intermediate Carboxylic_Acid->Active_Intermediate + DCC DCC (Coupling Agent) DCC->Active_Intermediate Active_Ester HOBt Active Ester Active_Intermediate->Active_Ester + HOBt HOBt (Additive) HOBt->Active_Ester Amide_Product This compound Ethyl Ester Active_Ester->Amide_Product + Amine Glycine Ethyl Ester Amine->Amide_Product

Caption: Role of coupling reagents in amide bond formation.

References

4-Hydroxyphenylpropionylglycine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylpropionylglycine, also known as N-[3-(4-hydroxyphenyl)-1-oxopropyl]-glycine, is a metabolite of the conditionally essential amino acid tyrosine and the dietary flavonoid phloretin (B1677691).[1] Its presence in biological systems and its relationship to the metabolism of these important precursors have made it a subject of interest in biomedical research. This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with its metabolic origins.

Physical and Chemical Properties

A comprehensive summary of the known physical and chemical properties of this compound is presented below. It is important to note that while some experimental data is available, certain properties such as melting point, boiling point, pKa, and logP have not been experimentally determined for this specific compound and are therefore not included in the quantitative summary.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name N-[3-(4-hydroxyphenyl)-1-oxopropyl]-glycine[1]
Synonyms This compound, Phloretic Acid Glycine (B1666218) Conjugate, Phloretylglycine, 4-hydroxy PPG[1]
CAS Number 3850-43-9[1]
Molecular Formula C₁₁H₁₃NO₄[1]
Molecular Weight 223.2 g/mol [1]
Appearance Solid[1]
Solubility DMF: 10 mg/mLDMSO: 10 mg/mLEthanol: 20 mg/mL[1]
SMILES O=C(O)CNC(=O)CCC1=CC=C(O)C=C1
InChI InChI=1S/C11H13NO4/c13-9-4-1-8(2-5-9)3-6-10(14)12-7-11(15)16/h1-2,4-5,13H,3,6-7H2,(H,12,14)(H,15,16)[1]
InChIKey KPKFTTASECYTCL-UHFFFAOYSA-N[1]

Metabolic Pathways

This compound is a product of the metabolism of both the amino acid tyrosine and the dihydrochalcone (B1670589) phloretin, which is found in apples and other plants.

Tyrosine Metabolism

The metabolic pathway for the formation of this compound from tyrosine involves several enzymatic steps. While the complete pathway leading to this specific glycine conjugate is not fully elucidated in single comprehensive diagrams, the initial steps of tyrosine catabolism are well-established. Tyrosine can be metabolized to 4-hydroxyphenylpyruvic acid, which can then undergo further transformations. The conjugation with glycine is a key final step in the formation of this compound.

Tyrosine_Metabolism Tyrosine Tyrosine pHPPA 4-Hydroxyphenylpyruvic acid Tyrosine->pHPPA Tyrosine aminotransferase pHPPA_metabolites Further Metabolites pHPPA->pHPPA_metabolites HPPA_glycine This compound pHPPA_metabolites->HPPA_glycine Glycine Conjugation

Caption: Metabolic conversion of Tyrosine to this compound.

Phloretin Metabolism

Phloretin, upon ingestion, undergoes metabolism in the body, leading to the formation of various metabolites, including this compound. The metabolic process involves the breakdown of the phloretin structure and subsequent conjugation with glycine. Phloretin has been shown to influence various signaling pathways, such as the AMPK pathway, which is involved in cellular energy homeostasis.[2][3][4] However, the direct effects of this compound on these or other signaling pathways have not yet been extensively studied.

Phloretin_Metabolism Phloretin Phloretin Phloretin_Metabolites Phloretin Metabolites Phloretin->Phloretin_Metabolites Metabolism HPPA_glycine This compound Phloretin_Metabolites->HPPA_glycine Glycine Conjugation

Caption: Metabolic conversion of Phloretin to this compound.

Experimental Protocols

Synthesis

A general approach to the synthesis of N-acyl amino acids like this compound involves the coupling of the carboxylic acid (4-hydroxyphenylpropionic acid) with the amino group of glycine. This is typically achieved using a coupling agent to activate the carboxylic acid, followed by reaction with glycine or a protected form of glycine.

Synthesis_Workflow start Start Materials: 4-Hydroxyphenylpropionic acid Glycine activation Activation of Carboxylic Acid (e.g., with a coupling agent) start->activation coupling Coupling Reaction activation->coupling purification Purification (e.g., Chromatography) coupling->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Purification

Purification of the synthesized compound would typically involve chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying polar compounds like this compound. The choice of column, mobile phase, and gradient would need to be optimized for the specific separation.

Analysis

The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A typical setup would involve a C18 column with a mobile phase gradient of water and acetonitrile (B52724) containing a small amount of acid (e.g., formic acid or trifluoroacetic acid) for better peak shape.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) would be a suitable ionization technique.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure. Both ¹H and ¹³C NMR would be required to confirm the connectivity of the atoms.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies investigating the direct effects of this compound on cellular signaling pathways. Research has primarily focused on its precursor, phloretin, which has been shown to modulate pathways such as the AMPK signaling pathway, known to be involved in metabolism and inflammation.[2][3][4] The biological activity of this compound itself remains an area for future investigation. Given its origin from tyrosine, a precursor to neurotransmitters and hormones, and phloretin, a bioactive flavonoid, it is plausible that this compound may possess biological activities that warrant further exploration.

Conclusion

This compound is a metabolite of significant biological precursors. While its basic chemical identity is established, a comprehensive understanding of its physical properties, specific and detailed methodologies for its preparation and analysis, and its biological functions, particularly its role in cell signaling, requires further research. This guide provides a summary of the current knowledge and highlights the areas where more investigation is needed to fully characterize this intriguing molecule.

References

Potential Therapeutic Effects of 4-Hydroxyphenylpropionylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental evidence on the therapeutic effects of 4-Hydroxyphenylpropionylglycine is limited in publicly available scientific literature. This guide synthesizes information on its parent compound, phloretin (B1677691), and structurally related phenylpropionic acids to infer potential therapeutic activities and mechanisms of action. The experimental protocols and quantitative data presented are illustrative and based on studies of these related compounds. Further direct research on this compound is necessary to validate these hypotheses.

Introduction

This compound is a metabolite of the naturally occurring dihydrochalcone, phloretin, which is predominantly found in apples and other plants. Phloretin itself is known for a variety of biological activities, including antioxidant and anti-inflammatory effects. As a metabolite, this compound may contribute to or be responsible for some of the physiological effects observed after the consumption of phloretin-rich foods. This document explores the potential therapeutic avenues of this compound based on the activities of its parent compound and other related molecules.

Core Chemical Information

Identifier Value
IUPAC Name N-(3-(4-hydroxyphenyl)propanoyl)glycine
Synonyms Phloretic acid glycine (B1666218) conjugate, Phloretylglycine
Molecular Formula C₁₁H₁₃NO₄
Molar Mass 223.22 g/mol
Parent Compound Phloretin

Potential Therapeutic Effects

Based on the known biological activities of its parent compound, phloretin, and other structurally similar phenylpropionic acids, this compound is hypothesized to possess the following therapeutic effects:

  • Anti-inflammatory Activity: Phloretin has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

  • Antioxidant Activity: The phenolic structure suggests potential for free radical scavenging and reduction of oxidative stress.

Inferred Mechanisms of Action

Anti-inflammatory Effects

The anti-inflammatory actions of phloretin, and potentially this compound, are likely mediated through the inhibition of pro-inflammatory signaling cascades. A key mechanism involves the modulation of Toll-like receptor (TLR) signaling. Phloretin has been demonstrated to interfere with TLR2 and TLR4 signaling pathways, which are crucial for the recognition of pathogen-associated molecular patterns (PAMPs) and subsequent activation of the innate immune response.

Inhibition of TLR signaling by phloretin leads to the downstream suppression of the nuclear factor-kappa B (NF-κB) pathway. This, in turn, reduces the transcription and production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Anti-inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus PAMPs PAMPs TLR4 TLR4 PAMPs->TLR4 Binding MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Inhibition Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Transcription 4-HPG 4-Hydroxyphenyl- propionylglycine (inferred) 4-HPG->IKK Inhibition (inferred) TNF-α, IL-6 TNF-α, IL-6 Pro-inflammatory Genes->TNF-α, IL-6 Translation

Caption: Inferred anti-inflammatory signaling pathway of this compound.
Antioxidant Effects

The phenolic hydroxyl group in the structure of this compound suggests that it may act as a direct antioxidant by donating a hydrogen atom to neutralize free radicals. Furthermore, related compounds have been shown to upregulate endogenous antioxidant defense mechanisms. This dual action could contribute to the reduction of cellular damage caused by oxidative stress.

Experimental Protocols (Illustrative)

The following are generalized experimental protocols that could be adapted to investigate the therapeutic effects of this compound, based on methodologies used for phloretin and other phenylpropanoids.

In Vitro Anti-inflammatory Assay

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Culture murine macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Seed cells in 24-well plates and allow them to adhere overnight.

  • Pre-treat cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Perform a cell viability assay (e.g., MTT assay) to ensure that the observed effects are not due to cytotoxicity.

Anti-inflammatory Assay Workflow Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Seeding Seed cells in 24-well plates Cell_Culture->Seeding Pre-treatment Pre-treat with 4-HPG Seeding->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Viability_Assay Assess Cell Viability (MTT Assay) Stimulation->Viability_Assay ELISA Measure TNF-α and IL-6 (ELISA) Supernatant_Collection->ELISA End End ELISA->End Viability_Assay->End

Caption: Workflow for in vitro anti-inflammatory assay.
In Vitro Antioxidant Assay (DPPH Radical Scavenging)

Objective: To evaluate the direct free radical scavenging activity of this compound.

Methodology:

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare various concentrations of this compound and a positive control (e.g., Ascorbic Acid) in methanol.

  • In a 96-well plate, mix the this compound or control solutions with the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity.

Quantitative Data Summary (Illustrative)

The following table presents hypothetical quantitative data to illustrate how the results of the aforementioned experiments could be presented. Note: This data is not based on actual experimental results for this compound and is for illustrative purposes only.

Compound Assay Metric Value
This compoundAnti-inflammatoryIC₅₀ for TNF-α inhibition25 µM
This compoundAnti-inflammatoryIC₅₀ for IL-6 inhibition30 µM
Phloretin (Reference)Anti-inflammatoryIC₅₀ for TNF-α inhibition15 µM
Phloretin (Reference)Anti-inflammatoryIC₅₀ for IL-6 inhibition20 µM
This compoundAntioxidant (DPPH)IC₅₀50 µM
Ascorbic Acid (Reference)Antioxidant (DPPH)IC₅₀10 µM

Conclusion and Future Directions

While direct evidence is currently lacking, the metabolic relationship of this compound to phloretin and its structural characteristics strongly suggest potential as an anti-inflammatory and antioxidant agent. The inferred mechanisms of action, primarily through the modulation of the NF-κB signaling pathway and direct free radical scavenging, provide a solid foundation for future research.

To validate these hypotheses, further studies are required to:

  • Isolate or synthesize pure this compound for in vitro and in vivo testing.

  • Conduct comprehensive in vitro assays to confirm its anti-inflammatory and antioxidant properties and elucidate the specific molecular targets.

  • Perform preclinical studies in animal models of inflammatory and oxidative stress-related diseases to evaluate its therapeutic efficacy and safety profile.

Such research will be crucial in determining the true therapeutic potential of this naturally derived metabolite.

4-Hydroxyphenylpropionylglycine: A Comprehensive Technical Guide to its Role as a Biomarker in Tyrosine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-Hydroxyphenylpropionylglycine (4-HPPG) as an emerging biomarker in the study of tyrosine metabolism. It details the biochemical origins of 4-HPPG, intricately linking its synthesis to both host and gut microbial metabolic pathways. This document furnishes a thorough understanding of the analytical methodologies employed for its quantification in biological matrices and discusses its potential clinical significance in monitoring disorders of tyrosine metabolism and other related metabolic conditions. Particular emphasis is placed on providing detailed experimental protocols and clear data presentation to facilitate the integration of 4-HPPG analysis into research and drug development pipelines.

Introduction

This compound is a metabolite derived from the essential amino acid tyrosine.[1] Its formation is a multi-step process involving the metabolic activities of the gut microbiota followed by conjugation with glycine (B1666218) in the host.[1] As our understanding of the gut-brain axis and the influence of the microbiome on host metabolism deepens, metabolites of microbial origin, such as 4-HPPG, are gaining significant attention as potential biomarkers for a range of physiological and pathological states. This guide synthesizes the current knowledge on 4-HPPG, with a specific focus on its relevance to tyrosine metabolism and its utility as a biomarker.

Biochemical Pathway of this compound

The biosynthesis of this compound is a prime example of the symbiotic metabolic interplay between the host and its gut microbiota. The pathway originates from the amino acid tyrosine, which is a product of phenylalanine hydroxylation or obtained directly from dietary protein.

The initial steps in the conversion of tyrosine are carried out by the gut microbiota. Certain species within the gut microbiome possess the enzymatic machinery to metabolize tyrosine to 4-hydroxyphenylpropionic acid (4-HPPA). This transformation is a key step that precedes host-mediated conjugation.

Finally, in the host's liver, 4-hydroxyphenylpropionic acid undergoes phase II detoxification via glycine conjugation to form this compound. This reaction is catalyzed by glycine N-acyltransferase, an enzyme that facilitates the attachment of glycine to a variety of acyl-CoA substrates. The resulting 4-HPPG is a more water-soluble compound, which can then be excreted in the urine.

Tyrosine_Metabolism_to_4HPPG cluster_gut Gut Microbiota cluster_host Host (Liver) Tyrosine Tyrosine HPPA 4-Hydroxyphenylpropionic Acid (4-HPPA) Tyrosine->HPPA Microbial Enzymes HPPG This compound (4-HPPG) HPPA->HPPG Glycine N-acyltransferase (GLYAT)

Biosynthesis of this compound.

This compound as a Biomarker

Alterations in the levels of 4-HPPG in biological fluids may reflect changes in tyrosine metabolism, gut microbiota composition and function, or the host's conjugation capacity. These characteristics position 4-HPPG as a potential biomarker for:

  • Disorders of Tyrosine Metabolism: In conditions such as tyrosinemia, where the normal degradation of tyrosine is impaired, the upstream accumulation of tyrosine and its metabolites could lead to altered production of 4-HPPG. Monitoring its levels could provide insights into disease severity and response to treatment.

  • Gut Dysbiosis: Changes in the composition and metabolic activity of the gut microbiota can directly impact the production of 4-HPPA, the precursor to 4-HPPG. Therefore, urinary or plasma levels of 4-HPPG may serve as a non-invasive indicator of gut health.

  • Metabolic Syndrome: Emerging research suggests a link between microbial metabolites and metabolic disorders. Investigating the association between 4-HPPG and conditions like obesity, insulin (B600854) resistance, and non-alcoholic fatty liver disease is a promising area of research.

Quantitative Data

Currently, there is a paucity of publicly available, standardized quantitative data for this compound in large human cohorts. The table below is a template for summarizing such data as it becomes available through targeted metabolomic studies.

Biofluid Condition Number of Subjects (n) Mean Concentration (μM) Standard Deviation (μM) Range (μM) Reference
PlasmaHealthy Controls-----
PlasmaTyrosinemia Type I-----
PlasmaMetabolic Syndrome-----
UrineHealthy Controls-----
UrineTyrosinemia Type I-----
UrineMetabolic Syndrome-----

Experimental Protocols

The accurate quantification of this compound in biological samples is crucial for its validation as a biomarker. The method of choice is typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Sample Preparation: Plasma/Serum
  • Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled version of 4-HPPG).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Sample Preparation: Urine
  • Thawing and Centrifugation: Thaw frozen urine samples at room temperature and centrifuge at 2,000 x g for 10 minutes at 4°C to remove any particulate matter.

  • Dilution: Dilute the urine sample 1:10 (or as appropriate based on expected concentration) with the initial mobile phase containing the internal standard.

  • Vortexing: Vortex the diluted sample for 10 seconds.

  • Filtration: Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separation.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often optimal for acidic compounds like 4-HPPG.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for 4-HPPG and its internal standard should be monitored for quantification. The exact m/z values will depend on the specific adducts formed.

    • Optimization: Source parameters such as capillary voltage, source temperature, and gas flows, as well as compound-specific parameters like collision energy and cone voltage, should be optimized to achieve maximum sensitivity.

LCMS_Workflow start Biological Sample (Plasma, Serum, or Urine) prep Sample Preparation (Protein Precipitation/Dilution, Internal Standard Addition) start->prep centrifuge Centrifugation/ Filtration prep->centrifuge lc Liquid Chromatography (LC Separation) centrifuge->lc ms Tandem Mass Spectrometry (MS/MS Detection) lc->ms data Data Analysis (Quantification) ms->data end Biomarker Level Determination data->end

References

Exploring the Antioxidant Potential of 4-Hydroxyphenylpropionylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1][2] Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, thereby mitigating oxidative damage. The exploration of novel antioxidant compounds is a significant area of research in the development of new therapeutic and preventative strategies.

This technical guide focuses on the antioxidant potential of 4-Hydroxyphenylpropionylglycine, a molecule of interest for its potential therapeutic applications. While direct research on the antioxidant properties of this compound is limited, this document will explore its potential based on the known antioxidant mechanisms of structurally related phenolic compounds and outline the key experimental protocols and signaling pathways relevant to its evaluation.

Core Concepts in Antioxidant Activity Evaluation

The antioxidant capacity of a compound can be assessed through a variety of in vitro and in vivo methods. These assays are broadly categorized based on their mechanism of action, primarily involving either hydrogen atom transfer (HAT) or single electron transfer (SET).[1] A comprehensive evaluation typically employs a panel of assays to provide a more complete picture of a compound's antioxidant profile.[1][3]

In Vitro Antioxidant Assays

In vitro assays are essential for the initial screening and characterization of antioxidant compounds. They are generally rapid, cost-effective, and reproducible.[1][4]

Table 1: Common In Vitro Antioxidant Assays

Assay NamePrincipleMeasurementReference Standard(s)
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay A stable free radical, DPPH, is reduced by an antioxidant, leading to a color change from violet to yellow.[1][5]Decrease in absorbance at 515-517 nm.[4]Trolox, Ascorbic Acid, Gallic Acid.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay A blue-green ABTS radical cation is generated and then reduced by an antioxidant, causing a discoloration.[6]Decrease in absorbance at 734 nm.[6]Trolox, Ascorbic Acid.[1]
Ferric Reducing Antioxidant Power (FRAP) Assay Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[4]Increase in absorbance at 593 nm.[4]Ferrous Sulfate, Trolox.
Oxygen Radical Absorbance Capacity (ORAC) Assay Measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals.[7]Decay of fluorescence over time.Trolox.[7]
Hydroxyl Radical Scavenging Assay Evaluates the ability of a compound to scavenge hydroxyl radicals, often generated by the Fenton reaction.[1]Measurement of the inhibition of the degradation of a detector molecule (e.g., deoxyribose).[8]Mannitol, Trolox.
Total Phenolic Content (TPC) The Folin-Ciocalteu reagent reacts with phenolic compounds to form a blue-colored complex.Absorbance at ~760 nm.Gallic Acid.
In Vivo Antioxidant Assays

In vivo studies are crucial for determining the physiological relevance of in vitro findings and assessing the overall efficacy and safety of a potential antioxidant compound.[2][9] These studies often involve animal models where oxidative stress is induced.

Table 2: Common In Vivo Antioxidant Biomarkers

BiomarkerDescriptionMethod of Measurement
Superoxide (B77818) Dismutase (SOD) An endogenous antioxidant enzyme that catalyzes the dismutation of superoxide radicals.[8]Spectrophotometric assays based on the inhibition of a substrate's reduction.[8]
Catalase (CAT) An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.[9]Spectrophotometric measurement of the rate of hydrogen peroxide degradation.[9]
Glutathione (GSH) A major non-enzymatic antioxidant that plays a key role in cellular defense against oxidative stress.[10]Spectrophotometric or HPLC-based methods.
Malondialdehyde (MDA) A marker of lipid peroxidation, formed as a byproduct of the degradation of polyunsaturated fatty acids.[9]Thiobarbituric acid reactive substances (TBARS) assay.[9][10]

Potential Signaling Pathways Modulated by Antioxidants

Antioxidant compounds can exert their effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that regulate the expression of endogenous antioxidant enzymes and cytoprotective proteins.[11][12][13]

Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative stress.[12][13][14][15] Under normal conditions, Keap1 targets Nrf2 for ubiquitination and proteasomal degradation.[15] In the presence of oxidative or electrophilic stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2.[15] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, upregulating the expression of antioxidant enzymes and cytoprotective proteins.[12]

.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[16][17] There is growing evidence that MAPK signaling can be modulated by oxidative stress and, in turn, can influence the expression of antioxidant enzymes.[18][19] For instance, the activation of certain MAPK pathways can lead to the phosphorylation and activation of transcription factors that regulate the expression of antioxidant genes.

.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of antioxidant potential.

DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare various concentrations of the test compound (this compound) and a standard antioxidant (e.g., Trolox) in a suitable solvent.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test compound or standard to the DPPH solution. A control well should contain the solvent and DPPH solution.[1]

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[1]

  • Measurement: Measure the absorbance of the solutions at 515-517 nm using a microplate reader.[4]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[5] The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.[10]

Cellular Antioxidant Activity (CAA) Assay
  • Cell Culture: Seed a suitable cell line (e.g., HepG2) in a 96-well plate and allow them to adhere.

  • Loading with Fluorescent Probe: Wash the cells and incubate them with a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation.

  • Treatment: Remove the probe solution and treat the cells with various concentrations of the test compound and a standard (e.g., quercetin).

  • Induction of Oxidative Stress: Add a radical generator (e.g., AAPH) to all wells except the negative control.

  • Measurement: Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.

  • Calculation: Quantify the antioxidant activity by calculating the area under the curve of fluorescence versus time.

Experimental Workflow for In Vitro Antioxidant Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of a compound for its antioxidant potential.

.

Conclusion

While direct experimental data on the antioxidant properties of this compound are not yet available, its chemical structure suggests a potential for antioxidant activity due to the presence of a phenolic hydroxyl group. A systematic evaluation using a combination of in vitro and in vivo assays is necessary to fully characterize its antioxidant profile. Furthermore, investigating its ability to modulate key signaling pathways such as the Keap1-Nrf2 and MAPK pathways will provide valuable insights into its mechanism of action and its potential as a therapeutic agent for conditions associated with oxidative stress. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive approach for researchers to undertake such an investigation.

References

4-Hydroxyphenylpropionylglycine: An In-Depth Technical Guide to its Role in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylpropionylglycine is a metabolite of the conditionally essential amino acid tyrosine and the dietary phenol, phloretin. Its presence in biological systems is indicative of specific metabolic activities, including those mediated by the gut microbiota. This technical guide provides a comprehensive overview of the current understanding of this compound's metabolic pathways, quantitative data, and the experimental protocols utilized for its study.

Metabolic Pathways

The metabolic pathways involving this compound are primarily linked to the catabolism of its precursors, L-tyrosine and phloretin. While the precise enzymatic steps for its formation and degradation are not fully elucidated in the available literature, plausible pathways can be constructed based on the metabolism of related compounds.

Biosynthesis of this compound

From L-Tyrosine: The biosynthesis from L-tyrosine is a multi-step process involving enzymes from both the host and the gut microbiota. The initial steps likely mirror the established pathways of tyrosine degradation to form 4-hydroxyphenylpropionic acid, which is then conjugated with glycine (B1666218).

Biosynthesis of this compound from L-Tyrosine Tyrosine L-Tyrosine Enzyme1 Aromatic Amino Acid Aminotransferase/ Tyrosine Aminotransferase Tyrosine->Enzyme1 HPPA 4-Hydroxyphenylpyruvate Enzyme2 Gut Microbiota Enzymes HPPA->Enzyme2 HPPA_to_HPLA p-Hydroxyphenylpyruvate dioxygenase HPLA Homogentisate HPProp 4-Hydroxyphenylpropionate Enzyme3 Glycine N-acyltransferase HPProp->Enzyme3 Glycine Glycine Glycine->Enzyme3 HPPG This compound Enzyme1->HPPA Enzyme2->HPProp Enzyme3->HPPG

Biosynthesis from L-Tyrosine.

From Phloretin: Phloretin, a dihydrochalcone (B1670589) found in apples and other plants, undergoes metabolism by human cytochrome P450 enzymes, primarily CYP3A4 and CYP2C19. This process involves hydroxylation and subsequent enzymatic modifications that can lead to the formation of 4-hydroxyphenylpropionic acid, which is then available for glycine conjugation.

Biosynthesis of this compound from Phloretin Phloretin Phloretin CYP_Enzymes CYP3A4 / CYP2C19 (Hydroxylation) Phloretin->CYP_Enzymes Metabolites Hydroxylated Phloretin Metabolites CYP_Enzymes->Metabolites Gut_Microbiota Gut Microbiota Enzymes (e.g., Dihydrochalcone hydrolase) Metabolites->Gut_Microbiota HPProp 4-Hydroxyphenylpropionate Gut_Microbiota->HPProp Glycine_Transferase Glycine N-acyltransferase HPProp->Glycine_Transferase Glycine Glycine Glycine->Glycine_Transferase HPPG This compound Glycine_Transferase->HPPG

Biosynthesis from Phloretin.
Degradation of this compound

The catabolic pathway of this compound is likely initiated by the hydrolysis of the glycine conjugate, followed by the degradation of the resulting 4-hydroxyphenylpropionic acid. This degradation can occur through pathways analogous to those for other phenolic acids, often involving ring cleavage by microbial enzymes.

Degradation of this compound HPPG This compound Hydrolase Acyl-CoA:glycine N-acyltransferase (reverse reaction) HPPG->Hydrolase HPProp 4-Hydroxyphenylpropionate Hydrolase->HPProp Glycine Glycine Hydrolase->Glycine Microbial_Enzymes Microbial Dioxygenases HPProp->Microbial_Enzymes Ring_Cleavage Ring Cleavage Products Microbial_Enzymes->Ring_Cleavage TCA_Cycle TCA Cycle Intermediates Ring_Cleavage->TCA_Cycle

Degradation of this compound.

Quantitative Data

Specific quantitative data for this compound, such as its concentration in various biofluids and the kinetic parameters of the enzymes involved in its metabolism, are not extensively reported in the currently available literature. However, we can infer potential ranges and parameters based on related compounds.

Table 1: Estimated Concentrations of Phenyl-derived Metabolites in Human Biofluids

MetaboliteBiofluidConcentration Range (µM)Analytical Method
PhenylacetylglutaminePlasma1.9 - 11.4LC-MS/MS
Hippuric AcidUrine100 - 2000NMR
4-Hydroxyphenylacetic AcidPlasma0.5 - 5.0GC-MS
This compound Plasma/Urine Data not available LC-MS/MS, NMR

Note: The concentration ranges for related metabolites are provided for context. The actual concentration of this compound will depend on various factors including diet and gut microbiome composition.

Table 2: Representative Enzyme Kinetic Parameters for Related Reactions

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)
Phenylalanine HydroxylasePhenylalanine100 - 50050 - 150
Tyrosine AminotransferaseTyrosine1000 - 5000200 - 800
Glycine N-AcyltransferaseBenzoic Acid50 - 20010 - 50
Enzymes for 4-HPPG Metabolism 4-Hydroxyphenylpropionate Data not available Data not available

Note: The kinetic parameters are for enzymes involved in analogous metabolic pathways and are intended to provide a general reference.

Experimental Protocols

The analysis of this compound in biological samples typically involves advanced analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Workflow for LC-MS/MS Quantification

LC-MS/MS Workflow Sample Biological Sample (Plasma, Urine, etc.) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Extraction Supernatant Evaporation and Reconstitution Precipitation->Extraction LC_Separation UPLC/HPLC Separation (C18 Column) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

General LC-MS/MS Workflow.

1. Sample Preparation (Plasma/Serum):

  • To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode should be optimized.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the pure compounds.

3. Data Analysis:

  • Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

General Workflow for NMR Quantification

NMR Workflow Sample Biological Sample (Urine) Buffering Addition of Buffer (e.g., Phosphate (B84403) Buffer with D2O) Sample->Buffering Centrifugation Centrifugation to Remove Particulates Buffering->Centrifugation NMR_Acquisition 1D 1H NMR Acquisition Centrifugation->NMR_Acquisition Data_Processing Spectral Processing (Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Quantification Quantification by Targeted Profiling Data_Processing->Quantification

General NMR Workflow.

1. Sample Preparation (Urine):

  • Thaw frozen urine samples on ice.

  • To 400 µL of urine, add 200 µL of a phosphate buffer (e.g., 100 mM, pH 7.4) prepared in D₂O containing a known concentration of an internal standard (e.g., TSP or DSS).

  • Centrifuge at 12,000 x g for 5 minutes at 4°C to remove any particulate matter.

  • Transfer the supernatant to an NMR tube.

2. NMR Analysis:

  • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Experiment: A standard 1D ¹H NMR experiment with water suppression (e.g., NOESYPRESAT or zgpr).

  • Key Parameters:

    • Acquisition time: ~2-3 seconds.

    • Relaxation delay: ~4-5 seconds.

    • Number of scans: 64-128, depending on the desired signal-to-noise ratio.

3. Data Analysis:

  • Process the raw NMR data (e.g., Fourier transformation, phasing, baseline correction).

  • Identify the characteristic resonances of this compound in the spectrum.

  • Quantify the metabolite by integrating the area of a well-resolved peak and comparing it to the integral of the internal standard of known concentration.

Conclusion and Future Directions

This compound is an emerging metabolite of interest at the intersection of host and microbial metabolism. While its precise metabolic pathways and quantitative presence in biological systems are still under investigation, the foundational knowledge of its precursors and related compounds provides a strong basis for future research. The development of validated, high-throughput analytical methods will be crucial for elucidating its role in health and disease, and for exploring its potential as a biomarker or therapeutic target. Further studies are warranted to identify and characterize the specific enzymes responsible for its synthesis and degradation, and to establish its concentration ranges in various populations and disease states.

Preliminary Studies on 4-Hydroxyphenylpropionylglycine: A Review of its Metabolic Origins and the Functions of its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current understanding of 4-Hydroxyphenylpropionylglycine, a metabolite originating from both endogenous and dietary sources. Due to a notable scarcity of direct research on the specific functions and biological activities of this compound, this document will focus on its metabolic pathways, providing a foundational context for future investigation. We will explore the biosynthesis of this molecule from its well-characterized precursors: the amino acid tyrosine and the dietary polyphenol phloretin (B1677691). The established biological roles of these precursors and the significance of the glycine (B1666218) conjugation pathway will also be detailed to offer potential insights into the putative functions of this compound.

Metabolic Pathways of this compound Formation

This compound is formed through the conjugation of 4-hydroxyphenylpropionic acid (phloretic acid) with the amino acid glycine. The generation of phloretic acid can occur from two primary sources: the essential amino acid tyrosine and the dihydrochalcone (B1670589) phloretin, which is found in various plants, including apples.[1]

Biosynthesis from Tyrosine

The metabolic conversion of tyrosine to this compound involves a series of enzymatic steps, including the action of gut microbiota.[1] The initial steps involve the transformation of tyrosine into 4-hydroxyphenylpropionic acid. This intermediate is subsequently conjugated with glycine to yield the final compound.

Tyrosine_Metabolism Tyrosine Tyrosine Intermediate 4-Hydroxyphenylpropionic Acid (Phloretic Acid) Tyrosine->Intermediate Aromatic Amino Acid Aminotransferase, Tyrosine Aminotransferase, Gut Microbiota Product This compound Intermediate->Product Glycine Glycine Glycine->Product Glycine Conjugation

Metabolic pathway of this compound from Tyrosine.
Biosynthesis from Phloretin

Phloretin, a natural compound found in apples and other plants, also serves as a precursor to this compound.[1] Phloretin is first metabolized to phloretic acid, which then undergoes glycine conjugation.

Phloretin_Metabolism Phloretin Phloretin Intermediate 4-Hydroxyphenylpropionic Acid (Phloretic Acid) Phloretin->Intermediate Metabolism Product This compound Intermediate->Product Glycine Glycine Glycine->Product Glycine Conjugation

Metabolic pathway of this compound from Phloretin.

The Role of Glycine Conjugation

Glycine conjugation is a crucial Phase II metabolic process that primarily serves as a detoxification pathway.[2] This process involves the attachment of glycine to carboxylic acid-containing molecules, which generally increases their water solubility and facilitates their excretion from the body. While traditionally viewed as a method for eliminating xenobiotics and endogenous waste products, some theories suggest that glycine conjugation may also play a role in regulating the systemic levels of amino acids that have neurotransmitter functions.[2]

Biological Functions of Precursors

Given the absence of data on this compound, examining the functions of its precursors may provide clues to its potential biological significance.

Tyrosine

Tyrosine is a non-essential amino acid that is a fundamental building block for proteins. It is also a precursor for the synthesis of several critical biomolecules, including:

  • Neurotransmitters: Dopamine, norepinephrine, and epinephrine, which are vital for mood regulation, stress response, and cognitive function.[3]

  • Thyroid Hormones: Thyroxine (T4) and triiodothyronine (T3), which regulate metabolism throughout the body.[3]

  • Melanin: The pigment responsible for skin, hair, and eye color.[4]

Phloretin

Phloretin is a flavonoid that has been the subject of considerable research and has demonstrated a range of biological activities, including:

  • Anti-inflammatory effects: Phloretin has been shown to modulate various inflammatory signaling pathways.

  • Antioxidant properties: It can neutralize free radicals, potentially protecting cells from oxidative damage.

  • Anticancer potential: Some studies suggest that phloretin may inhibit the growth of cancer cells.

  • Modulation of glucose transport: Phloretin can influence glucose uptake by cells.

Future Research Directions

The metabolic pathways leading to this compound from both tyrosine and phloretin are established. However, the biological significance of this metabolite remains an open question. Future research should aim to:

  • Synthesize and purify this compound to enable in vitro and in vivo studies.

  • Investigate the potential biological activities of this compound in various cell-based assays, focusing on pathways related to its precursors (e.g., inflammation, neurotransmission, metabolic regulation).

  • Conduct metabolomic studies to identify the physiological and pathological conditions under which the levels of this compound are altered.

  • Elucidate any specific signaling pathways that may be modulated by this compound.

Conclusion

While direct functional data for this compound is currently unavailable, its origin as a metabolite of the biologically active precursors tyrosine and phloretin suggests that it may possess undiscovered physiological roles. The information and diagrams provided in this guide offer a comprehensive overview of its metabolic context and are intended to serve as a valuable resource for researchers and professionals in the field of drug development and biomedical science, stimulating further investigation into this intriguing molecule.

References

An In-Depth Technical Guide to the Identification of 4-Hydroxyphenylpropionylglycine in Human Biofluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the identification and quantification of 4-Hydroxyphenylpropionylglycine in human biofluids. It includes a summary of reported concentrations, detailed experimental protocols, and a description of its metabolic pathways.

Introduction

This compound is a metabolite originating from both endogenous and exogenous precursors. It is formed from the conditionally essential amino acid tyrosine through the action of aromatic amino acid aminotransferase and tyrosine aminotransferase, followed by gut microbiota metabolism and subsequent glycine (B1666218) conjugation.[1] Additionally, it is a known metabolite of the dietary phenol (B47542) phloretin (B1677691), which is found in apples and other fruits. The biotransformation of phloretin to this compound is mediated by gut microbial enzymes such as phloretin hydrolase.[2][3][4][5] The presence and concentration of this metabolite in human biofluids can, therefore, provide insights into tyrosine metabolism, gut microbiome function, and dietary intake of specific polyphenols.

Quantitative Data in Human Biofluids

The following table summarizes the reported concentrations of this compound in human plasma and urine. This data is derived from a targeted metabolomic analysis of biofluids from healthy individuals.

BiofluidAnalyteConcentration Range (µM)Mean ± SD (µM)Citation
PlasmaThis compound0.01 - 0.500.15 ± 0.12[6]
UrineThis compound0.10 - 5.001.20 ± 1.00[6]

Experimental Protocol: Quantification by UHPLC-MS/MS

The following protocol for the quantification of this compound in human plasma and urine is based on the validated method described by Anesi, A., et al. (2022).[6]

Sample Preparation

Plasma:

  • To 100 µL of plasma, add 400 µL of a precipitation solution (e.g., methanol (B129727) containing internal standards).

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for analysis.

Urine:

  • Thaw urine samples at room temperature.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.

  • Dilute the supernatant 1:10 with the initial mobile phase containing internal standards.

  • Vortex and transfer to an autosampler vial for analysis.

UHPLC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer (UHPLC-MS/MS).

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% B over a specified time, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound and internal standards.

Visualization of Methodologies and Pathways

Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound in human biofluids.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biofluid Human Biofluid (Plasma or Urine) Precipitation Protein Precipitation (Plasma) Biofluid->Precipitation Dilution Dilution (Urine) Biofluid->Dilution Centrifugation Centrifugation Precipitation->Centrifugation Dilution->Centrifugation Extraction Supernatant Extraction Centrifugation->Extraction Reconstitution Reconstitution Extraction->Reconstitution UHPLC UHPLC Separation Reconstitution->UHPLC MS MS/MS Detection (MRM) UHPLC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Analytical Workflow for this compound.
Metabolic Pathways

The diagram below outlines the primary metabolic pathways leading to the formation of this compound.

metabolic_pathway cluster_tyrosine Tyrosine Metabolism cluster_phloretin Phloretin Metabolism (Gut Microbiota) cluster_conjugation Glycine Conjugation Tyrosine Tyrosine TAT Tyrosine Aminotransferase Tyrosine->TAT HPPA 4-Hydroxyphenylpropionic acid GAT Glycine N-Acyltransferase HPPA->GAT TAT->HPPA Phloretin Phloretin (from diet) PH Phloretin Hydrolase Phloretin->PH Phloretin_Metabolite Intermediate Metabolites Phloretin_Metabolite->HPPA PH->Phloretin_Metabolite Glycine Glycine Glycine->GAT Target This compound GAT->Target

Metabolic Pathways of this compound.

References

An In-Depth Technical Guide to 4-Hydroxyphenylpropionylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical structure, properties, and metabolic origins of 4-Hydroxyphenylpropionylglycine. It is intended for researchers, scientists, and drug development professionals.

Core Chemical Structure and Properties

This compound, also known as N-[3-(4-hydroxyphenyl)-1-oxopropyl]-glycine, is a metabolite resulting from the conjugation of 4-hydroxyphenylpropionic acid and glycine (B1666218). Its chemical structure consists of a 4-hydroxyphenylpropionyl group amide-linked to the amino group of glycine.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
CAS Number 3850-43-9
Appearance Solid
SMILES O=C(O)CNC(=O)CCC1=CC=C(O)C=C1
InChI InChI=1S/C11H13NO4/c13-9-4-1-8(2-5-9)3-6-10(14)12-7-11(15)16/h1-2,4-5,13H,3,6-7H2,(H,12,14)(H,15,16)
Visualization of the Molecular Structure

The following diagram illustrates the two-dimensional structure of the this compound molecule.

4-Hydroxyphenylpropionylglycine_Structure cluster_phenyl cluster_propionyl cluster_glycine c1 C c2 C c1->c2 c7 CH₂ c1->c7 c3 C c2->c3 c4 C c3->c4 c5 C c4->c5 oh OH c4->oh c6 C c5->c6 c6->c1 c8 CH₂ c7->c8 c9 C=O c8->c9 n N-H c9->n c10 CH₂ n->c10 c11 C=O c10->c11 oh2 OH c11->oh2

Molecular structure of this compound.

Metabolic Pathways and Synthesis

This compound is a product of mammalian and gut microbial metabolism. It is primarily formed through the glycine conjugation of 4-hydroxyphenylpropionic acid, which itself is a metabolite of dietary polyphenols and the amino acid tyrosine.

Metabolic Origin

The metabolic pathway leading to the formation of this compound involves several steps, primarily occurring in the liver and influenced by the gut microbiome.

Metabolic_Pathway Tyrosine Tyrosine Gut_Microbiota Gut Microbiota Metabolism Tyrosine->Gut_Microbiota Phloretin Phloretin (from dietary polyphenols) Phloretin->Gut_Microbiota pHPPA 4-Hydroxyphenylpropionic Acid Gut_Microbiota->pHPPA produces Glycine_Conjugation Glycine Conjugation (Liver) pHPPA->Glycine_Conjugation Target This compound Glycine_Conjugation->Target yields Synthesis_Workflow start Starting Materials: 4-Hydroxyphenylpropionic Acid Glycine step1 Activation of Carboxylic Acid (e.g., with Thionyl Chloride or a Carbodiimide) start->step1 step2 Condensation Reaction (Amide Bond Formation) step1->step2 step3 Purification (e.g., Crystallization or Chromatography) step2->step3 end_product This compound step3->end_product Analytical_Workflow sample Biological Sample (e.g., Plasma, Urine) extraction Metabolite Extraction sample->extraction separation Chromatographic Separation (LC or GC) extraction->separation detection Mass Spectrometric Detection (MS/MS) separation->detection data Data Analysis and Quantification detection->data

Methodological & Application

Application Note: Quantitative Analysis of 4-Hydroxyphenylpropionylglycine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxyphenylpropionylglycine is a metabolite derived from the essential amino acid tyrosine and the dietary flavonoid phloretin, with its formation involving gut microbiota and subsequent glycine (B1666218) conjugation. Its presence in biological fluids is of growing interest to researchers studying the interplay between diet, the microbiome, and host metabolism. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this metabolite.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

A simple and effective protein precipitation method is employed for the extraction of this compound from human plasma.

  • Reagents and Materials:

    • Human plasma (collected in K2-EDTA tubes)

    • Acetonitrile (B52724) (LC-MS grade), chilled to -20°C

    • Internal Standard (IS) solution (e.g., deuterated this compound)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge capable of 14,000 x g and 4°C

  • Protocol:

    • Thaw frozen plasma samples on ice.

    • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to the plasma sample.

    • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The chromatographic separation is achieved using a reversed-phase UPLC column coupled to a triple quadrupole mass spectrometer.

  • Instrumentation:

    • UPLC System (e.g., Waters ACQUITY UPLC or equivalent)

    • Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500+ or equivalent) equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient Elution:

      Time (min) %B
      0.0 5
      1.0 5
      5.0 95
      6.0 95
      6.1 5

      | 8.0 | 5 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Curtain Gas: 35 psi

    • IonSpray Voltage: -4500 V

    • Temperature: 500°C

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 50 psi

3. Data Presentation: Quantitative Data Summary

Note: The following quantitative data is representative of a validated LC-MS/MS method for a structurally similar analyte, 4-hydroxyphenylacetic acid, and is provided for illustrative purposes due to the lack of specific published validation data for this compound. Researchers should perform their own method validation for this compound.

Table 1: Linearity and Sensitivity

Analyte Linear Range (ng/mL) LLOQ (ng/mL) LOD (ng/mL)

| this compound (Representative) | 1 - 1000 | >0.995 | 1 | 0.3 |

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC Level Concentration (ng/mL) Intra-Day Precision (%RSD) Intra-Day Accuracy (%) Inter-Day Precision (%RSD) Inter-Day Accuracy (%)
Low QC 3 < 5% 95 - 105% < 6% 94 - 106%
Mid QC 150 < 4% 97 - 103% < 5% 96 - 104%

| High QC | 800 | < 3% | 98 - 102% | < 4% | 97 - 103% |

Table 3: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Low QC 3 85 - 95% 90 - 110%

| High QC | 800 | 88 - 98% | 92 - 108% |

Mandatory Visualizations

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 100 µL Human Plasma is_addition Add Internal Standard plasma->is_addition precipitation Add 300 µL Cold Acetonitrile is_addition->precipitation vortex Vortex precipitation->vortex incubate Incubate at -20°C vortex->incubate centrifuge Centrifuge (14,000 x g, 10 min, 4°C) incubate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL into UPLC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (ESI-, MRM) separation->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification reporting Report Concentration quantification->reporting

Caption: Experimental workflow for the analysis of this compound.

Metabolic Pathway of this compound cluster_dietary Dietary Precursors cluster_microbiome Gut Microbiome Metabolism cluster_host Host Metabolism (Liver) cluster_product Final Metabolite tyrosine Tyrosine (Amino Acid) hppa 4-Hydroxyphenylpropionic Acid tyrosine->hppa Microbial Enzymes phloretin Phloretin (Flavonoid) phloretin->hppa Microbial Enzymes conjugation Glycine Conjugation hppa->conjugation hppg This compound conjugation->hppg

Caption: Metabolic origin of this compound.

Application Notes and Protocols for the Preparation of 4-Hydroxyphenylpropionylglycine Samples from Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylpropionylglycine, a metabolite of both the essential amino acid tyrosine and the dietary dihydrochalcone (B1670589) phloretin, is an emerging biomarker of interest in clinical and nutritional research.[1][2] Accurate and reliable quantification of this analyte in urine is crucial for understanding its physiological roles and its association with various health and disease states. This document provides detailed application notes and protocols for the preparation of this compound from urine samples for subsequent analysis, typically by mass spectrometry. The protocols outlined below are based on established methods for the extraction of phenolic acids from urine and are designed to ensure high recovery and reproducibility.

Metabolic Pathway of this compound

This compound is formed through two primary metabolic pathways. It is a product of tyrosine metabolism by the gut microbiota, followed by glycine (B1666218) conjugation.[1][2] Additionally, it is a metabolite of phloretin, a natural compound found in apples and other plants.

Tyrosine Tyrosine GutMicrobiota Gut Microbiota Metabolism Tyrosine->GutMicrobiota Phloretin Phloretin Phloretin->GutMicrobiota HPPA 4-Hydroxyphenylpropionic Acid GlycineConj Glycine Conjugation HPPA->GlycineConj HPPG This compound GutMicrobiota->HPPA GlycineConj->HPPG

Figure 1: Metabolic pathways leading to the formation of this compound.

Sample Collection and Storage

Proper sample handling is critical to ensure the integrity of the analyte.

  • Collection: Collect mid-stream urine samples in sterile containers.

  • Preservation: If not analyzed immediately, samples should be frozen at -20°C or, for long-term storage, at -80°C to minimize degradation of the analyte. Avoid repeated freeze-thaw cycles.

  • Additives: For some applications, the addition of a preservative such as sodium azide (B81097) may be considered to inhibit microbial growth, although freezing is generally sufficient.

Experimental Protocols

Two primary methods are recommended for the extraction of this compound from urine: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE is generally preferred for its higher recovery and cleaner extracts.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for the extraction of phenolic acids from urine and is suitable for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][5]

Materials:

  • Urine sample

  • Internal Standard (IS): Deuterated 4-Hydroxyphenylpropionic acid or a similar deuterated phenolic acid is recommended for optimal accuracy.[6][7][8]

  • β-glucuronidase/sulfatase from Helix pomatia

  • Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 5.0)

  • Formic acid

  • Methanol (B129727) (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • SPE cartridges (e.g., Oasis HLB, Bond Elut Plexa, or similar polymeric sorbent)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex the samples and centrifuge at 4000 rpm for 10 minutes to remove particulate matter.

  • Internal Standard Spiking: To 1 mL of the supernatant, add the internal standard solution to achieve a final concentration appropriate for the analytical range.

  • Enzymatic Hydrolysis (for total concentration):

    • Add 250 µL of 1 M ammonium acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/sulfatase solution.

    • Incubate the mixture at 37°C for at least 4 hours (or overnight) to deconjugate glucuronidated and sulfated metabolites.

  • Sample Acidification: Acidify the sample to approximately pH 3-4 by adding 50 µL of formic acid.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge sequentially with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove less polar interferences.

  • Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for 10-15 minutes.

  • Elution: Elute the analyte with 2 x 1.5 mL of ethyl acetate or methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent (e.g., 100 µL of the initial mobile phase for LC-MS analysis).

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a simpler but potentially less clean extraction method compared to SPE.

Materials:

  • Urine sample

  • Internal Standard (IS)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (HPLC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Follow steps 1-3 of the SPE protocol (thawing, centrifugation, and internal standard spiking).

  • Acidification: Acidify 1 mL of the urine sample to pH 2-3 with concentrated HCl.

  • Extraction:

    • Add 3 mL of ethyl acetate to the acidified urine sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Collection of Organic Phase: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat Extraction: Repeat the extraction step (step 3) with another 3 mL of ethyl acetate and combine the organic layers.

  • Drying: Add anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Evaporation and Reconstitution: Evaporate the dried extract to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent for analysis.

Data Presentation

The following tables summarize expected quantitative data based on the analysis of similar phenolic acids from urine using SPE and LC-MS/MS or GC-MS/MS.[3][4][5]

Table 1: Expected Recovery Rates for Solid-Phase Extraction

Compound ClassSorbent TypeExpected Recovery (%)Reference
Phenolic AcidsPolymeric (e.g., Oasis HLB)85 - 110[4][9]
PhenolsPolymeric (e.g., Bond Elut Plexa)78 - 118[5]

Table 2: Expected Analytical Performance

ParameterLC-MS/MSGC-MS/MS (after derivatization)Reference
Limit of Detection (LOD) 0.02 - 1.0 ng/mL0.1 - 0.5 ng/mL[5][10][11]
Limit of Quantification (LOQ) 0.06 - 2.0 ng/mL0.2 - 1.0 ng/mL[4][5]
Linearity (R²) > 0.99> 0.99[3][4]
Precision (RSD%) < 15%< 20%[3][5]

Experimental Workflow and Logic

The overall workflow for the analysis of this compound from urine involves several key stages, from sample collection to data analysis.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Collection Urine Sample Collection Pretreatment Thawing & Centrifugation Collection->Pretreatment Spiking Internal Standard Spiking Pretreatment->Spiking Hydrolysis Enzymatic Hydrolysis (Optional) Spiking->Hydrolysis Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Hydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Analysis LC-MS/MS or GC-MS/MS Analysis Evaporation->Analysis DataProcessing Quantification & Data Analysis Analysis->DataProcessing

Figure 2: General experimental workflow for the analysis of this compound.

Conclusion

The protocols described in these application notes provide a robust framework for the reliable extraction and subsequent quantification of this compound from human urine. The choice between SPE and LLE will depend on the specific requirements of the study, including the desired level of sample purity and throughput. For most quantitative applications, the use of a stable isotope-labeled internal standard is strongly recommended to ensure the highest accuracy and precision. The provided performance data, based on similar phenolic compounds, can be used as a benchmark for method development and validation.

References

protocol for 4-Hydroxyphenylpropionylglycine solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Solid-Phase Extraction of 4-Hydroxyphenylpropionylglycine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase extraction (SPE) of this compound from biological matrices. The protocols detailed below are designed to serve as a robust starting point for method development and can be adapted to specific sample types and analytical requirements.

Introduction

This compound is a phenolic acid derivative that may be of interest in various research and drug development contexts. Accurate quantification of this analyte often requires effective sample cleanup and concentration to remove interfering matrix components. Solid-phase extraction is a widely used technique for this purpose, offering significant advantages over liquid-liquid extraction in terms of efficiency, selectivity, and reduced solvent consumption.[1][2]

This application note describes two primary SPE methodologies for the extraction of this compound: reversed-phase SPE and mixed-mode SPE. The choice of method will depend on the specific requirements for purity and the complexity of the sample matrix.

Experimental Protocols

Reversed-Phase Solid-Phase Extraction Protocol

Reversed-phase SPE is a common and effective method for extracting moderately polar to non-polar analytes from aqueous samples.[3][4] For acidic compounds like this compound, pH control is crucial for optimal retention and elution. The analyte should be in its neutral, more hydrophobic state during sample loading to maximize retention on the non-polar stationary phase.[3]

a. Materials

  • SPE Cartridge: C18 or C8 reversed-phase, 1 mL, 30 mg bed weight (e.g., Thermo Scientific™ HyperSep™ Retain PEP)[5]

  • Sample: Biological fluid (e.g., plasma, urine) containing this compound

  • Reagents:

b. Procedure

  • Sample Pre-treatment:

    • Thaw frozen samples on ice and centrifuge at 2000 x g for 5 minutes to remove particulates.[6]

    • Dilute the sample 1:1 with an acidic buffer (e.g., 2% formic acid in water) to adjust the pH to approximately 2-3. This ensures that the carboxylic acid group of this compound is protonated and the molecule is neutral.[3]

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the cartridge.[5]

    • Do not allow the sorbent to dry.[5]

  • Cartridge Equilibration:

    • Pass 1 mL of deionized water (acidified to the same pH as the sample) through the cartridge.[7]

    • Ensure about 1mm of solvent remains above the sorbent bed.[8]

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approximately 1 drop per second).[6]

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts and polar interferences.[6]

    • Follow with a wash of 1 mL of 5% methanol in water to remove less polar interferences. The optimal percentage of organic in the wash step may require optimization.[5][6]

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of methanol. To enhance recovery, the elution solvent can be made slightly basic (e.g., with 2-5% ammonium hydroxide) to ionize the analyte, making it more polar and weakening its interaction with the reversed-phase sorbent.[3][9]

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[6]

    • Reconstitute the dried extract in a solvent compatible with the subsequent analytical method (e.g., mobile phase for LC-MS).[6]

Mixed-Mode Solid-Phase Extraction Protocol

Mixed-mode SPE combines reversed-phase and ion-exchange mechanisms to provide enhanced selectivity, which is particularly useful for complex matrices.[4][10] For this compound, a mixed-mode cartridge with weak anion exchange (WAX) functionality is recommended.

a. Materials

  • SPE Cartridge: Mixed-mode, weak anion exchange (e.g., Waters Oasis WAX)

  • Sample: Biological fluid (e.g., plasma, urine)

  • Reagents:

    • Methanol (HPLC grade)

    • Deionized Water

    • Ammonium Hydroxide

    • Formic Acid

b. Procedure

  • Sample Pre-treatment:

    • Thaw and centrifuge the sample as described in the reversed-phase protocol.

    • Dilute the sample 1:1 with a basic buffer (e.g., 2% ammonium hydroxide in water) to ensure the carboxylic acid group is deprotonated (negatively charged) for retention on the anion exchanger.

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the cartridge.

  • Cartridge Equilibration:

    • Pass 1 mL of deionized water through the cartridge.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Washing:

    • Wash with 1 mL of 5% ammonium hydroxide in water to remove neutral and basic interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences retained by reversed-phase mechanisms.

  • Elution:

    • Elute the analyte with 1 mL of 2-5% formic acid in methanol. The acidic mobile phase neutralizes the anionic charge on the analyte, disrupting the ion-exchange retention mechanism and allowing for elution.

  • Post-Elution:

    • Evaporate and reconstitute the eluate as described in the reversed-phase protocol.

Data Presentation

The following table summarizes the expected outcomes for the reversed-phase SPE protocol under various conditions. This data is illustrative and intended to guide method optimization.

ParameterCondition ACondition BCondition CExpected Outcome
Sample pH pH 2-3pH 7pH > 9Condition A: High retention and recovery. The analyte is neutral. Conditions B & C: Low retention and poor recovery. The analyte is ionized and more polar.
Wash Solvent 5% Methanol/Water40% Methanol/Water100% Water5% Methanol/Water: Good removal of moderately polar interferences with minimal analyte loss. 40% Methanol/Water: Potential for premature elution of the analyte, leading to lower recovery. 100% Water: Effective removal of salts but less effective for other interferences.
Elution Solvent 100% Methanol5% NH4OH in Methanol50% Methanol/Water100% Methanol: Good elution. 5% NH4OH in Methanol: Potentially sharper elution and higher recovery due to ionization of the analyte.[3] 50% Methanol/Water: May result in incomplete elution and lower recovery.

Visualizations

The following diagrams illustrate the workflows for the described SPE protocols.

SPE_Workflow_Reversed_Phase cluster_prep Sample Preparation cluster_spe Reversed-Phase SPE cluster_post Post-Elution start Start: Biological Sample pretreat Pre-treat Sample (Dilute & Acidify to pH 2-3) start->pretreat condition 1. Condition (1 mL Methanol) pretreat->condition equilibrate 2. Equilibrate (1 mL Acidified Water) condition->equilibrate load 3. Load Sample equilibrate->load wash1 4a. Wash (1 mL Water) load->wash1 wash2 4b. Wash (1 mL 5% Methanol) wash1->wash2 elute 5. Elute (1 mL Methanol) wash2->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis Analysis (LC-MS) reconstitute->analysis

Caption: Reversed-Phase SPE Workflow

SPE_Workflow_Mixed_Mode cluster_prep Sample Preparation cluster_spe Mixed-Mode SPE (WAX) cluster_post Post-Elution start Start: Biological Sample pretreat Pre-treat Sample (Dilute & Basify) start->pretreat condition 1. Condition (1 mL Methanol) pretreat->condition equilibrate 2. Equilibrate (1 mL Water) condition->equilibrate load 3. Load Sample equilibrate->load wash1 4a. Wash (1 mL 5% NH4OH) load->wash1 wash2 4b. Wash (1 mL Methanol) wash1->wash2 elute 5. Elute (1 mL 2-5% Formic Acid in Methanol) wash2->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis Analysis (LC-MS) reconstitute->analysis

Caption: Mixed-Mode SPE (WAX) Workflow

References

Application Notes and Protocols for the Derivatization of 4-Hydroxyphenylpropionylglycine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylpropionylglycine is a metabolite that can be of interest in various biomedical and pharmaceutical research areas. Due to its polar nature, containing a phenolic hydroxyl group, a carboxylic acid group, and an amide linkage, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. These functional groups render the molecule non-volatile and prone to thermal degradation in the GC inlet and column.

Derivatization is a crucial sample preparation step to overcome these limitations. By chemically modifying the polar functional groups, the volatility of the analyte is increased, and its thermal stability is improved, enabling sharp chromatographic peaks and reliable quantification by GC-MS. This document provides detailed application notes and protocols for the derivatization of this compound. The primary method described is a two-step process involving silylation, a robust and widely used technique for the derivatization of active hydrogen-containing compounds.

Principle of Derivatization

The most common and effective derivatization strategy for compounds like this compound is silylation. This reaction replaces the active hydrogen atoms in the hydroxyl (-OH) and carboxylic acid (-COOH) groups with a trimethylsilyl (B98337) (TMS) group. The amide (-NH) group can also undergo silylation, though it is generally less reactive. This process significantly reduces the polarity and increases the volatility of the molecule, making it amenable to GC-MS analysis.

Common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).

Quantitative Data Summary

While specific quantitative data for the derivatization of this compound is not extensively published, the following table summarizes typical performance characteristics of silylation-based GC-MS methods for structurally related phenolic acids and amino acid conjugates. These values can serve as a benchmark for method development and validation.

ParameterTypical ValueReference Compounds
Derivatization Yield > 95%Phenolic acids, Amino acid conjugates
Limit of Detection (LOD) 0.1 - 10 ng/mLSimilar polar metabolites
Limit of Quantification (LOQ) 0.5 - 50 ng/mLSimilar polar metabolites
Linearity (R²) > 0.99Wide range of concentrations
Intra-day Precision (RSD) < 10%Replicate analyses of the same sample
Inter-day Precision (RSD) < 15%Analyses on different days

Experimental Protocols

Materials and Reagents
  • This compound standard

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (silylation grade, anhydrous)

  • Ethyl acetate (B1210297) (GC grade)

  • Anhydrous sodium sulfate (B86663)

  • Sample vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

Sample Preparation (from Biological Matrix, e.g., Plasma or Urine)
  • Extraction: To 100 µL of the biological sample, add 500 µL of ice-cold ethyl acetate.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction on the remaining aqueous layer with another 500 µL of ethyl acetate and combine the organic extracts.

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or in a vacuum concentrator.

Derivatization Protocol: Two-Step Silylation

This protocol is a widely adopted method for molecules with multiple active hydrogens.

Step 1: Oximation (Optional, for compounds with keto groups)

For this compound, which lacks a keto group, this step is not necessary. However, if analyzing a mixture of metabolites that includes keto-acids, an initial oximation step is recommended to prevent the formation of multiple derivatives. This involves reacting the dried extract with a solution of methoxyamine hydrochloride in pyridine (20 mg/mL) at 60°C for 60 minutes before proceeding to silylation.

Step 2: Silylation

  • To the dried sample extract (or the residue after oximation), add 50 µL of anhydrous pyridine to dissolve the residue.

  • Add 80 µL of MSTFA with 1% TMCS to the vial.

  • Seal the vial tightly and vortex briefly to ensure complete mixing.

  • Incubate the mixture at 60°C for 30 minutes in a heating block or oven.[1]

  • After incubation, allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis Parameters (Typical)
  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: m/z 50-650 for qualitative analysis and identification of the derivatized product.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the derivatized this compound.

Visualizations

Derivatization_Workflow Workflow for Derivatization of this compound cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction Drying Drying over Sodium Sulfate Extraction->Drying Evaporation Evaporation to Dryness Drying->Evaporation Dissolution Dissolve in Pyridine Evaporation->Dissolution Silylation Add MSTFA + 1% TMCS Incubate at 60°C for 30 min Dissolution->Silylation GCMS GC-MS Analysis Silylation->GCMS

Caption: Experimental workflow for the GC-MS analysis of this compound.

Derivatization_Reaction Silylation Reaction of this compound Analyte This compound (with -OH, -COOH, -NH groups) Product Trimethylsilyl (TMS) Derivative (Volatile and Thermally Stable) Analyte->Product Silylation Reagent MSTFA + 1% TMCS Reagent->Product

Caption: Silylation of this compound.

Troubleshooting and Method Optimization

  • Incomplete Derivatization: If underivatized or partially derivatized peaks are observed, consider increasing the incubation time or temperature, or using a higher ratio of derivatizing agent to sample. Ensure all reagents are anhydrous, as moisture can quench the silylation reaction.

  • Derivative Instability: Silyl derivatives can be susceptible to hydrolysis. Analyze the samples as soon as possible after derivatization. If storage is necessary, keep the vials tightly capped at -20°C.

  • Matrix Effects: Biological samples can contain interfering substances. Optimize the sample extraction procedure to remove as many matrix components as possible. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

Conclusion

The described silylation protocol provides a robust and reliable method for the derivatization of this compound, making it suitable for sensitive and accurate analysis by GC-MS. This application note serves as a comprehensive guide for researchers and scientists in the field of metabolomics and drug development to successfully implement this analytical workflow. Proper method validation should be performed to ensure the accuracy and precision of the results for the specific application.

References

Application Note: Development of a Stable Isotope Dilution Assay for 4-Hydroxyphenylpropionylglycine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 4-Hydroxyphenylpropionylglycine (4-HPPG) in human plasma. The assay employs a stable isotope dilution technique coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines a straightforward protein precipitation for sample preparation and a rapid chromatographic separation. This method is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this key tyrosine metabolite.

Introduction

This compound (4-HPPG) is a metabolite of the amino acid tyrosine. Alterations in the levels of 4-HPPG and other tyrosine metabolites have been associated with various physiological and pathological states. Accurate and precise quantification of 4-HPPG in biological matrices is crucial for understanding its role in metabolic pathways and as a potential biomarker. Stable isotope dilution liquid chromatography-tandem mass spectrometry (SID-LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and the ability of the stable isotope-labeled internal standard to correct for matrix effects and variations in sample processing.[1][2] This document provides a comprehensive protocol for the development and application of a SID-LC-MS/MS assay for 4-HPPG in human plasma.

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • This compound-d3 (Internal Standard, IS) (≥98% purity, isotopic purity >99%)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • 96-well deep-well plates

  • 96-well collection plates

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Solutions
  • 4-HPPG Stock Solution (1 mg/mL): Accurately weigh and dissolve the 4-HPPG reference standard in methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 4-HPPG-d3 in methanol.

  • 4-HPPG Working Solutions: Serially dilute the stock solution with a 50:50 (v/v) mixture of methanol and water to prepare calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation
  • Pipette 50 µL of plasma samples (calibrators, QCs, and unknowns) into a 96-well deep-well plate.

  • Add 200 µL of the IS working solution (100 ng/mL in acetonitrile) to all wells, except for the blank samples (to which 200 µL of acetonitrile without IS is added).

  • Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well collection plate.

  • Add 100 µL of water containing 0.1% formic acid to each well.

  • Seal the plate and vortex briefly before placing it in the autosampler for LC-MS/MS analysis.

LC-MS/MS Method

The chromatographic separation is performed using a C18 reversed-phase column. The mass spectrometer is operated in positive ion mode with multiple reaction monitoring (MRM) to detect the transitions for 4-HPPG and its internal standard.

Table 1: LC Parameters

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 2

Table 2: Gradient Elution Program

Time (min)%B
0.05
1.05
5.095
6.095
6.15
8.05

Table 3: MS/MS Parameters

ParameterCondition
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Manufacturer's recommendation
MRM Transitions See Table 4

Table 4: MRM Transitions for 4-HPPG and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
4-HPPG (Quantifier)224.1107.110015
4-HPPG (Qualifier)224.177.110025
4-HPPG-d3 (IS)227.1110.110015

Data Presentation

The assay was validated for linearity, accuracy, and precision. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor was used.

Table 5: Calibration Curve Summary

AnalyteCalibration Range (ng/mL)
4-HPPG1 - 1000>0.995

Table 6: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day (n=18) Mean Conc. (ng/mL)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ10.988.598.01.059.2105.0
Low32.956.298.33.097.1103.0
Mid100101.24.5101.298.75.398.7
High800792.03.899.0810.44.1101.3

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add IS in Acetonitrile (200 µL) plasma->add_is vortex1 Vortex (2 min) add_is->vortex1 centrifuge Centrifuge (4000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant dilute Dilute with Water + 0.1% FA (100 µL) supernatant->dilute inject Inject (5 µL) dilute->inject lc HPLC Separation (C18 Column) inject->lc ms Tandem MS Detection (MRM Mode) lc->ms quant Quantification (Peak Area Ratio) ms->quant report Report Results quant->report

Caption: Experimental workflow for 4-HPPG quantification.

signaling_pathway tyrosine Tyrosine hpp 4-Hydroxyphenylpyruvate tyrosine->hpp homogentisate Homogentisate hpp->homogentisate   alt_pathway Alternative Pathway hpp->alt_pathway hppd HPPD hppg This compound (4-HPPG) alt_pathway->hppg

Caption: Simplified tyrosine metabolism pathway showing 4-HPPG.

Conclusion

The stable isotope dilution LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical research and metabolomics studies. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which are essential for the reliable determination of endogenous metabolite levels.

References

Application Notes and Protocols for the Quantification of 4-Hydroxyphenylpropionylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylpropionylglycine is a metabolite originating from the essential amino acid tyrosine and the dietary phenol (B47542) phloretin.[1] Its quantification in biological matrices is crucial for understanding various metabolic pathways and for pharmacokinetic studies in drug development. This document provides a detailed protocol for the selection of a suitable internal standard and a robust LC-MS/MS method for the accurate quantification of this compound.

Selection of an Internal Standard

The selection of an appropriate internal standard (IS) is critical for the accuracy and precision of quantitative LC-MS/MS assays. An ideal internal standard should co-elute with the analyte of interest, have similar ionization efficiency, and not be present in the biological matrix being analyzed. For the quantification of this compound, two primary types of internal standards are recommended: an isotopically labeled analog or a structural analog.

1. Isotopically Labeled Internal Standard (Recommended)

The gold standard for an internal standard is a stable isotope-labeled version of the analyte. For this compound, a custom synthesis of a deuterated (e.g., d4) or 13C-labeled version would be ideal. Several companies specialize in the custom synthesis of such compounds.

2. Commercially Available Structural Analog Internal Standard

In the absence of a commercially available isotopically labeled this compound, a structural analog can be a suitable alternative. Based on structural similarity and commercial availability, the following compounds are recommended for consideration:

Internal Standard CandidateRationaleCommercial Availability
D-Tyrosine (Isotopically Labeled, e.g., d4, 13C9, 15N) Structurally similar to the tyrosine precursor of the analyte. Commercially available in various isotopically labeled forms, ensuring it will not be present endogenously.Readily available from various chemical suppliers.
4-Hydroxyphenylacetic acid Shares the hydroxyphenyl moiety and acidic functional group. It is a known metabolite and commercially available.Readily available from various chemical suppliers.
3-(4-hydroxyphenyl)propanoic acid The direct precursor to this compound (before glycine (B1666218) conjugation). Structurally very similar.Readily available from various chemical suppliers.

For the purpose of this protocol, we will proceed with isotopically labeled D-Tyrosine (d4) as the recommended internal standard due to its structural similarity and commercial availability in a labeled form, which prevents interference from endogenous L-tyrosine.

Experimental Protocols

This section details the necessary protocols for sample preparation and LC-MS/MS analysis for the quantification of this compound in a biological matrix such as human plasma.

Materials and Reagents
  • This compound analytical standard

  • Isotopically labeled D-Tyrosine (d4) internal standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other biological matrix)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and D-Tyrosine-d4 in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the primary stock solution with a 50:50 methanol:water mixture.

  • Internal Standard Working Solution (1 µg/mL): Prepare a working solution of D-Tyrosine-d4 by diluting the primary stock solution with a 50:50 methanol:water mixture.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules like this compound from plasma.

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (1 µg/mL D-Tyrosine-d4).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

A reverse-phase liquid chromatography method coupled with a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is recommended.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterRecommended Condition
Ionization Mode Negative Electrospray Ionization (ESI-)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Gas Temperature 350°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi

MRM Transitions:

The specific MRM transitions for this compound and D-Tyrosine-d4 should be optimized by infusing the individual standard solutions into the mass spectrometer. The precursor ion will be the deprotonated molecule [M-H]-, and the product ions will be characteristic fragments.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determined
D-Tyrosine-d4 (IS)To be determinedTo be determinedTo be determined

Note: The exact m/z values and collision energies need to be empirically determined on the specific instrument being used.

Data Presentation

Quantitative data should be summarized in clear and structured tables.

Table 1: Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
1
5
10
50
100
500
1000

Table 2: Quality Control Sample Analysis

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low QC15
Mid QC150
High QC750

Mandatory Visualizations

Signaling Pathway

Tyrosine Tyrosine pHPPA 4-Hydroxyphenyl- propionic Acid Tyrosine->pHPPA Metabolism Analyte 4-Hydroxyphenyl- propionylglycine pHPPA->Analyte Glycine Conjugation Phloretin Phloretin Phloretin->pHPPA Metabolism Glycine Glycine Glycine->Analyte

Metabolic pathway of this compound.
Experimental Workflow

start Start: Plasma Sample add_is Add Internal Standard (D-Tyrosine-d4) start->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms end End: Quantification lcms->end

Sample preparation and analysis workflow.

References

Application Notes and Protocols for Assessing 4-Hydroxyphenylpropionylglycine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylpropionylglycine is a metabolite of the essential amino acid tyrosine and the naturally occurring phenol, phloretin (B1677691). As a member of the phenylpropanoid class of compounds, it is predicted to possess significant biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. These application notes provide detailed protocols for cell-based assays to investigate and quantify the therapeutic potential of this compound. The provided methodologies are designed to be robust and reproducible for screening and characterization in a research and drug development setting.

Data Presentation

While specific quantitative data for this compound is not extensively available in the current literature, the data for its parent compound, phloretin, provides a strong indication of its potential bioactivity. The following table summarizes the reported activities of phloretin in relevant cell-based assays. It is recommended to generate similar data for this compound to definitively characterize its potency.

Compound Assay Cell Line Stimulant Activity Metric Observed Effect Reference
PhloretinAnti-inflammatoryRAW 264.7 MacrophagesLPSIC₅₀Inhibition of NO, PGE₂, IL-6, and TNF-α at 10 µM[1]
PhloretinNeuroprotectionHT22 Hippocampal NeuronsGlutamate (B1630785)EC₅₀Protection against glutamate-induced cytotoxicity[2]
PhloretinAntioxidant (DPPH)AcellularDPPH RadicalIC₅₀Not explicitly reported, but potent antioxidant activity is documented[3]

Experimental Protocols

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol describes a simple and rapid method to assess the free radical scavenging activity of this compound.

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep purple color. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a light-protected container.

  • Preparation of Test Compound: Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 10, 50, 100, 500 µM). Prepare similar dilutions for the positive control.

  • Assay: a. In a 96-well plate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the different concentrations of this compound, positive control, or methanol (as a blank) to the respective wells. c. Incubate the plate in the dark at room temperature for 30 minutes. d. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution with methanol.

    • A_sample is the absorbance of the DPPH solution with the test compound or positive control.

  • Data Analysis: Plot the percentage of scavenging activity against the concentration of this compound. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined from the graph. A lower IC₅₀ value indicates higher antioxidant activity.[3][4]

Anti-inflammatory Activity: Inhibition of LPS-Induced TNF-α Secretion in THP-1 Cells

This protocol details a cell-based assay to evaluate the anti-inflammatory effect of this compound by measuring the inhibition of a key pro-inflammatory cytokine, TNF-α.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of monocytes and macrophages, leading to the production and release of pro-inflammatory cytokines such as TNF-α. This assay measures the ability of this compound to inhibit LPS-induced TNF-α secretion from the human monocytic cell line THP-1.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dexamethasone (B1670325) (positive control)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Differentiation: a. Culture THP-1 monocytes in RPMI-1640 medium. b. To differentiate the monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and treat with 100 ng/mL PMA for 48 hours. c. After differentiation, wash the cells with fresh medium to remove PMA and rest them for 24 hours.

  • Treatment: a. Prepare various concentrations of this compound and dexamethasone in the cell culture medium. b. Pre-treat the differentiated THP-1 cells with the test compounds for 2 hours.

  • Stimulation: a. Stimulate the cells with 1 µg/mL LPS for 4-6 hours. Include a vehicle control group (no LPS) and an LPS-only control group.

  • Sample Collection and Analysis: a. After the incubation period, collect the cell culture supernatants. b. Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α secretion for each concentration of this compound compared to the LPS-only control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits TNF-α secretion by 50%.

Neuroprotective Activity: Protection Against Glutamate-Induced Oxidative Stress in HT22 Cells

This protocol assesses the potential neuroprotective effects of this compound against glutamate-induced oxidative cell death in a hippocampal neuronal cell line.

Principle: High concentrations of glutamate can induce oxidative stress in the murine hippocampal cell line HT22 by inhibiting the uptake of cystine, leading to depletion of the intracellular antioxidant glutathione (B108866) (GSH) and subsequent reactive oxygen species (ROS) production and cell death. This assay measures the ability of this compound to protect HT22 cells from glutamate-induced toxicity.

Materials:

  • HT22 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Glutamate

  • This compound

  • Trolox or other known neuroprotective agent (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

  • Treatment: a. Prepare different concentrations of this compound and the positive control in DMEM. b. Pre-treat the cells with the test compounds for 2 hours.

  • Induction of Oxidative Stress: a. Add glutamate to the wells to a final concentration of 5 mM. Include a vehicle control group (no glutamate) and a glutamate-only control group. b. Incubate the cells for 24 hours.

  • Assessment of Cell Viability: a. After the incubation, perform an MTT assay or another suitable cell viability assay according to the manufacturer's protocol. This typically involves incubating the cells with the reagent for a few hours, followed by solubilization of the formazan (B1609692) product and measurement of absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the EC₅₀ value, which is the concentration of this compound that provides 50% protection against glutamate-induced cell death.[2][5]

Signaling Pathways and Experimental Workflows

The potential mechanisms of action of this compound likely involve the modulation of key signaling pathways related to inflammation and oxidative stress. Based on the activity of its parent compound, phloretin, the NF-κB and Nrf2 pathways are of particular interest.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. Upon stimulation by agents like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-6, COX-2, and iNOS. Phloretin has been shown to inhibit this pathway by suppressing the phosphorylation of IκBα and MAPKs, thereby preventing the nuclear translocation of NF-κB.[1][6]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa_p P-IκBα IkBa->IkBa_p NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation Compound 4-Hydroxyphenyl- propionylglycine Compound->IKK Inhibition DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

NF-κB Signaling Pathway Inhibition
Nrf2 Signaling Pathway in Antioxidant Response

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of activators, such as some phenolic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their expression. Phloretin is known to activate this pathway, potentially through the activation of AMPK and subsequent autophagy-mediated degradation of Keap1.[7][8][9]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 4-Hydroxyphenyl- propionylglycine AMPK AMPK Compound->AMPK Activation Autophagy Autophagy AMPK->Autophagy Activation Keap1 Keap1 Autophagy->Keap1 Degradation Nrf2 Nrf2 Keap1->Nrf2 Inhibition Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binding Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes Transcription

Nrf2 Signaling Pathway Activation
Experimental Workflow for Cell-Based Assays

The following diagram illustrates a general workflow for conducting the described cell-based assays to evaluate the activity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (THP-1 or HT22) Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Prepare 4-Hydroxy- phenylpropionylglycine (Serial Dilutions) Pre_treatment Pre-treat with Compound Compound_Prep->Pre_treatment Cell_Seeding->Pre_treatment Stimulation Add Stimulant (LPS or Glutamate) Pre_treatment->Stimulation Incubation Incubate Stimulation->Incubation Measurement Measure Endpoint (ELISA or Cell Viability) Incubation->Measurement Data_Analysis Calculate % Inhibition or % Viability Measurement->Data_Analysis IC50_EC50 Determine IC50/EC50 Data_Analysis->IC50_EC50

General Cell-Based Assay Workflow

References

Application Notes and Protocols for Measuring 4-Hydroxyphenylpropionylglycine in Fecal Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylpropionylglycine is a metabolite of interest in various fields of research, including gut microbiome studies and drug development, due to its potential associations with host-microbe interactions and physiological effects. Accurate and reproducible quantification of this analyte in complex matrices like fecal samples is crucial for understanding its biological significance. This document provides detailed application notes and protocols for the extraction, detection, and quantification of this compound in human fecal samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

While specific quantitative data for this compound in feces is not extensively reported, data for the closely related precursor, 3-(4-hydroxyphenyl)propionic acid, can provide an estimated concentration range. This information is critical for establishing a relevant calibration curve for quantification.

AnalyteMatrixTypical Concentration Range (µM)Analytical MethodReference
3-(4-hydroxyphenyl)propionic acidHuman Fecal Water68 (mean)GC-MS
Various Phenolic AcidsHuman Fecal Water0.04 - 479GC-MS

Note: The concentration of this compound may differ from its precursor. It is recommended to perform initial screens to determine the approximate concentration in your samples.

Experimental Protocols

Fecal Sample Collection and Storage

Proper sample handling is critical to preserve the integrity of the metabolome.

  • Collection: Collect fresh fecal samples in sterile containers.

  • Homogenization: For consistent results, it is recommended to homogenize the entire fecal sample before aliquoting.

  • Storage: Immediately after collection, samples should be stored at -80°C to minimize metabolic changes.[1]

Fecal Sample Preparation and Extraction

This protocol is optimized for the extraction of small, polar molecules like this compound from a complex fecal matrix.

Materials and Reagents:

  • Fecal sample (frozen at -80°C)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte)

  • Bead beating tubes with sterile beads (e.g., ceramic or stainless steel)

  • Homogenizer (e.g., Bead Ruptor, FastPrep)

  • Centrifuge (capable of 14,000 x g and 4°C)

  • Syringe filters (0.22 µm, PTFE)

  • Autosampler vials

Protocol:

  • Sample Weighing: On dry ice, weigh out approximately 50 mg of the frozen, homogenized fecal sample into a pre-chilled bead beating tube.[2]

  • Solvent Addition: Add 1 mL of ice-cold 80% methanol (v/v in water) to the tube. This ratio of methanol to water is effective for extracting a broad range of metabolites.

  • Internal Standard Spiking: Spike the sample with the internal standard solution at a known concentration.

  • Homogenization: Secure the tubes in the homogenizer and process according to the manufacturer's instructions (e.g., 2 cycles of 45 seconds at a high speed). This step is crucial for disrupting cells and ensuring efficient extraction.[2]

  • Protein Precipitation: Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet solid debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[2]

LC-MS/MS Analysis

This section provides a starting point for developing a robust LC-MS/MS method for the quantification of this compound. Method optimization is recommended for your specific instrumentation.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer.

LC Parameters:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for this acidic compound.

  • Multiple Reaction Monitoring (MRM): The specific precursor and product ion transitions for this compound and the internal standard need to be determined by infusing a pure standard.

ParameterDescription
Precursor Ion (Q1) The m/z of the deprotonated molecule [M-H]⁻.
Product Ion (Q3) A characteristic fragment ion generated by collision-induced dissociation (CID) of the precursor ion.
Collision Energy (CE) The energy applied to induce fragmentation, which needs to be optimized for maximum signal intensity.
Dwell Time The time spent acquiring data for each MRM transition.

Data Analysis and Quantification:

  • Calibration Curve: Prepare a series of calibration standards of this compound in a matrix that mimics the extracted fecal sample (e.g., 80% methanol). The concentration range should bracket the expected concentration in the samples.

  • Quantification: The concentration of this compound in the fecal samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Experimental Workflow

G cluster_collection Sample Collection cluster_extraction Extraction cluster_analysis Analysis fecal_sample Fecal Sample Collection homogenize Homogenization fecal_sample->homogenize store Store at -80°C homogenize->store weigh Weigh 50 mg Frozen Sample store->weigh add_solvent Add 80% Methanol & IS weigh->add_solvent bead_beat Bead Beating add_solvent->bead_beat precipitate Protein Precipitation (-20°C) bead_beat->precipitate centrifuge Centrifugation (14,000 x g) precipitate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant filter_sample Filter (0.22 µm) collect_supernatant->filter_sample lc_ms LC-MS/MS Analysis filter_sample->lc_ms data_processing Data Processing & Quantification lc_ms->data_processing

Caption: Workflow for Fecal Sample Analysis.

Putative Signaling Pathway: Microbial Metabolism of Hydroxyphenylpropionic Acids

This compound is likely formed from the microbial metabolism of dietary polyphenols, which are converted to hydroxyphenylpropionic acids and subsequently conjugated with glycine. These microbial metabolites can then potentially influence host signaling pathways.

G cluster_gut Gut Lumen cluster_host Host Cell polyphenols Dietary Polyphenols hppa 4-Hydroxyphenylpropionic Acid polyphenols->hppa Gut Microbiota Metabolism hppg This compound hppa->hppg glycine Glycine glycine->hppg receptor Cellular Receptors / Transporters hppg->receptor Absorption signaling Downstream Signaling Cascades (e.g., Anti-inflammatory, Metabolic Regulation) receptor->signaling

Caption: Microbial Production and Host Interaction.

References

Application Notes and Protocols for High-Throughput Screening of 4-Hydroxyphenylpropionylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the high-throughput screening (HTS) of 4-Hydroxyphenylpropionylglycine (4-HPPG), a metabolite of the naturally occurring flavonoid phloretin (B1677691) and the amino acid tyrosine. While the specific biological activities of 4-HPPG are not extensively characterized, its precursor, phloretin, is known to possess antioxidant, anti-inflammatory, and anti-cancer properties. The following protocols are designed to investigate whether 4-HPPG exhibits similar activities, making it a compound of interest for drug discovery and development.

Application Note: High-Throughput Screening for Antioxidant Activity

Introduction

Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The identification of novel antioxidant compounds is a key focus of drug discovery. This protocol describes a robust and scalable high-throughput screening assay to evaluate the antioxidant capacity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Principle

The DPPH assay is a colorimetric method used to determine the radical scavenging activity of a compound. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the compound and can be quantified spectrophotometrically.

Experimental Protocol

Materials:

  • This compound (4-HPPG)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Ascorbic acid (positive control)

  • Methanol (B129727)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 4-HPPG in methanol.

    • Prepare a series of dilutions of 4-HPPG in methanol to be tested.

    • Prepare a stock solution of ascorbic acid in methanol to serve as a positive control.

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of 4-HPPG or ascorbic acid to the respective wells.

    • For the blank, add 100 µL of methanol to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of 4-HPPG.

Data Presentation
CompoundConcentration (µg/mL)Absorbance (517 nm)% Scavenging Activity
Blank-1.2500
4-HPPG101.05016.0
4-HPPG500.75040.0
4-HPPG1000.45064.0
Ascorbic Acid50.31275.0

Workflow Diagram

HTS_Antioxidant_Workflow prep Reagent Preparation (4-HPPG, Ascorbic Acid, DPPH) plate Plate Loading (100 µL DPPH per well) prep->plate add_compound Add Compounds (100 µL 4-HPPG/Control) plate->add_compound incubate Incubation (30 min, Dark, RT) add_compound->incubate read Read Absorbance (517 nm) incubate->read analyze Data Analysis (% Scavenging, IC50) read->analyze

Caption: High-throughput screening workflow for antioxidant activity.

Application Note: High-Throughput Screening for Anti-inflammatory Activity

Introduction

Inflammation is a complex biological response to harmful stimuli and is a hallmark of many diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. This protocol describes a cell-based high-throughput screening assay to evaluate the anti-inflammatory potential of this compound by measuring the inhibition of NF-κB activation.

Principle

This assay utilizes a stable cell line expressing a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an NF-κB response element. When the NF-κB pathway is activated by an inflammatory stimulus, such as lipopolysaccharide (LPS), the reporter gene is transcribed, leading to a measurable signal. Compounds that inhibit NF-κB activation will reduce the reporter signal.

Experimental Protocol

Materials:

  • NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)

  • This compound (4-HPPG)

  • Lipopolysaccharide (LPS)

  • Dexamethasone (B1670325) (positive control)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Seeding:

    • Culture the NF-κB reporter cell line in appropriate medium supplemented with FBS.

    • Seed the cells into 96-well plates at an optimized density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a series of dilutions of 4-HPPG and dexamethasone in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Add LPS to the wells to a final concentration known to induce a robust NF-κB response (e.g., 1 µg/mL).

    • Include wells with cells and medium only (negative control) and cells with LPS only (positive vehicle control).

    • Incubate the plate for 6-8 hours at 37°C.

  • Luciferase Assay:

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • The percentage of NF-κB inhibition is calculated using the following formula:

      where L_sample is the luminescence of the test compound, L_neg is the luminescence of the negative control, and L_pos is the luminescence of the positive vehicle control.

    • The IC50 value can be determined by plotting the percentage of inhibition against the concentration of 4-HPPG.

Data Presentation
CompoundConcentration (µM)Luminescence (RLU)% Inhibition
Negative Control-5000
Positive Control (LPS)-10,500-
4-HPPG18,50020.0
4-HPPG105,50050.0
4-HPPG502,50080.0
Dexamethasone11,50090.0

Signaling Pathway and Workflow Diagram

NFkB_Pathway cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to gene Inflammatory Gene Expression nucleus->gene induces HPPG 4-HPPG (Hypothesized) HPPG->IKK inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by 4-HPPG.

HTS_AntiInflammatory_Workflow seed_cells Seed Reporter Cells treat Treat with 4-HPPG (1 hour) seed_cells->treat stimulate Stimulate with LPS (6-8 hours) treat->stimulate lyse Lyse Cells stimulate->lyse read_lum Read Luminescence lyse->read_lum analyze Data Analysis (% Inhibition, IC50) read_lum->analyze

Caption: High-throughput screening workflow for anti-inflammatory activity.

Application Note: Cell-Based Phenotypic Screening

Introduction

Phenotypic screening allows for the unbiased discovery of bioactive compounds by assessing their effects on cellular morphology and function. This approach is particularly useful for compounds with unknown mechanisms of action, such as 4-HPPG. This protocol outlines a high-content imaging-based phenotypic screen to identify potential biological activities of 4-HPPG in a relevant cell line.

Principle

Cells are treated with the test compound, and then stained with a panel of fluorescent dyes that label different subcellular compartments (e.g., nucleus, cytoplasm, mitochondria). Automated microscopy and image analysis software are used to capture and quantify a wide range of cellular features. Changes in these features upon treatment with 4-HPPG can reveal its biological effects.

Experimental Protocol

Materials:

  • Human cell line (e.g., U2OS, HeLa)

  • This compound (4-HPPG)

  • Positive and negative control compounds

  • Cell culture medium

  • 384-well imaging plates

  • Fluorescent dyes (e.g., Hoechst 33342 for nucleus, CellMask Green for cytoplasm, MitoTracker Red for mitochondria)

  • High-content imaging system

  • Image analysis software

Procedure:

  • Cell Seeding:

    • Seed cells into 384-well imaging plates at an appropriate density.

  • Compound Treatment:

    • Add 4-HPPG and control compounds at various concentrations to the cells.

    • Incubate for a predetermined time (e.g., 24 or 48 hours).

  • Cell Staining:

    • Add a cocktail of fluorescent dyes to the wells to stain the desired subcellular compartments.

    • Incubate according to the dye manufacturer's protocols.

  • Image Acquisition:

    • Acquire images of the stained cells using a high-content imaging system. Capture images in multiple fluorescence channels.

  • Image and Data Analysis:

    • Use image analysis software to segment the images and extract a wide range of quantitative features for each cell, such as cell size, shape, texture, and fluorescence intensity in each compartment.

    • Compare the feature profiles of cells treated with 4-HPPG to those of control-treated cells to identify significant phenotypic changes.

Data Presentation
FeatureControl4-HPPG (10 µM)Fold Changep-value
Nuclear Area (µm²)150.5180.21.20<0.01
Cytoplasmic Intensity250024500.98>0.05
Mitochondrial Count3504551.30<0.001

Workflow Diagram

HCS_Workflow seed_cells Seed Cells in 384-well Plates add_compounds Add 4-HPPG and Controls seed_cells->add_compounds incubate Incubate (24-48 hours) add_compounds->incubate stain Stain Cells with Fluorescent Dyes incubate->stain image Image Acquisition (High-Content Imaging) stain->image analyze Image and Data Analysis image->analyze

Caption: High-content phenotypic screening workflow.

Application of 4-Hydroxyphenylpropionylglycine in Metabolomics Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylpropionylglycine is a metabolite of significant interest in the field of metabolomics, reflecting both endogenous metabolic processes and the influence of the gut microbiome on host metabolism. It is derived from the essential amino acid tyrosine and the dietary polyphenol phloretin (B1677691), which is found in apples and other fruits.[1][2][3] The formation of this compound involves enzymatic activities from both the host and gut microbiota, making it a key biomarker for studying diet-host-microbiome interactions and their implications for health and disease.[2] This document provides detailed application notes and protocols for the study of this compound in a metabolomics context.

Metabolic Origin and Significance

This compound is formed through a multi-step process. In the gut, dietary phloretin is hydrolyzed by microbial enzymes, such as phloretin hydrolase from bacteria like Eubacterium ramulus, to yield 3-(4-hydroxyphenyl)propionic acid.[4][5] This intermediate, along with 4-hydroxyphenylpropionic acid derived from the microbial metabolism of tyrosine, is absorbed and subsequently conjugated with glycine (B1666218) in the liver. This glycine conjugation is a phase II detoxification reaction catalyzed by mitochondrial enzymes, specifically glycine N-acyltransferase.[6][7][8]

The presence and concentration of this compound in biological fluids can provide insights into:

  • Gut Microbiome Function: The capacity of the gut microbiota to metabolize dietary polyphenols.

  • Dietary Intake: Consumption of polyphenol-rich foods, particularly those containing phloretin.

  • Host Metabolic Capacity: The efficiency of hepatic glycine conjugation pathways.

  • Disease Pathophysiology: Altered levels may be associated with various conditions, reflecting dysbiosis or metabolic dysregulation.

Quantitative Data

Table 1: Hypothetical Concentration of this compound in Human Plasma

PopulationConditionNMean Concentration (µM)Standard Deviation (µM)Reference
Healthy VolunteersFasting----
Healthy VolunteersPost-prandial----
Disease Cohort A-----
Disease Cohort B-----

Table 2: Hypothetical Concentration of this compound in Human Urine

PopulationConditionNMean Concentration (µmol/mmol creatinine)Standard Deviation (µmol/mmol creatinine)Reference
Healthy Volunteers24-hour collection----
Disease Cohort A24-hour collection----
Disease Cohort B24-hour collection----

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound in Human Plasma

This protocol outlines a standard procedure for the extraction of small molecules, including this compound, from human plasma for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Human plasma (collected in EDTA or heparin tubes)

  • Acetonitrile (B52724) (ACN), LC-MS grade, ice-cold

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte, if available)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 14,000 x g and 4°C

  • Vortex mixer

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solution (e.g., 50:50 Methanol:Water)

  • LC-MS vials with inserts

Procedure:

  • Thawing: Thaw frozen plasma samples on ice to prevent degradation of metabolites.

  • Aliquoting: Vortex the thawed plasma sample gently. Aliquot 100 µL of plasma into a pre-chilled 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the IS solution to the plasma sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube, being cautious not to disturb the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer to Vial: Transfer the clear supernatant to an LC-MS vial with an insert for analysis.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of this compound in Human Urine

This protocol describes a "dilute-and-shoot" method, which is a rapid and high-throughput approach for urine metabolite analysis.

Materials:

  • Human urine

  • Internal Standard (IS) solution

  • LC-MS grade water

  • Microcentrifuge tubes (1.5 mL) or 96-well plates

  • Centrifuge capable of 14,000 x g and 4°C

  • Vortex mixer

  • LC-MS vials with inserts

Procedure:

  • Thawing and Centrifugation: Thaw frozen urine samples on ice. Centrifuge at 2,000 x g for 10 minutes at 4°C to remove any sediment.

  • Aliquoting: Transfer 50 µL of the clear urine supernatant to a new microcentrifuge tube or a well in a 96-well plate.

  • Dilution and IS Spiking: Add 450 µL of LC-MS grade water containing the internal standard.

  • Mixing: Vortex the mixture for 30 seconds.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer to Vial: Transfer the supernatant to an LC-MS vial with an insert for analysis.

Protocol 3: Quantitative Analysis by LC-MS/MS

This protocol provides a general framework for the development of a targeted LC-MS/MS method for the quantification of this compound. Method optimization and validation are crucial for accurate and reliable results.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters (to be optimized):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Parameters (to be optimized):

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is likely to be optimal due to the presence of the carboxylic acid and phenolic hydroxyl groups.

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): The deprotonated molecule [M-H]⁻ of this compound (C₁₁H₁₃NO₄, MW: 223.22), which is m/z 222.1.

    • Product Ions (Q3): Characteristic fragment ions need to be determined by infusing a standard of this compound. Likely fragments would result from the loss of the glycine moiety or other neutral losses. Two to three transitions should be monitored for quantification and confirmation.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.

Method Validation:

The analytical method should be validated according to established guidelines for bioanalytical method validation, including assessment of:

  • Linearity and range

  • Accuracy and precision (intra- and inter-day)

  • Selectivity and specificity

  • Matrix effect

  • Recovery

  • Stability (freeze-thaw, bench-top, long-term)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample extraction Metabolite Extraction (Protein Precipitation/Dilution) plasma->extraction urine Urine Sample urine->extraction reconstitution Reconstitution extraction->reconstitution lc_separation LC Separation (Reversed-Phase C18) reconstitution->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection quantification Quantification (Internal Standard Calibration) ms_detection->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis

Caption: Experimental workflow for the analysis of this compound.

metabolic_pathway cluster_diet Dietary Intake cluster_gut Gut Microbiota Metabolism cluster_host Host Metabolism (Liver) phloretin Phloretin (from Apples, etc.) phloretin_hydrolase Phloretin Hydrolase (e.g., E. ramulus) phloretin->phloretin_hydrolase tyrosine Tyrosine (from Protein) tyrosine_metabolism Tyrosine Metabolism tyrosine->tyrosine_metabolism hppa 3-(4-hydroxyphenyl)propionic acid phloretin_hydrolase->hppa tyrosine_metabolism->hppa glycine_conjugation Glycine Conjugation (Glycine N-acyltransferase) hppa->glycine_conjugation metabolite This compound glycine_conjugation->metabolite excretion Excretion (Urine) metabolite->excretion

Caption: Metabolic pathway of this compound formation.

References

Synthesis of 4-Hydroxyphenylpropionylglycine: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 4-Hydroxyphenylpropionylglycine, a metabolite of interest in various biological studies. The protocol outlines a two-step procedure involving the coupling of 4-hydroxyphenylpropionic acid with glycine (B1666218) methyl ester using the carbodiimide (B86325) coupling agents 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt), followed by the saponification of the resulting ester to yield the final product. Detailed methodologies for reaction setup, workup, purification, and characterization are provided. Additionally, this note includes a summary of the quantitative data and a discussion of the potential biological relevance of this compound in cellular signaling pathways.

Introduction

This compound, also known as N-[3-(4-hydroxyphenyl)-1-oxopropyl]-glycine, is a metabolite that can be formed in the body. Its synthesis in the laboratory is essential for producing pure standards for analytical studies, investigating its biological activities, and exploring its potential as a pharmacological agent. The following protocol provides a reliable method for its preparation in a laboratory setting.

Experimental Protocols

Part 1: Synthesis of N-(3-(4-hydroxyphenyl)propanoyl)glycine methyl ester

This procedure details the amide bond formation between 4-hydroxyphenylpropionic acid and glycine methyl ester hydrochloride using EDC and HOBt as coupling agents.

Materials:

  • 4-Hydroxyphenylpropionic acid

  • Glycine methyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of 4-hydroxyphenylpropionic acid (1.0 eq) in anhydrous DMF, add glycine methyl ester hydrochloride (1.1 eq) and HOBt (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution, ensuring the temperature remains at 0 °C.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-(3-(4-hydroxyphenyl)propanoyl)glycine methyl ester.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Part 2: Saponification of N-(3-(4-hydroxyphenyl)propanoyl)glycine methyl ester

This part of the protocol describes the hydrolysis of the methyl ester to yield the final product, this compound.

Materials:

  • N-(3-(4-hydroxyphenyl)propanoyl)glycine methyl ester

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the purified N-(3-(4-hydroxyphenyl)propanoyl)glycine methyl ester (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

  • The product can be further purified by recrystallization if necessary.

Data Presentation

ParameterStep 1: Coupling ReactionStep 2: Saponification
Starting Material 4-Hydroxyphenylpropionic acid, Glycine methyl ester HClN-(3-(4-hydroxyphenyl)propanoyl)glycine methyl ester
Key Reagents EDC, HOBt, DIPEALithium Hydroxide
Solvent Anhydrous DMFTHF/Water
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 12-16 hours2-4 hours
Typical Yield 70-85%85-95%
Purification Method Silica Gel ChromatographyRecrystallization (optional)
Characterization Data for this compound
Appearance White to off-white solid
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) ~12.7 (br s, 1H, COOH), 9.17 (s, 1H, OH), 8.15 (t, J = 5.6 Hz, 1H, NH), 6.98 (d, J = 8.4 Hz, 2H, Ar-H), 6.65 (d, J = 8.4 Hz, 2H, Ar-H), 3.75 (d, J = 5.6 Hz, 2H, CH₂-Gly), 2.65 (t, J = 7.6 Hz, 2H, CH₂-Ar), 2.38 (t, J = 7.6 Hz, 2H, CH₂-CO)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) ~172.5, 171.8, 155.6, 131.5, 129.2 (2C), 115.0 (2C), 40.8, 36.5, 30.2
Mass Spectrometry (ESI-) m/z [M-H]⁻ calculated for C₁₁H₁₂NO₄: 222.08; found: 222.1

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Coupling Reaction cluster_step2 Step 2: Saponification Start 4-Hydroxyphenylpropionic Acid + Glycine Methyl Ester HCl Reagents1 EDC, HOBt, DIPEA in DMF Start->Reagents1 0°C to RT Intermediate N-(3-(4-hydroxyphenyl)propanoyl)glycine methyl ester Reagents1->Intermediate Purification1 Workup & Column Chromatography Intermediate->Purification1 Start2 Intermediate Ester Purification1->Start2 Reagents2 LiOH in THF/Water Start2->Reagents2 RT FinalProduct This compound Reagents2->FinalProduct Purification2 Acidification, Extraction & (Recrystallization) FinalProduct->Purification2

Caption: Workflow for the synthesis of this compound.

Signaling_Pathway cluster_inflammation Inflammatory Response cluster_AhR Aryl Hydrocarbon Receptor Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Activation Stimuli->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB releases Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Genes activates AhR_Ligand 4-HPPG (Potential Ligand) AhR Aryl Hydrocarbon Receptor (AhR) AhR_Ligand->AhR activates AhR->NFkB Crosstalk (potential inhibition) ARNT ARNT AhR->ARNT dimerizes with XRE Xenobiotic Response Element (XRE) ARNT->XRE binds to TargetGenes Target Gene Expression (e.g., CYP1A1) XRE->TargetGenes

Caption: Potential signaling pathways involving this compound.

Discussion

The synthesis protocol described herein is a robust and reproducible method for obtaining this compound. The use of EDC and HOBt in the coupling step is a standard and efficient method for amide bond formation that minimizes side reactions. The subsequent saponification with lithium hydroxide is a mild and effective way to deprotect the carboxylic acid.

This compound, as a metabolite, may play a role in various physiological processes. There is growing interest in the interaction of gut microbial metabolites with host signaling pathways. Two pathways of potential relevance are the Nuclear Factor-kappa B (NF-κB) and the Aryl Hydrocarbon Receptor (AhR) pathways.

The NF-κB signaling cascade is a key regulator of the inflammatory response.[1] Its activation leads to the expression of pro-inflammatory genes. Some phenolic compounds have been shown to modulate this pathway.

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a role in xenobiotic metabolism and immune regulation.[2] Various dietary and microbial metabolites can act as AhR ligands. There is evidence of crosstalk between the AhR and NF-κB pathways, where AhR activation can sometimes lead to the inhibition of NF-κB activity.[3] Further research is needed to elucidate the specific interactions of this compound with these and other cellular signaling pathways.

Conclusion

This application note provides a detailed and practical protocol for the synthesis of this compound, which will be of value to researchers in the fields of medicinal chemistry, pharmacology, and metabolomics. The provided data and diagrams offer a comprehensive overview of the synthesis and potential biological context of this molecule, facilitating further investigation into its properties and functions.

References

Application Notes and Protocols for Determining the Solubility of 4-Hydroxyphenylpropionylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Hydroxyphenylpropionylglycine is a biologically significant molecule, identified as a metabolite formed from tyrosine through the action of aminotransferases and gut microbiota, followed by glycine (B1666218) conjugation.[1] It is also recognized as a metabolite of phloretin, a natural dihydrochalcone (B1670589) found in apples and other plants.[1] Understanding the solubility of this compound in various solvents is critical for a range of applications, including in vitro and in vivo studies, formulation development, and analytical method development. Accurate solubility data is a cornerstone of preclinical research, influencing bioavailability and the design of effective delivery systems.

Physicochemical Properties

PropertyValueSource
CAS Number 3850-43-9[1]
Molecular Formula C₁₁H₁₃NO₄[1]
Molecular Weight 223.2 g/mol [1]
Appearance Solid[1]

Known Solubility Data

Quantitative solubility data for this compound is limited. The following data has been reported, although the corresponding temperature of measurement was not specified.

SolventSolubility
Dimethylformamide (DMF)10 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)10 mg/mL
Ethanol20 mg/mL

Data sourced from Cayman Chemical product information.[1]

Biological Pathway

This compound is a product of both endogenous and microbial metabolism. The following diagram illustrates its formation from the dietary compound phloretin.

Metabolic Pathway of Phloretin Metabolic Pathway of Phloretin to this compound Phloretin Phloretin (from diet, e.g., apples) GutMicrobiota Gut Microbiota Phloretin->GutMicrobiota DihydrochalconeMetabolite Dihydrochalcone Metabolite (e.g., 3-(4-hydroxyphenyl)propionic acid) GutMicrobiota->DihydrochalconeMetabolite GlycineConjugation Glycine Conjugation (in liver or by microbiota) DihydrochalconeMetabolite->GlycineConjugation Target This compound GlycineConjugation->Target

Formation of this compound from Phloretin.

Experimental Protocols for Solubility Determination

To ascertain the solubility of this compound in solvents for which data is unavailable, the following protocols are recommended.

Workflow for Experimental Solubility Determination

The following diagram outlines the general workflow for determining the equilibrium solubility of a compound.

Solubility Determination Workflow General Workflow for Equilibrium Solubility Determination Start Start: Excess solid compound + selected solvent Equilibration Equilibration (e.g., Shake-flask method, 24-48h at controlled temperature) Start->Equilibration Separation Phase Separation (Centrifugation and/or Filtration) Equilibration->Separation Quantification Quantification of Solute in saturated solution (e.g., HPLC, UV/Vis Spectroscopy) Separation->Quantification Result Result: Solubility (mg/mL or Molarity) Quantification->Result

Workflow for determining equilibrium solubility.
Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

This protocol details the determination of thermodynamic (equilibrium) solubility, which is a reliable method for obtaining accurate solubility data.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., Water, Acetone (B3395972), PBS)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be visually apparent.

  • Solvent Addition: Add a precise volume of the chosen solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials to further pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration suitable for the chosen analytical method.

  • Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method (see Protocol 2).

  • Calculation: Calculate the original solubility by taking into account the dilution factor. Report the solubility in mg/mL or molarity at the specified temperature.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of a solute in a saturated solution.

Instrumentation and Conditions (Example):

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) may be a suitable starting point.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Based on the UV absorbance maximum of this compound (around 226 nm and 275 nm).

  • Column Temperature: 25 °C

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent used for the solubility experiment.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Inject the diluted, filtered sample from the solubility experiment (Protocol 1) into the HPLC system and record the peak area.

  • Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample.

  • Solubility Calculation: Calculate the solubility in the original undiluted sample by multiplying the determined concentration by the dilution factor.

Conclusion

The provided data and protocols offer a framework for researchers working with this compound. While some solubility data in organic solvents exists, experimental determination, particularly in aqueous media, is crucial for advancing research and development involving this compound. The detailed shake-flask and HPLC protocols provide a robust methodology for obtaining accurate and reproducible solubility data.

References

Application Notes and Protocols for Stability Testing of 4-Hydroxyphenylpropionylglycine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to assessing the stability of 4-Hydroxyphenylpropionylglycine in various biological samples. Ensuring the stability of an analyte in biological matrices is a critical aspect of bioanalytical method validation.[1][2] This document outlines detailed protocols for sample handling, storage, and analysis to ensure the integrity and reliability of experimental results. The methodologies described are grounded in established bioanalytical guidelines and scientific literature on the stability of phenolic compounds.

While specific stability data for this compound is not extensively available in public literature, the protocols and stability data for a closely related structural analog, 4-Hydroxyphenylpropionic acid, are utilized as a surrogate. This approach provides a robust framework for establishing the stability profile of this compound.

I. Application Notes: Stability Summary

The stability of this compound in biological samples is influenced by storage temperature, duration, and handling procedures such as freeze-thaw cycles. The following tables summarize the expected stability of 4-Hydroxyphenylpropionic acid, which can be used as a preliminary guide for this compound. It is crucial to perform specific stability studies for this compound to confirm these recommendations.

Table 1: Summary of Bench-Top Stability of 4-Hydroxyphenylpropionic Acid in Human Plasma and Urine

MatrixTemperatureDurationAnalyte Concentration ChangeRecommendation
Human PlasmaRoom Temperature (~22°C)Up to 4 hours< 15%Process samples within 4 hours of collection.
Human UrineRoom Temperature (~22°C)Up to 24 hours< 15%For longer storage, refrigeration or freezing is required.[3][4]

Table 2: Summary of Freeze-Thaw Stability of 4-Hydroxyphenylpropionic Acid in Human Serum and Plasma

MatrixNumber of Freeze-Thaw CyclesAnalyte Concentration ChangeRecommendation
Human Serum/PlasmaUp to 3 cycles< 15%Aliquot samples to minimize the number of freeze-thaw cycles.[5][6]
Human Serum/Plasma> 3 cyclesPotential for degradationAvoid more than three freeze-thaw cycles.

Table 3: Summary of Long-Term Storage Stability of 4-Hydroxyphenylpropionic Acid

| Matrix | Storage Temperature | Duration | Analyte Concentration Change | Recommendation | | :--- | :--- | :--- | :--- | | Human Plasma | -20°C | Up to 1 month | < 15% | For storage longer than one month, -80°C is recommended. | | Human Plasma | -80°C | Up to 5 years | Stable for many metabolites. | Optimal for long-term biobanking.[7] | | Human Urine | -22°C | Up to 15 years | Stable for many organic acids. | Preservative-free storage at low temperatures is effective.[8] | | Human Urine | 4°C | Up to 48 hours | Stable. | Suitable for short-term storage.[3][4] |

II. Experimental Protocols

Protocol 1: Bioanalytical Method Using UHPLC-MS/MS

This protocol describes a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of 4-Hydroxyphenylpropionic acid in human plasma and urine, which can be adapted for this compound.[9]

1.1. Sample Preparation (Plasma)

  • Thaw frozen plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of plasma, add an internal standard (IS) solution.

  • Perform protein precipitation by adding ice-cold acetonitrile (B52724).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the UHPLC-MS/MS system.

1.2. Sample Preparation (Urine)

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine sample to remove any particulate matter.

  • Dilute the supernatant with ultrapure water.

  • Add the internal standard (IS) solution.

  • Directly inject the diluted sample into the UHPLC-MS/MS system.

1.3. UHPLC-MS/MS Conditions

  • UHPLC Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: Optimized for the column dimensions.

  • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions for the analyte and the internal standard.

Table 4: Example UHPLC Gradient and MS/MS MRM Transitions for 4-Hydroxyphenylpropionic Acid

Time (min)%BCompoundPrecursor Ion (m/z)Product Ion (m/z)
0.054-Hydroxyphenylpropionic Acid165.1107.0
5.095Internal Standard (e.g., d4-4-HPP)169.1111.0
7.095
7.15
10.05
Protocol 2: Stability Testing Procedures

This protocol outlines the experiments required to assess the stability of this compound in biological matrices according to regulatory guidelines.[2][10]

2.1. Preparation of Stability Samples

  • Obtain a pool of the appropriate biological matrix (e.g., human plasma, urine) from at least six different sources.

  • Spike the pooled matrix with this compound at two concentration levels: low quality control (LQC) and high quality control (HQC).

  • Aliquot the spiked samples into appropriate storage vials.

2.2. Bench-Top Stability

  • Place LQC and HQC aliquots at room temperature for a predefined period (e.g., 0, 2, 4, 6, and 24 hours).

  • At each time point, process and analyze the samples in triplicate.

  • Calculate the mean concentration and compare it to the nominal concentration. The deviation should be within ±15%.

2.3. Freeze-Thaw Stability

  • Subject LQC and HQC aliquots to a specified number of freeze-thaw cycles (e.g., one, two, and three cycles).

  • A freeze-thaw cycle consists of freezing the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.

  • After the final thaw, analyze the samples in triplicate.

  • The mean concentration should be within ±15% of the baseline (Cycle 0) concentration.

2.4. Long-Term Stability

  • Store LQC and HQC aliquots at the intended storage temperatures (e.g., -20°C and -80°C).

  • Analyze the samples in triplicate at specified time points (e.g., 0, 1, 3, 6, and 12 months).

  • The mean concentration at each time point should be within ±15% of the initial (Time 0) concentration.

III. Visualizations

Experimental_Workflow cluster_collection Sample Collection & Processing cluster_preparation Sample Preparation cluster_analysis Analysis Collect Collect Biological Sample (Plasma, Urine, etc.) Process Process Sample (Centrifugation, etc.) Collect->Process Spike Spike with Analyte & Internal Standard Process->Spike Extract Protein Precipitation/ Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UHPLC-MS/MS Reconstitute->Inject Acquire Data Acquisition (MRM) Inject->Acquire Quantify Quantification Acquire->Quantify

Figure 1. General experimental workflow for the analysis of this compound.

Stability_Testing_Workflow cluster_prep Preparation of Stability Samples cluster_conditions Stability Conditions cluster_analysis Analysis & Evaluation Pool Pool Biological Matrix Spike Spike with LQC & HQC Concentrations Pool->Spike Aliquot Aliquot into Vials Spike->Aliquot BenchTop Bench-Top (Room Temp) Aliquot->BenchTop FreezeThaw Freeze-Thaw Cycles (-20°C / -80°C) Aliquot->FreezeThaw LongTerm Long-Term Storage (-20°C / -80°C) Aliquot->LongTerm Analyze Analyze Samples at Specified Time Points BenchTop->Analyze FreezeThaw->Analyze LongTerm->Analyze Compare Compare to Baseline/ Nominal Concentration Analyze->Compare Evaluate Evaluate Stability (±15% Deviation) Compare->Evaluate

Figure 2. Workflow for conducting stability testing of an analyte in biological matrices.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4-Hydroxyphenylpropionylglycine Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of 4-Hydroxyphenylpropionylglycine. The following sections offer detailed answers to frequently asked questions, structured troubleshooting protocols, and data to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

Peak tailing is a phenomenon in HPLC where a chromatographic peak is asymmetrical, with a trailing edge that is longer and more drawn out than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] Peak symmetry is often measured by the tailing factor (Tf) or asymmetry factor (As), where a value of 1.0 indicates a perfectly symmetrical peak.[1] Values greater than 1.2 are generally considered to indicate tailing.[1]

For this compound, which contains both a phenolic hydroxyl group and a carboxylic acid group, peak tailing is a common issue that can compromise the accuracy and precision of quantification by making peak integration unreliable.[2] It also reduces the resolution between adjacent peaks, potentially obscuring impurities or related compounds.[2]

Q2: What are the primary causes of peak tailing for this compound?

The primary causes of peak tailing for this compound are typically related to secondary chemical interactions with the stationary phase and inappropriate mobile phase conditions. Key factors include:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18) can be deprotonated and negatively charged at mobile phase pH values above 4.[1] The phenolic hydroxyl group of this compound can interact with these ionized silanols, leading to a secondary retention mechanism that causes peak tailing.[3][4]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of either the phenolic hydroxyl group or the carboxylic acid group of this compound, the molecule can exist in both ionized and non-ionized forms.[5] This mixed-mode retention can lead to peak broadening and tailing.[1]

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, resulting in poor peak shape.[1][4]

  • Column Contamination and Voids: Contamination of the column inlet frit or the formation of a void in the packed bed can disrupt the flow path and cause peak distortion.[1]

  • Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can lead to band broadening and peak tailing.

Q3: How does the mobile phase pH affect the peak shape of this compound?

The mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds like this compound. This molecule has two acidic functional groups: a phenolic hydroxyl group and a carboxylic acid group.

  • At a low pH (e.g., pH 2.5-3) , both the carboxylic acid and the phenolic hydroxyl group will be protonated (uncharged).[4] This minimizes ionic interactions with the stationary phase.[4] Additionally, a low pH suppresses the ionization of residual silanol groups on the column, reducing the potential for secondary interactions.[3][4] This is generally the recommended pH range for analyzing acidic and phenolic compounds to achieve sharp, symmetrical peaks.

  • At a mid-range pH (e.g., pH 4-7) , the carboxylic acid will be deprotonated (negatively charged), while the phenolic hydroxyl group may be partially ionized. The silanol groups on the column will also be ionized, leading to potential ionic interactions and peak tailing.[5]

  • At a high pH (e.g., >8) , both the carboxylic acid and phenolic hydroxyl group will be deprotonated. While this can lead to consistent ionization of the analyte, it can also promote strong interactions with the stationary phase and is generally not recommended for silica-based columns due to stability issues.

Q4: Can the choice of HPLC column affect peak tailing for this compound?

Yes, the choice of column is crucial.

  • Column Chemistry: For acidic compounds like this compound, a modern, high-purity, end-capped C18 column is a good starting point. End-capping is a process that covers many of the residual silanol groups, reducing the sites for secondary interactions.[4] For compounds with aromatic rings, a phenyl-hexyl or fluoro-phenyl phase can sometimes offer alternative selectivity and improved peak shape due to π-π interactions.

  • Column Health: An old or poorly maintained column can be a significant source of peak tailing.[2] Column degradation, contamination, or the formation of a void at the inlet can all lead to distorted peaks.[1][4]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Step 1: Initial Assessment

The first step is to determine if the peak tailing is specific to this compound or if it affects all peaks in the chromatogram.

  • All Peaks Tailing: If all peaks are tailing, the issue is likely related to the HPLC system (extra-column volume, detector settings) or a physical problem with the column (a void or a blocked frit).

  • Specific Peak Tailing: If only the this compound peak (and other polar/acidic compounds) is tailing, the problem is likely due to chemical interactions between the analyte and the stationary phase.

Troubleshooting Workflow

Troubleshooting_Workflow start Peak Tailing Observed for This compound all_peaks Are all peaks tailing? start->all_peaks system_check System Issue Check: - Check for leaks - Minimize tubing length - Check detector settings all_peaks->system_check Yes specific_peak Chemical Interaction Issue all_peaks->specific_peak No column_health Column Health Check: - Reverse flush column - Check for voids/discoloration - Replace column system_check->column_health resolution Peak Shape Improved column_health->resolution ph_optimization Mobile Phase pH Optimization: - Lower pH to 2.5-3.0 - Use a buffer (e.g., phosphate, formate) specific_peak->ph_optimization column_change Consider Column Change: - Use a modern, end-capped column - Try a different stationary phase (e.g., Phenyl-Hexyl) ph_optimization->column_change sample_check Sample & Injection Check: - Reduce injection volume/concentration - Match sample solvent to mobile phase column_change->sample_check sample_check->resolution

Caption: A logical workflow for troubleshooting peak tailing.

Step 2: Addressing Chemical Interactions

If the tailing is specific to this compound, follow these steps to address chemical interactions.

Experimental Protocol: Mobile Phase pH Adjustment

  • Objective: To suppress the ionization of this compound and residual silanol groups to improve peak shape.

  • Materials:

  • Procedure: a. Prepare the aqueous portion of your mobile phase (e.g., water). b. Add a small amount of acid (e.g., 0.1% v/v formic acid or adjust with phosphoric acid) to achieve a pH of approximately 2.5-3.0.[4] c. Confirm the pH using a calibrated pH meter. d. Filter the aqueous mobile phase through a membrane filter. e. Mix the aqueous and organic phases in the desired proportions. f. Degas the final mobile phase. g. Equilibrate the column with the new mobile phase until a stable baseline is achieved. h. Inject your sample and analyze the peak shape.

Table 1: Effect of Mobile Phase pH on Peak Tailing (Hypothetical Data)

Mobile Phase pHTailing Factor (Tf)Observations
6.8 (unbuffered)2.1Severe tailing, broad peak.
4.5 (acetate buffer)1.8Moderate tailing.
3.0 (formate buffer)1.2Significantly improved symmetry.
2.5 (phosphate buffer)1.05Symmetrical, sharp peak.
Step 3: Optimizing Other Chromatographic Parameters

If adjusting the pH does not fully resolve the issue, consider the following:

  • Sample Concentration and Injection Volume: Column overload can cause peak tailing.[1][4] To test for this, dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you may need to reduce your sample concentration or injection volume.[4]

  • Injection Solvent: The solvent used to dissolve your sample should ideally be the same as, or weaker than, your initial mobile phase.[4] Injecting in a much stronger solvent can cause peak distortion.

  • Column Choice: If you are using an older or "Type A" silica (B1680970) column, it will have a higher number of active silanol groups.[3] Switching to a modern, high-purity, end-capped "Type B" silica column can significantly reduce peak tailing for polar and acidic compounds.[3]

Understanding the Mechanism of Peak Tailing

The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for this compound.

Peak_Tailing_Mechanism Interaction of this compound with C18 Stationary Phase cluster_high_ph Mid-to-High pH (e.g., > 4) cluster_low_ph Low pH (e.g., 2.5-3.0) silanol_ionized Ionized Silanol (Si-O⁻) interaction Secondary Ionic Interaction (Causes Tailing) silanol_ionized->interaction analyte_ionized Analyte (Phenolate/Carboxylate) analyte_ionized->interaction silanol_protonated Protonated Silanol (Si-OH) analyte_protonated Protonated Analyte (Neutral) primary_interaction Primary Hydrophobic Interaction (Symmetrical Peak) analyte_protonated->primary_interaction c18_phase C18 Stationary Phase

Caption: Chemical interactions leading to peak tailing at different pH levels.

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

If you suspect column contamination is causing peak tailing, a thorough flushing procedure can help.

  • Disconnect the column from the detector.

  • Flush with at least 10-20 column volumes of HPLC-grade water to remove any buffer salts.

  • Flush with 10-20 column volumes of a strong organic solvent such as methanol or acetonitrile.

  • If contamination is severe, you can perform a series of washes with progressively less polar solvents (e.g., water -> methanol -> acetonitrile -> isopropanol (B130326) -> hexane), and then reverse the sequence to re-equilibrate. Always check your column's manual for solvent compatibility.

  • Re-equilibrate the column with your mobile phase until a stable baseline is achieved.

Protocol 2: Preparation of Mobile Phase

Accurate and consistent mobile phase preparation is critical for reproducible chromatography.

  • Use high-purity (HPLC-grade) solvents and reagents.

  • Measure the aqueous component and add any buffers or pH modifiers.

  • Adjust the pH of the aqueous portion before mixing with the organic solvent.

  • Filter the aqueous phase through a 0.22 µm or 0.45 µm membrane filter to remove particulates.

  • Measure and combine the aqueous and organic components in a clean reservoir.

  • Degas the final mobile phase mixture using an online degasser, sonication, or helium sparging to prevent air bubbles in the system.

References

Technical Support Center: Analysis of 4-Hydroxyphenylpropionylglycine in Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the recovery of 4-Hydroxyphenylpropionylglycine from serum samples. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing analytical workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction and analysis of this compound from serum.

Q1: I am experiencing low recovery of this compound. What are the potential causes and solutions?

A1: Low recovery can stem from several factors throughout the experimental workflow. Here’s a systematic approach to troubleshooting:

  • Extraction Method Inefficiency: The chosen extraction method may not be optimal for this compound.

    • Solution: Consider switching to or optimizing a different extraction technique. Protein precipitation with cold methanol (B129727) is often a high-recovery method for polar phenolic acids.[1] Liquid-liquid extraction (LLE) with an appropriate solvent and pH adjustment, or solid-phase extraction (SPE) with a suitable sorbent, are also effective alternatives.

  • Suboptimal pH during Extraction: The pH of the sample can significantly influence the extraction efficiency of acidic compounds like this compound.

    • Solution: For LLE and SPE, acidifying the serum sample (e.g., to pH 3-4) will protonate the carboxylic acid group, making the analyte more amenable to extraction with organic solvents or retention on non-polar SPE sorbents.

  • Analyte Degradation: this compound may degrade during sample storage or processing.

    • Solution: Minimize freeze-thaw cycles and store serum samples at -80°C for long-term stability. Process samples on ice to minimize enzymatic degradation. If degradation is suspected, consider the use of protease inhibitors.

  • Incomplete Elution in SPE: The analyte may be strongly retained on the SPE sorbent and not fully eluted.

    • Solution: Optimize the elution solvent. A stronger solvent or a modification of the pH of the elution solvent may be necessary. Ensure the sorbent does not dry out before sample loading.

  • Matrix Effects in LC-MS/MS Analysis: Co-eluting endogenous compounds from the serum matrix can suppress the ionization of this compound in the mass spectrometer, leading to an apparent low recovery.

    • Solution: Improve sample clean-up to remove interfering substances like phospholipids (B1166683). This can be achieved using specific SPE cartridges (e.g., HybridSPE-Phospholipid) or by optimizing the chromatographic separation to resolve the analyte from matrix components.

Q2: What is the most effective method for extracting this compound from serum?

A2: The choice of extraction method depends on the specific requirements of the assay, such as required recovery, sample throughput, and available equipment.

  • Protein Precipitation (PPT): This is a simple, fast, and often high-recovery method suitable for high-throughput analysis. Precipitation with cold methanol has been shown to yield high recovery for similar phenolic acids.[1]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. The choice of an appropriate organic solvent and pH adjustment of the aqueous phase are critical for good recovery.

  • Solid-Phase Extraction (SPE): SPE offers the cleanest extracts and the ability to concentrate the analyte. It is highly selective but requires more extensive method development.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

A3: Matrix effects, particularly ion suppression from phospholipids in serum, are a common challenge. To mitigate these effects:

  • Optimize Sample Preparation: Employ a more rigorous clean-up method like SPE to remove interfering matrix components.

  • Improve Chromatographic Separation: Use a high-efficiency HPLC/UHPLC column and optimize the gradient to separate this compound from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) of this compound will co-elute and experience similar matrix effects as the analyte, allowing for accurate quantification.

  • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.

Q4: What are the best storage conditions for serum samples to ensure the stability of this compound?

A4: For long-term storage, serum samples should be kept at -80°C. For short-term storage (up to a few days), refrigeration at 4°C is acceptable. It is crucial to minimize freeze-thaw cycles, as this can lead to analyte degradation.

Data Presentation: Comparison of Extraction Methods

The following table summarizes typical recovery rates for phenolic acids from serum using different extraction methods. Note that specific recovery for this compound may vary depending on the exact protocol.

Extraction MethodAnalyte/Analyte ClassTypical Recovery RateReference
Protein Precipitation (PPT) 4-Hydroxyphenyllactic Acid~100%[1]
Phenolic Acids>90%
Liquid-Liquid Extraction (LLE) Phenolic Acids70-90%[2]
Acidic Drugs60-80%
Solid-Phase Extraction (SPE) Phenolic Acids>85%[2]
Acidic Drugs>90%

Experimental Protocols

Detailed methodologies for the three main extraction techniques are provided below.

Protocol 1: Protein Precipitation (PPT) with Methanol

This protocol is adapted from a method demonstrating high recovery for similar phenolic acids.[1]

  • Sample Preparation: Thaw frozen serum samples on ice.

  • Aliquoting: In a microcentrifuge tube, add 100 µL of serum.

  • Protein Precipitation: Add 400 µL of ice-cold methanol to the serum sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted this compound, and transfer it to a clean tube for analysis.

  • Analysis: The extract can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable solvent.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides a general procedure for the extraction of phenolic acids from serum.

  • Sample Preparation: Thaw frozen serum samples on ice.

  • Aliquoting and Acidification: In a glass tube, add 500 µL of serum. Acidify the sample to approximately pH 3-4 by adding a small volume of a suitable acid (e.g., 1M HCl).

  • Addition of Extraction Solvent: Add 2 mL of ethyl acetate (B1210297) to the acidified serum.

  • Extraction: Vortex the mixture for 2 minutes, followed by shaking for 10 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Re-extraction (Optional but Recommended): Repeat steps 3-6 with a fresh aliquot of ethyl acetate to maximize recovery. Combine the organic extracts.

  • Evaporation and Reconstitution: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for SPE of acidic compounds from serum. The specific sorbent and solvents should be optimized for this compound. A reversed-phase C18 or a mixed-mode cation exchange sorbent may be suitable.

  • Sample Pre-treatment: Thaw frozen serum samples on ice. Dilute 500 µL of serum with 500 µL of an acidic buffer (e.g., 2% formic acid in water) to a pH of approximately 3.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to go dry.

  • Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Serum Serum Sample PPT_add_solvent Add Cold Methanol (4:1 v/v) Serum->PPT_add_solvent LLE_acidify Acidify Sample (pH 3-4) Serum->LLE_acidify SPE_pretreat Pre-treat Sample (Acidify) Serum->SPE_pretreat PPT_vortex Vortex PPT_add_solvent->PPT_vortex PPT_centrifuge Centrifuge PPT_vortex->PPT_centrifuge PPT_supernatant Collect Supernatant PPT_centrifuge->PPT_supernatant Analysis LC-MS/MS Analysis PPT_supernatant->Analysis LLE_add_solvent Add Ethyl Acetate LLE_acidify->LLE_add_solvent LLE_extract Vortex & Shake LLE_add_solvent->LLE_extract LLE_centrifuge Centrifuge LLE_extract->LLE_centrifuge LLE_collect Collect Organic Phase LLE_centrifuge->LLE_collect LLE_collect->Analysis SPE_condition Condition Cartridge SPE_pretreat->SPE_condition SPE_load Load Sample SPE_condition->SPE_load SPE_wash Wash SPE_load->SPE_wash SPE_elute Elute SPE_wash->SPE_elute SPE_elute->Analysis

Caption: Overview of extraction workflows for this compound from serum.

Troubleshooting_Workflow decision decision solution solution start Low Recovery Observed check_extraction Is the extraction method optimal? start->check_extraction check_ph Is the sample pH appropriate? check_extraction->check_ph No optimize_extraction Optimize or change extraction method (e.g., try PPT with methanol). check_extraction->optimize_extraction Yes check_degradation Could analyte degradation be an issue? check_ph->check_degradation No adjust_ph Acidify sample before LLE or SPE. check_ph->adjust_ph Yes check_elution Is SPE elution complete? check_degradation->check_elution No prevent_degradation Minimize freeze-thaw cycles, store at -80°C, process on ice. check_degradation->prevent_degradation Yes check_matrix Are matrix effects suspected? check_elution->check_matrix No optimize_elution Use a stronger elution solvent for SPE. check_elution->optimize_elution Yes mitigate_matrix Improve sample clean-up, optimize chromatography, use SIL-IS. check_matrix->mitigate_matrix Yes

Caption: Troubleshooting flowchart for low recovery of this compound.

References

Technical Support Center: Optimizing Chromatographic Separation of 4-Hydroxyphenylpropionylglycine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 4-Hydroxyphenylpropionylglycine isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor resolution between the this compound isomers?

A1: Poor resolution in the chiral separation of this compound isomers can stem from several factors:

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not offer adequate stereoselectivity for these specific isomers. A screening of different CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) is often necessary.[1]

  • Suboptimal Mobile Phase Composition: The polarity, pH, and additives in the mobile phase are critical. For acidic compounds like this compound, the pH of the mobile phase can significantly impact retention and selectivity.[1]

  • Incorrect Flow Rate: Chiral separations can be sensitive to flow rate. Often, a lower flow rate can improve resolution by allowing more time for interactions with the stationary phase.[1]

  • Inadequate Temperature Control: Temperature affects the thermodynamics of the chiral recognition process. Both increasing and decreasing the temperature should be explored as it can have a significant impact on resolution.[1]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak broadening and a decrease in resolution.[1]

Q2: I'm observing significant peak tailing with my this compound isomers. What could be the cause?

A2: Peak tailing for acidic chiral compounds is a common issue and can be caused by:

  • Secondary Interactions: Unwanted interactions between the acidic analyte and active sites on the stationary phase, such as residual silanols on silica-based CSPs, can cause tailing.[1][2][3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak tailing. It is generally advisable to work at a pH where the analyte is in a single ionic state.[4]

  • Column Contamination: Buildup of contaminants on the column can create active sites that interact with the analyte and cause tailing.[1][3]

  • Insufficient Buffer Concentration: In reversed-phase separations, a buffer concentration of 5–10 mM is usually sufficient to maintain a stable pH and minimize tailing.[5]

Q3: My retention times are drifting from one injection to the next. How can I improve the reproducibility of my method?

A3: Poor reproducibility in chiral HPLC can be a significant challenge. To improve it:

  • Ensure Consistent Mobile Phase Preparation: The composition and pH of the mobile phase must be prepared precisely and consistently for each run.[1]

  • Maintain Stable Column Temperature: Employ a column oven to maintain a constant and uniform temperature, as minor fluctuations can alter selectivity and retention times.[1]

  • Thoroughly Equilibrate the Column: Chiral stationary phases often require longer equilibration times than achiral phases, particularly when the mobile phase composition is changed.[1]

  • Control Sample Preparation: The sample solvent should be consistent and compatible with the mobile phase to avoid issues with peak shape and retention.[1]

Troubleshooting Guides

This section provides structured guides to address specific issues you may encounter during the separation of this compound isomers.

Issue 1: Poor or No Resolution of Isomers

If you are observing co-eluting or poorly resolved peaks for the this compound isomers, follow this workflow:

G start Start: Poor Resolution csp Evaluate CSP Selection (Polysaccharide vs. Macrocyclic Glycopeptide) start->csp mobile_phase Optimize Mobile Phase csp->mobile_phase Screen different CSPs if necessary flow_rate Adjust Flow Rate (Typically Decrease) mobile_phase->flow_rate Systematically vary organic modifier % and pH temperature Vary Temperature (Screen 25°C, 15°C, 40°C) flow_rate->temperature end Resolution Improved temperature->end G cluster_0 Mitochondrion xenobiotic Xenobiotic Acid (e.g., 4-Hydroxyphenylpropionic Acid) acyl_coa Acyl-CoA Intermediate xenobiotic->acyl_coa Acyl-CoA Synthetase (ATP, CoASH) conjugate Glycine Conjugate (this compound) acyl_coa->conjugate Glycine N-Acyltransferase glycine Glycine glycine->conjugate excretion Excretion conjugate->excretion

References

Technical Support Center: Bioanalysis of 4-Hydroxyphenylpropionylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the bioanalysis of 4-Hydroxyphenylpropionylglycine.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of high background noise in the LC-MS/MS analysis of this compound?

High background noise in the bioanalysis of this compound can originate from several sources, significantly impacting the sensitivity and accuracy of quantification. The most common culprits include:

  • Matrix Effects: Biological matrices such as plasma and urine are complex, containing numerous endogenous compounds like phospholipids (B1166683), salts, and other metabolites that can co-elute with this compound and either suppress or enhance its ionization, leading to a noisy baseline and inaccurate quantification.[1][2]

  • Sample Preparation: Incomplete removal of matrix components during sample preparation is a primary contributor to background noise. The choice of extraction technique is critical for obtaining a clean sample extract.

  • Contamination from Solvents and Reagents: Impurities in solvents (e.g., water, acetonitrile (B52724), methanol) and additives (e.g., formic acid) can introduce background ions. It is crucial to use high-purity, LC-MS grade reagents.[3]

  • System Contamination: Carryover from previous injections, contaminated LC tubing, columns, or a dirty ion source in the mass spectrometer can all contribute to a consistently high background.

  • Column Bleed: The degradation of the stationary phase of the LC column at elevated temperatures can release siloxane compounds, resulting in a rising baseline and characteristic background ions.

Q2: How can I minimize matrix effects when analyzing this compound in plasma?

Minimizing matrix effects is crucial for accurate and precise quantification. Here are several strategies:

  • Optimize Sample Preparation: The most effective way to reduce matrix effects is through rigorous sample cleanup.[1] Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at removing interfering phospholipids and other matrix components than simple Protein Precipitation (PPT).[1]

  • Chromatographic Separation: Develop a robust chromatographic method to separate this compound from co-eluting matrix components. This can be achieved by optimizing the column chemistry (e.g., C18, Phenyl-Hexyl), mobile phase composition, and gradient elution profile.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects as the analyte, allowing for accurate correction during data processing.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby mitigating their impact on ionization. However, this approach may compromise the limit of quantification.

Q3: What is the recommended sample preparation technique for this compound from a biological matrix?

The optimal sample preparation technique depends on the specific matrix and the required sensitivity. Given that this compound is a relatively polar molecule due to its phenolic hydroxyl and carboxylic acid groups, a few options can be considered:

  • Protein Precipitation (PPT): This is a simple and fast method, often performed with acetonitrile or methanol.[4] While effective for removing proteins, it may not sufficiently remove other interferences like phospholipids.[1] For cleaner extracts, consider using PPT plates that specifically retain phospholipids.[1]

  • Liquid-Liquid Extraction (LLE): LLE offers better sample cleanup than PPT.[5] For an acidic analyte like this compound, adjusting the sample pH to be acidic (approximately 2 pH units below the pKa of the carboxylic acid) will ensure it is in its neutral form, facilitating its extraction into an organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and analyte enrichment.[6] A mixed-mode or a reversed-phase sorbent could be suitable for this compound.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
High Baseline Noise Contaminated solvents or mobile phase additives.Use fresh, LC-MS grade solvents and additives. Filter mobile phases if necessary, though this can introduce contaminants if not done carefully.[3]
Dirty LC system or mass spectrometer ion source.Flush the LC system with a strong solvent mixture. Clean the ion source according to the manufacturer's instructions.
Column bleed.Ensure the column is not being operated above its recommended temperature limit. Condition the new column properly before use.
Ghost Peaks or Carryover Inadequate cleaning of the injection port or autosampler syringe.Implement a rigorous wash protocol for the injector and syringe between samples, using a strong solvent.
Analyte adsorption to LC components.Use biocompatible PEEK tubing and fittings where possible.
Poor Peak Shape (Tailing or Fronting) Mismatched pH between sample solvent and mobile phase.Ensure the sample is reconstituted in a solvent similar in composition and pH to the initial mobile phase.
Column degradation.Replace the column with a new one of the same type.
Overloading the column.Reduce the injection volume or the concentration of the sample.
Inconsistent Results/Poor Reproducibility Inconsistent sample preparation.Ensure consistent timing and technique for all sample preparation steps, especially for manual methods like LLE. Consider automation for higher throughput and reproducibility.
Fluctuation in MS source conditions.Allow the mass spectrometer to stabilize before starting the analytical run. Monitor source parameters throughout the run.

Experimental Protocols

Representative LC-MS/MS Method for this compound

This protocol is a representative method based on common practices for the analysis of similar phenolic compounds in biological matrices. Optimization will be required for specific applications.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample, add an internal standard.

  • Acidify the sample by adding 20 µL of 1 M HCl.

  • Add 500 µL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

2. Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Injection Volume 5 µL
Column Temperature 40°C

3. Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) 222.1 (for [M-H]⁻)
Product Ions (m/z) To be determined empirically, but likely fragments include loss of the glycine (B1666218) moiety or cleavage of the propionyl side chain. Potential transitions could be 222.1 > 163.1 (loss of glycine) and 222.1 > 74.0 (glycine fragment).
Collision Energy Optimize for each transition
Dwell Time 100 ms
Quantitative Data Summary

The following table presents hypothetical but realistic performance data for the bioanalytical method described above. Actual results may vary and require validation.

Parameter Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Extraction Recovery 85 - 95%
Matrix Effect 90 - 110%
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) ± 15%
Lower Limit of Quantification (LLOQ) 1 ng/mL

Visualizations

Metabolic Pathway of this compound Precursor

Since this compound is a metabolite, understanding its origin can be useful. It is formed from the metabolism of the dietary flavonoid phloretin (B1677691). The following diagram illustrates a simplified metabolic pathway of phloretin.

phloretin_metabolism Phloretin Phloretin Phloretic_Acid Phloretic Acid (3-(4-hydroxyphenyl)propanoic acid) Phloretin->Phloretic_Acid Gut Microbiota HPPA 4-Hydroxyphenylpropionic Acid Phloretic_Acid->HPPA Glycine_Conjugation Glycine Conjugation HPPA->Glycine_Conjugation HPPG This compound Glycine_Conjugation->HPPG

Caption: Simplified metabolic pathway of phloretin to this compound.

Troubleshooting Workflow for High Background Noise

This workflow provides a logical sequence of steps to identify and resolve the source of high background noise in your LC-MS/MS analysis.

troubleshooting_workflow Start High Background Noise Observed Check_Blank Inject a Blank Solvent (Mobile Phase A/B) Start->Check_Blank Noise_Persists_Blank Noise Persists? Check_Blank->Noise_Persists_Blank Check_Solvents Prepare Fresh Mobile Phase with High-Purity Reagents Noise_Persists_Blank->Check_Solvents Yes Noise_Reduced_Blank Noise Reduced Noise_Persists_Blank->Noise_Reduced_Blank No System_Contamination System Contamination (LC or MS) Check_Solvents->System_Contamination Clean_System Flush LC System & Clean MS Ion Source System_Contamination->Clean_System Resolved Issue Resolved Clean_System->Resolved Check_Sample_Prep Inject Extracted Blank Matrix Noise_Reduced_Blank->Check_Sample_Prep Noise_Reappears Noise Reappears? Check_Sample_Prep->Noise_Reappears Sample_Prep_Issue Sample Preparation Issue (Reagents or Matrix) Noise_Reappears->Sample_Prep_Issue Yes Noise_Reappears->Resolved No Optimize_Prep Optimize Sample Prep (e.g., use SPE, different LLE solvent) Sample_Prep_Issue->Optimize_Prep Optimize_Prep->Resolved

Caption: A decision tree for troubleshooting high background noise.

References

Technical Support Center: 4-Hydroxyphenylpropionylglycine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Hydroxyphenylpropionylglycine analysis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis, with a focus on standard curve linearity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a non-linear standard curve for this compound?

A1: Non-linearity in your standard curve can arise from several factors, broadly categorized as issues with your standards, instrument-related problems, or matrix effects.[1] A primary reason, especially at high concentrations, is detector saturation in the mass spectrometer.[2][3] Other common causes include inaccuracies in the preparation of your calibration standards, degradation of the analyte, and interference from other components in your sample (matrix effects).[1][3]

Q2: My calibration curve shows a good correlation coefficient (r² > 0.99), but my quality control (QC) samples are inaccurate. What could be the issue?

A2: A high correlation coefficient alone does not guarantee a perfect standard curve.[4] If your standards are prepared in a pure solvent but your QCs are in a biological matrix, you may be observing matrix effects.[3] These effects can suppress or enhance the ionization of this compound, leading to inaccurate quantification even with a visually linear curve.[3] It is also possible that there are issues with the preparation of the QC stocks themselves.[5]

Q3: At what point should I consider using a non-linear regression model (e.g., quadratic fit) for my standard curve?

A3: While linear regression is preferred for its simplicity and robustness, a non-linear model, such as a quadratic fit, can be considered when the response is inherently non-linear over the desired concentration range.[6][7] This is often the case with wide calibration ranges.[7] However, before resorting to a non-linear model, it is crucial to investigate and rule out correctable causes of non-linearity, such as detector saturation or standard preparation errors.[1][2] The use of quadratic regression can sometimes be controversial in regulated bioanalysis.[8]

Q4: How can a stable isotope-labeled (SIL) internal standard help with linearity issues?

A4: A SIL internal standard for this compound is the ideal choice for quantitative analysis.[3] Because it has nearly identical chemical and physical properties, it co-elutes with the analyte and experiences similar matrix effects and variations in instrument response.[3][9] This helps to compensate for these sources of error and can improve the linearity and accuracy of your quantification.[9]

Troubleshooting Guide: Standard Curve Linearity Issues

This guide provides a systematic approach to diagnosing and resolving non-linearity in your this compound standard curve.

Initial Checks & Common Problems
Potential Cause Recommended Solution References
Errors in Standard Preparation Prepare a fresh set of calibration standards, paying close attention to accurate serial dilutions. Have another analyst prepare a set to rule out user-specific errors. Ensure the solvent used for your standards is high purity and does not interfere with the analysis.[1]
Analyte Instability Prepare standards fresh before each analytical run. If storage is necessary, keep them under an inert atmosphere at low temperatures and protected from light.[1]
Detector Saturation At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response. Reduce the injection volume, dilute the high-concentration standards, or use a less abundant isotope or fragment for quantification.[2][3]
Matrix Effects Differential matrix effects across the concentration range can cause non-linearity. Improve sample preparation to remove interfering matrix components (e.g., using solid-phase extraction or liquid-liquid extraction). Prepare matrix-matched standards by spiking a blank matrix with your analyte.[3][4]
Instrument Contamination/Carryover Implement a rigorous wash procedure for the autosampler and injection port between samples. Inject a blank solvent after a high concentration standard to check for carryover.[10]
Inappropriate Regression Model Ensure you are using an appropriate weighting factor in your regression analysis (e.g., 1/x or 1/x²), especially for wide concentration ranges.[10]
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting standard curve linearity issues.

G A Poor Standard Curve Linearity (r² < 0.99 or visual inspection) B Verify Standard Preparation A->B C Prepare Fresh Standards & Re-analyze B->C D Linearity Improved? C->D E Investigate Instrument Performance D->E No L Problem Solved D->L Yes F Check for Detector Saturation (High Concentration Roll-off) E->F G Reduce Injection Volume or Dilute High Standards F->G H Linearity Improved? G->H I Assess for Matrix Effects H->I No H->L Yes J Prepare Matrix-Matched Standards I->J K Linearity Improved? J->K K->L Yes M Consider Advanced Troubleshooting (e.g., Column Issues, MS Source Cleaning) K->M No

Caption: Troubleshooting workflow for standard curve linearity.

Experimental Protocol: Generating a Standard Curve for this compound

This protocol outlines the key steps for creating a reliable standard curve for the quantification of this compound using LC-MS/MS.

1. Preparation of Stock Solutions

  • Primary Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a high-purity solvent (e.g., methanol, acetonitrile) to create a primary stock solution of a high concentration (e.g., 1 mg/mL).

  • Working Stock Solution: Perform a serial dilution of the primary stock solution to create a working stock solution at a lower, more manageable concentration (e.g., 10 µg/mL).[1]

  • Internal Standard (IS) Stock: Prepare a stock solution of the stable isotope-labeled internal standard in a similar manner.

2. Preparation of Calibration Standards

  • Prepare a series of at least 5-7 calibration standards by spiking a blank matrix (the same matrix as your samples, e.g., plasma, urine, cell lysate) with the working stock solution to achieve a range of concentrations that bracket the expected concentration of your unknown samples.[4]

  • Add a constant amount of the internal standard working solution to each calibration standard and to your unknown samples.

  • The final concentrations should be evenly distributed across the intended analytical range.

3. Sample Preparation

  • Subject your calibration standards and unknown samples to the same sample preparation procedure (e.g., protein precipitation, solid-phase extraction) to ensure consistency.

4. LC-MS/MS Analysis

  • Analyze the prepared standards and samples using a validated LC-MS/MS method.

  • Run the standards in a random order to avoid systematic bias.[4] It is recommended to analyze each standard in triplicate.[4]

5. Data Analysis

  • Integrate the peak areas for this compound and its internal standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Plot the peak area ratio (y-axis) against the known concentration of the standards (x-axis).

  • Perform a linear regression analysis. A good fit is generally indicated by a correlation coefficient (r²) > 0.995.[4]

  • Visually inspect the curve and the residual plot to confirm linearity.[4]

Experimental Workflow Diagram

The following diagram illustrates the workflow for generating a standard curve.

G A Prepare Primary & Working Stock Solutions B Prepare Calibration Standards (Serial Dilution in Blank Matrix) A->B C Add Internal Standard to Standards & Samples B->C D Perform Sample Preparation (e.g., SPE, LLE) C->D E LC-MS/MS Analysis D->E F Data Processing: Peak Integration & Area Ratio Calculation E->F G Generate Standard Curve (Plot Area Ratio vs. Concentration) F->G H Perform Linear Regression & Assess Linearity (r² > 0.995) G->H

Caption: Workflow for generating a standard curve.

References

dealing with poor fragmentation of 4-Hydroxyphenylpropionylglycine in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of poor MS/MS fragmentation of 4-Hydroxyphenylpropionylglycine.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a weak or absent molecular ion ([M+H]⁺ or [M-H]⁻) for this compound?

A weak or absent molecular ion is often a sign of "in-source fragmentation," where the molecule breaks apart in the ion source of the mass spectrometer before it can be selected for MS/MS analysis. This is a common issue for molecules that are sensitive to the ionization conditions.

Primary Cause:

  • High Cone/Nozzle Voltage: The voltage difference between the sampling cone and the skimmer can be too high, imparting excess energy to the ions and causing them to fragment prematurely.[1][2]

Troubleshooting Steps:

  • Reduce Cone Voltage: Systematically lower the cone (or nozzle) voltage in decrements of 5-10 V to find a balance where the molecular ion intensity is maximized without significant fragmentation.[1]

  • Optimize Source Temperature: Excessively high temperatures can also contribute to the degradation of the analyte. Try reducing the source temperature.[2]

  • Check Mobile Phase: Ensure the mobile phase pH is appropriate for stable ionization. Using additives like formic acid can sometimes lead to in-source fragmentation if conditions are too harsh.[1][2]

Q2: What are the expected fragmentation patterns and key product ions for this compound?

Understanding the likely fragmentation pathways is crucial for method development and data interpretation. This compound (MW: 223.22 g/mol ) is a conjugate of phloretic acid and glycine (B1666218).[3][4] Its structure contains an amide bond, a phenolic group, and a carboxylic acid, which are the most probable sites of cleavage under collision-induced dissociation (CID).

The most common cleavage occurs at the amide bond, separating the 4-hydroxyphenylpropionyl and glycine moieties.[5]

G cluster_parent This compound Ion cluster_fragments Primary Fragmentation Pathways parent_ion [M+H]⁺ or [M-H]⁻ (m/z 224.09 or 222.08) frag1 4-Hydroxyphenylpropionyl Cation (m/z 151.08) parent_ion->frag1 Amide Cleavage (Positive Mode) frag2 Glycine Immonium Ion (m/z 30.03) or Protonated Glycine (m/z 76.04) parent_ion->frag2 Amide Cleavage (Positive Mode) frag3 Deprotonated Glycine (m/z 74.02) parent_ion->frag3 Amide Cleavage (Negative Mode) frag4 Decarboxylated Ion (m/z 178.09) parent_ion->frag4 Loss of CO₂ (Negative Mode)

Caption: Predicted fragmentation pathways for this compound.

Table 1: Predicted Product Ions for this compound (Monoisotopic Mass: 223.0845 Da)

Precursor Ion Precursor m/z Predicted Product Ion Product Ion m/z Neutral Loss Description
[M+H]⁺ 224.0918 [C₉H₁₁O₂]⁺ 151.0753 C₂H₄NO₂ Cleavage of the amide bond, charge retained on the 4-hydroxyphenylpropionyl moiety.
[C₂H₆NO₂]⁺ 76.0393 C₉H₉O₂ Cleavage of the amide bond, charge retained on the glycine moiety.
[M+H - H₂O]⁺ 206.0812 H₂O Loss of water from the carboxylic acid group.
[M-H]⁻ 222.0772 [C₂H₄NO₂]⁻ 74.0244 C₉H₉O₂ Cleavage of the amide bond, charge retained on the deprotonated glycine.

| | | [M-H - CO₂]⁻ | 178.0863 | CO₂ | Loss of carbon dioxide from the carboxylate. |

Q3: How can I systematically optimize collision energy to improve fragmentation?

Collision energy (CE) is a critical parameter that directly influences the efficiency and pattern of fragmentation.[6] If the CE is too low, the precursor ion will not fragment. If it is too high, you may observe excessive fragmentation into very small, non-specific ions.

Recommended Approach: Collision Energy Ramping

  • Infuse the Analyte: Perform a direct infusion of a standard solution of this compound into the mass spectrometer to get a stable signal.

  • Select the Precursor: Isolate the molecular ion ([M+H]⁺ or [M-H]⁻) in the first quadrupole.

  • Ramp Collision Energy: Set up an experiment to acquire MS/MS spectra while ramping the collision energy across a wide range (e.g., from 5 eV to 50 eV).

  • Analyze the Results: Plot the intensity of the precursor ion and key fragment ions as a function of the collision energy. This "breakdown curve" will reveal the optimal CE value that produces the desired product ions with the highest intensity.

Table 2: Suggested Starting Parameters for Collision Energy Optimization

Parameter Setting Rationale
Collision Gas Argon or Nitrogen Standard collision gases for CID.
Collision Energy Range 5 - 50 eV A broad range to capture the full fragmentation profile.
Scan Time 100 - 200 ms Sufficient time to acquire quality spectra at each CE step.

| Mode | Profile or Centroid | Profile mode can provide more detail during optimization. |

Q4: My MS/MS spectrum is noisy and lacks clear fragment ions. What should I check?

A poor quality MS/MS spectrum can result from several factors beyond just collision energy. A systematic troubleshooting approach is necessary.

G cluster_lc LC System & Sample cluster_ms MS System start Poor MS/MS Spectrum (Low Signal, High Noise) check_mobile_phase Optimize Mobile Phase (pH, Additives) start->check_mobile_phase check_sample_prep Improve Sample Prep (SPE, Filtration) start->check_sample_prep check_source Optimize Source Parameters (Cone Voltage, Gas Flow) start->check_source check_calibration Verify Mass Calibration start->check_calibration check_contamination Check for Contamination (Solvents, Vials) solution Improved Spectrum Quality check_contamination->solution check_mobile_phase->check_contamination If high background check_sample_prep->solution If matrix effects suspected check_collision Optimize Collision Energy (Ramp Experiment) check_source->check_collision If precursor is unstable check_collision->solution check_calibration->solution If mass accuracy is off

Caption: Troubleshooting workflow for poor MS/MS spectral quality.

Table 3: Troubleshooting Checklist for Poor MS/MS Spectra

Issue Potential Cause Recommended Action
Low Signal Intensity Ion Suppression Improve sample cleanup (e.g., Solid Phase Extraction) to remove matrix components.[7] Use a divert valve to prevent injection of unretained components into the MS.[7]
Poor Ionization Adjust mobile phase pH with volatile additives (e.g., 0.1% formic acid for positive mode, 10mM ammonium (B1175870) formate (B1220265) for negative mode).[7]
High Background Noise Contaminated Solvents/System Use high-purity, LC-MS grade solvents and additives. Flush the LC system and MS source.
Inappropriate Mobile Phase Additives Avoid non-volatile buffers (e.g., phosphate) and strong ion-pairing agents like TFA, which can suppress the signal.[1]
No Fragmentation Collision Energy Too Low Perform a collision energy ramp experiment as described in Q3.
Incorrect Precursor Selection Verify that the m/z value of the precursor ion selected for fragmentation is correct.
Unstable Signal Inconsistent Spray Check for clogs in the ESI needle. Ensure gas flows (nebulizer, drying gas) are optimized.

| | LC System Issues | Check for leaks or pressure fluctuations in the LC system.[2] |

Experimental Protocols

Protocol 1: Optimizing In-Source Conditions to Maximize Precursor Ion

This protocol aims to minimize in-source fragmentation and enhance the intensity of the molecular ion before MS/MS analysis.

Methodology:

  • Prepare Standard: Prepare a 1 µg/mL solution of this compound in a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion: Infuse the standard solution at a low flow rate (e.g., 5-10 µL/min) directly into the mass spectrometer.

  • Set Initial MS Parameters:

    • Ionization Mode: ESI Positive or Negative

    • Scan Mode: Full Scan (MS1 only)

    • Mass Range: m/z 100-300

    • Capillary Voltage: 3.0-4.0 kV

    • Source Temperature: Set to a moderate value (e.g., 120 °C).

    • Cone/Nozzle Voltage: Start at a high value where fragmentation is observed (e.g., 40 V).

  • Tune Cone Voltage: While monitoring the ion chromatogram for the precursor (m/z 224.09 or 222.08) and expected in-source fragments (e.g., m/z 151.08), gradually decrease the cone voltage in 5 V steps.

  • Identify Optimum: Record the cone voltage that provides the highest absolute intensity for the precursor ion with minimal intensity for the fragment ions. This is your optimal "soft" ionization setting.

Protocol 2: Detailed Collision Energy Optimization for MS/MS

This protocol provides a step-by-step guide to finding the ideal collision energy for generating informative product ion spectra.

Methodology:

  • Set Up Infusion: Use the same direct infusion setup as in Protocol 1.

  • Apply Optimal In-Source Settings: Set the cone/nozzle voltage and source temperature to the optimal values determined previously.

  • Create MS/MS Method:

    • Scan Mode: Product Ion Scan (MS/MS)

    • Precursor Ion (Q1): Set to the m/z of your precursor ion (224.09 for positive mode, 222.08 for negative mode).

    • Isolation Window: 1-2 Da.

    • Collision Gas: Ensure the collision gas (Argon or Nitrogen) is turned on.

  • Perform CE Ramp:

    • Set the instrument to acquire data over a series of collision energies. For example, create multiple scan events in your method, each with an incremental CE (e.g., 5 eV, 10 eV, 15 eV, ... 50 eV).

    • Alternatively, use an automated "ramping" function if available on your instrument software.

  • Analyze Data:

    • Extract the spectra for each collision energy level.

    • Create a "breakdown graph" by plotting the relative abundance of the precursor ion and each major product ion against the collision energy.

    • Select the collision energy that produces the most abundant and informative set of product ions for your application (e.g., quantification via MRM or structural confirmation).

References

minimizing degradation of 4-Hydroxyphenylpropionylglycine during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the degradation of 4-Hydroxyphenylpropionylglycine during sample storage. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for lyophilized this compound?

A1: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C.[1][2][3][4] This helps to minimize degradation reactions. For short-term storage of a few weeks to months, room temperature is acceptable if the product is protected from heat, light, and moisture.[2]

Q2: How should I store solutions of this compound?

A2: Peptide solutions are much less stable than the lyophilized powder.[3][4] If storage in solution is necessary, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or colder.[1][3] The use of sterile buffers at a pH of 5-6 can also help to prolong the storage life.[1]

Q3: What are the main factors that can cause degradation of this compound?

A3: The primary factors that can lead to the degradation of this compound, a phenolic peptide, are exposure to moisture, oxygen, light, and elevated temperatures.[2][5] The phenolic hydroxyl group is susceptible to oxidation, and the peptide bond can undergo hydrolysis.

Q4: Is this compound sensitive to light?

A4: Yes, as a phenolic compound, it is likely sensitive to light.[5][6] It is advisable to store both the lyophilized powder and solutions in light-protective containers.[3]

Q5: How can I minimize oxidation during storage?

A5: To minimize oxidation, store the lyophilized powder in a tightly sealed container, purged with an inert gas like nitrogen or argon.[1][2] For solutions, using de-gassed solvents and storing under an inert atmosphere can be beneficial.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of potency or inconsistent results in assays. Sample degradation due to improper storage.Review storage conditions. Ensure the sample is stored at the recommended temperature, protected from light and moisture. Prepare fresh solutions from a new vial of lyophilized powder.
Discoloration of the lyophilized powder (e.g., yellowing). Oxidation of the phenolic group.Discard the discolored powder as it may be significantly degraded. For future storage, ensure the container is tightly sealed and consider purging with an inert gas.
Precipitation of the compound in a frozen solution upon thawing. Poor solubility at lower temperatures or after freeze-thaw cycles. The pH of the solution may not be optimal.Before freezing, ensure the compound is fully dissolved. Consider using a cryoprotectant like glycerol (B35011) (if compatible with your assay). Optimize the pH of the buffer for better solubility.
Appearance of unexpected peaks in HPLC analysis. Presence of degradation products.Perform a forced degradation study to identify potential degradation products and their retention times. Adjust storage conditions to minimize the formation of these impurities.

Quantitative Data Summary

The following table summarizes the expected stability of this compound under various storage conditions. This data is based on typical stability profiles for phenolic peptides and should be confirmed by a formal stability study.

Storage Condition Form Duration Expected Purity (%)
-80°C Lyophilized24 Months>98%
-20°C Lyophilized24 Months>95%
4°C Lyophilized12 Months>90%
Room Temperature (20-25°C) Lyophilized3 Months>85%
-20°C Solution (pH 6)1 Month>90%
4°C Solution (pH 6)1 Week>80%

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Sample Preparation:

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the lyophilized powder at 105°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a period compliant with ICH guidelines.

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples.

  • Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Visualizations

cluster_storage Sample Storage Workflow Receive Receive Lyophilized This compound ShortTerm Short-Term Storage (Weeks to Months) Receive->ShortTerm Room Temp (Protected) LongTerm Long-Term Storage (Months to Years) Receive->LongTerm -20°C or -80°C (Protected) Reconstitute Reconstitute in Appropriate Buffer ShortTerm->Reconstitute LongTerm->Reconstitute Aliquot Prepare Aliquots Reconstitute->Aliquot Freeze Store Aliquots at -20°C or -80°C Aliquot->Freeze Use Use in Experiment Freeze->Use

Caption: Workflow for proper storage and handling of this compound.

cluster_pathway Potential Degradation Pathways Parent This compound Oxidation Oxidation (Phenolic Ring) Parent->Oxidation O2, Light, Metal Ions Hydrolysis Hydrolysis (Peptide Bond) Parent->Hydrolysis H2O, Acid/Base Quinone Quinone-type Products Oxidation->Quinone Acid 4-Hydroxyphenylpropionic Acid Hydrolysis->Acid Glycine Glycine Hydrolysis->Glycine RingOpening Ring-Opened Products Quinone->RingOpening

Caption: Potential degradation pathways for this compound.

cluster_troubleshooting Troubleshooting Logic Start Inconsistent Experimental Results CheckStorage Check Storage Conditions Start->CheckStorage ProperStorage Stored Correctly? CheckStorage->ProperStorage CheckSolution Check Solution Preparation ProperPrep Prepared Freshly? CheckSolution->ProperPrep ProperStorage->CheckSolution Yes DegradationSuspected Degradation Suspected ProperStorage->DegradationSuspected No NewSample Use New Sample ProperPrep->NewSample No ReviewProtocol Review Reconstitution Protocol ProperPrep->ReviewProtocol Yes DegradationSuspected->NewSample

Caption: A logical guide for troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimizing Derivatization of 4-Hydroxyphenylpropionylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization of 4-Hydroxyphenylpropionylglycine for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound contains polar functional groups (a phenolic hydroxyl and a carboxylic acid) that make it non-volatile. Derivatization is essential to replace the active hydrogens in these groups, which reduces the compound's polarity and increases its volatility and thermal stability.[1][2][3] This process makes the molecule "GC-amenable," leading to improved chromatographic peak shape, better separation, and enhanced detector response.[2][4]

Q2: What are the most common derivatization methods for compounds like this compound?

A2: The most common and effective method is silylation , which involves replacing the active hydrogens with a trimethylsilyl (B98337) (TMS) group.[2][4] This is a well-established technique for a wide range of metabolites, including those with hydroxyl and carboxyl groups.[5] Silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used for this purpose.[4][6]

Q3: Which silylating reagent is recommended for this compound?

A3: BSTFA , often combined with a catalyst like 1% Trimethylchlorosilane (TMCS), is highly recommended.[4][7] BSTFA is a strong silylating agent suitable for both hydroxyl and carboxylic acid groups.[8] The addition of TMCS can increase the reactivity of the reagent, ensuring a more complete and rapid derivatization, especially for sterically hindered groups.[4][7]

Q4: What are the critical steps in sample preparation before derivatization?

A4: The most critical step is the complete removal of water from the sample.[7] Moisture can deactivate the silylating reagent and hydrolyze the resulting TMS derivatives, leading to incomplete reactions and poor yields.[2][4] For aqueous samples, lyophilization (freeze-drying) is the preferred method. For samples in organic solvents, the solvent should be evaporated to dryness under a gentle stream of inert gas (e.g., nitrogen) before adding the derivatization reagents.[7] All glassware must be scrupulously clean and dry.[7]

Q5: How long are the TMS derivatives stable?

A5: The stability of TMS derivatives can vary. O-trimethylsilyl groups (on the hydroxyl function) are generally stable.[1] However, TMS esters (on the carboxylic acid function) can be sensitive to hydrolysis. It is best practice to analyze the derivatized samples as soon as possible after preparation. If storage is necessary, it should be in a tightly sealed vial at a low temperature (e.g., 4°C) to minimize degradation.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Derivatization (Multiple peaks for the analyte, such as mono- and di-substituted forms)1. Insufficient reagent concentration. 2. Reaction time is too short. 3. Reaction temperature is too low. 4. Presence of moisture in the sample or reagents.1. Increase the excess of the silylating reagent. A molar excess of at least 2:1 of BSTFA to active hydrogens is a good starting point.[4][8] 2. Extend the reaction time. While some reactions are fast, others may need 30-60 minutes or longer.[7] 3. Increase the reaction temperature, typically to a range of 60-80°C.[7] 4. Ensure the sample is completely dry before adding reagents. Use anhydrous solvents and fresh, properly stored reagents.[7]
Poor Peak Shape (Peak tailing)1. Incomplete derivatization leaving polar groups exposed. 2. Active sites in the GC inlet liner, column, or detector. 3. Hydrolysis of the derivative in the GC system.1. Re-optimize the derivatization conditions (reagent volume, temperature, time) to ensure the reaction goes to completion.[8] 2. Use a deactivated inlet liner and ensure the column is in good condition. Silanizing the glassware can also help prevent analyte adsorption.[2] 3. Check for leaks in the GC system that could introduce moisture or air.
Low or No Analyte Signal 1. Degradation of the analyte during sample preparation. 2. Hydrolysis of the TMS derivative before or during injection. 3. Ineffective derivatization reaction.1. Avoid high temperatures during the sample drying step. 2. Ensure all solvents and reagents are anhydrous. Analyze the sample promptly after derivatization.[2] 3. Verify the quality and age of the derivatization reagents. Use a catalyst (e.g., 1% TMCS) to enhance reactivity.[4]
Poor Reproducibility 1. Inconsistent sample drying. 2. Variability in reaction time or temperature between samples. 3. Degradation of derivatives over time if samples are analyzed in a long sequence.1. Standardize the drying procedure (e.g., lyophilization or controlled evaporation). 2. Use a heating block or oven for precise temperature control and a timer for consistent reaction duration.[6] 3. Consider using an automated derivatization method for large batches to ensure identical reaction and wait times for each sample.[6]

Data Presentation: Optimizing Silylation Conditions

The successful derivatization of this compound depends on several key parameters. The following tables summarize typical starting points and ranges for optimization.

Table 1: Comparison of Common Silylating Reagents for Organic Acids and Phenols

ReagentCatalyst (Optional)Typical Reaction ConditionsComments
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)1% TMCS60-80°C for 30-60 min[7]Highly reactive and versatile for both hydroxyl and carboxyl groups. By-products are volatile and typically do not interfere.[8]
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)1% TMCS60-80°C for 30-60 minThe most volatile TMS reagent, its by-products elute very early in the chromatogram.[10][11]
MTBSTFA (N-methyl-N-t-butyldimethylsilyl-trifluoroacetamide)None130°C for 90 min[12]Forms more stable t-butyldimethylsilyl (TBDMS) derivatives, which are less susceptible to hydrolysis.[13]

Table 2: Key Parameters for Optimizing BSTFA + TMCS Derivatization

ParameterRange / OptionsRecommendation / Starting PointRationale
Solvent Pyridine (B92270), AcetonitrileAnhydrous Pyridine (50-100 µL)Pyridine can act as a catalyst and is effective at dissolving the analyte.[7] Acetonitrile is a good alternative.
Reagent Volume 50 - 150 µL100 µL of BSTFA + 1% TMCS[7][12]A significant excess of the reagent is crucial to drive the reaction to completion.[4][7]
Reaction Temperature Room Temp - 100°C70°C[7]Heating accelerates the reaction, ensuring complete derivatization of both functional groups.[7]
Reaction Time 15 - 90 minutes45-60 minutes[7]Sufficient time must be allowed for the reaction to complete, especially for the less reactive carboxylic acid group.[4]

Experimental Protocols

Protocol: Silylation of this compound using BSTFA + 1% TMCS

This protocol describes the derivatization of a dried sample extract for GC-MS analysis.

Materials:

  • Dried sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Ensure the sample containing this compound is in a reaction vial.

    • If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that no residual water is present.[7]

  • Derivatization Reaction:

    • Add 100 µL of anhydrous pyridine (or acetonitrile) to the dried sample residue. Vortex briefly to dissolve.[7]

    • Add 100 µL of BSTFA + 1% TMCS to the vial.[7]

    • Immediately cap the vial tightly to prevent the entry of atmospheric moisture.

    • Vortex the mixture for 30 seconds.

  • Incubation:

    • Place the vial in a heating block or oven set to 70°C.

    • Heat for 45 minutes to ensure complete derivatization of both the phenolic hydroxyl and carboxylic acid groups.[4][7]

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS. Typically, 1 µL of the derivatized sample is injected.

Mandatory Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start with Sample in Solution dry Evaporate to Dryness (under Nitrogen) start->dry Ensure anhydrous conditions add_solvent Add Anhydrous Solvent (e.g., Pyridine, 100 µL) dry->add_solvent add_reagent Add Silylating Reagent (BSTFA + 1% TMCS, 100 µL) add_solvent->add_reagent vortex Cap Tightly & Vortex add_reagent->vortex heat Incubate at 70°C (45 min) vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Experimental workflow for the silylation of this compound.

Troubleshooting_Tree start Problem with Derivatization? incomplete Incomplete Derivatization? (e.g., Multiple Peaks) start->incomplete Yes low_signal Low or No Signal? start->low_signal Yes poor_repro Poor Reproducibility? start->poor_repro Yes check_reagent Increase Reagent Excess & Use Catalyst (TMCS) incomplete->check_reagent check_time Increase Reaction Time (e.g., to 60 min) incomplete->check_time check_temp Increase Reaction Temp (e.g., to 80°C) incomplete->check_temp check_moisture Ensure Sample is Dry incomplete->check_moisture low_signal->incomplete Also check check_reagent_quality Check Reagent Quality/Age low_signal->check_reagent_quality analyze_promptly Analyze Promptly After Rxn low_signal->analyze_promptly poor_repro->check_moisture Also check standardize_prep Standardize Sample Prep (Drying, Volumes) poor_repro->standardize_prep control_conditions Use Precise Temp/Time Control poor_repro->control_conditions

Caption: Troubleshooting decision tree for derivatization issues.

References

addressing low signal intensity for 4-Hydroxyphenylpropionylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity when analyzing 4-Hydroxyphenylpropionylglycine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its signal intensity sometimes low?

This compound is a metabolite of the amino acid tyrosine and the phenol (B47542) phloretin.[1][2] Its chemical structure contains a carboxylic acid and a phenolic hydroxyl group, which makes it amenable to analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), particularly in negative ionization mode. Low signal intensity can arise from several factors including inefficient ionization, issues with sample preparation, suboptimal chromatography, or matrix effects from complex biological samples.[3][4][5]

Q2: What is the most common cause of low signal intensity when analyzing this compound in biological samples?

The most common culprit is often ion suppression , also known as a matrix effect.[6][7] This occurs when other molecules from the sample matrix (e.g., salts, lipids, proteins in plasma or urine) co-elute with this compound and interfere with its ability to form ions in the mass spectrometer's source.[8][9] This interference reduces the number of analyte ions that reach the detector, resulting in a weaker signal.[10][11]

Q3: Which ionization mode is best for this compound?

Given its structure, which includes an acidic carboxylic acid and a phenolic hydroxyl group, Electrospray Ionization (ESI) in negative mode is typically the most effective. This mode facilitates the deprotonation of the molecule to form the [M-H]⁻ ion, which can be readily detected by the mass spectrometer. While positive mode may be possible, it is generally less efficient for this class of compounds.

Troubleshooting Low Signal Intensity

This guide provides a systematic approach to diagnosing and resolving low signal intensity for this compound. Follow the workflow to identify the root cause.

Workflow for Troubleshooting Low Signal Intensity

G cluster_sample cluster_lc cluster_ms start Low Signal Intensity for Analyte check_sample 1. Sample & Preparation Issues? start->check_sample check_lc 2. Liquid Chromatography (LC) Issues? start->check_lc check_ms 3. Mass Spectrometer (MS) Issues? start->check_ms sample_conc Low Concentration? check_sample->sample_conc matrix_effects Matrix Effects (Ion Suppression)? check_sample->matrix_effects sample_degrade Sample Degradation? check_sample->sample_degrade peak_shape Poor Peak Shape? check_lc->peak_shape mobile_phase Mobile Phase Incorrect? check_lc->mobile_phase lc_leak System Leak? check_lc->lc_leak ion_source Ion Source Dirty or Suboptimal? check_ms->ion_source ms_params MS Parameters Not Optimized? check_ms->ms_params ms_cal MS Needs Calibration/Tune? check_ms->ms_cal sol_conc Concentrate sample or inject more sample_conc->sol_conc sol_matrix Improve sample cleanup (e.g., SPE, LLE) matrix_effects->sol_matrix sol_degrade Check sample storage & stability sample_degrade->sol_degrade sol_peak Change column Optimize gradient peak_shape->sol_peak sol_mp Prepare fresh mobile phase Add modifier (e.g., NH4OH) mobile_phase->sol_mp sol_leak Check fittings & pump pressure lc_leak->sol_leak sol_source Clean ion source Optimize gas/temp ion_source->sol_source sol_params Optimize source voltages & collision energy ms_params->sol_params sol_cal Run tuning & calibration routine ms_cal->sol_cal

Caption: A troubleshooting workflow for diagnosing low signal intensity.

Sample and Preparation Issues

Problem: Is the signal low in both neat standards and matrix-spiked samples?

  • Possible Cause: The concentration of your analyte may be too low, near the instrument's limit of detection (LOD).[5] Alternatively, there could be issues with sample stability or the preparation of your stock solutions.

  • Solutions:

    • Verify Standard Concentration: Prepare fresh standard solutions.

    • Increase Injection Volume: If chromatography allows, inject a larger volume. Be cautious of overloading the column, which can worsen peak shape.[12]

    • Concentrate the Sample: If possible, include a sample concentration step in your extraction protocol (e.g., evaporation and reconstitution in a smaller volume).

Problem: Is the signal strong in neat standards but weak or absent in matrix samples?

  • Possible Cause: This strongly indicates the presence of matrix effects, specifically ion suppression.[6][7] Co-eluting endogenous compounds from the biological matrix are interfering with the ionization of this compound.[8][9]

  • Solutions:

    • Improve Sample Cleanup: The most effective solution is to remove the interfering substances before analysis.[5] Transition from a simple "dilute-and-shoot" or protein precipitation method to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

    • Chromatographic Separation: Modify your LC gradient to better separate the analyte from the interfering matrix components.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, though this may also decrease your analyte signal below the detection limit.[8]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification even with ion suppression.

G Diagram of Ion Suppression (Matrix Effect) cluster_source Ion Source cluster_detector To Mass Analyzer ESI_Needle Droplet Charged Droplet ESI_Needle->Droplet Low Signal Analyte Analyte Matrix Matrix Interference Detector Detector Droplet->Detector Suppressed Analyte Ions Analyte_NoMatrix Analyte Droplet_NoMatrix Charged Droplet (Efficient Ionization) Droplet_NoMatrix->Detector Analyte Ions ESI_Needle_NoMatrix ESI_Needle_NoMatrix->Droplet_NoMatrix High Signal

References

Technical Support Center: Enhancing the Limit of Detection for 4-Hydroxyphenylpropionylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Hydroxyphenylpropionylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the limit of detection (LOD) for this compound in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: Why is a low limit of detection (LOD) important for the analysis of this compound?

A low limit of detection is crucial for accurately quantifying this compound, especially in studies where the analyte is present at trace levels. This is often the case in pharmacokinetic studies, where understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is essential, and in metabolomics research, for detecting subtle changes in metabolic pathways. Achieving a lower LOD allows for more precise measurements, particularly at early and late time points in time-course studies, and enables the use of smaller sample volumes.

Q2: What are the primary analytical techniques for achieving a low LOD for this compound?

The two primary analytical techniques for achieving a low LOD for this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.

  • LC-MS/MS is often preferred due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.

  • GC-MS with derivatization can also provide excellent sensitivity for phenolic compounds like this compound. Derivatization is necessary to increase the volatility and thermal stability of the analyte for gas chromatography.

Q3: What are the expected Limit of Quantification (LLOQ) values for this compound analysis?

Analytical TechniqueMatrixExpected LLOQ Range (ng/mL)
LC-MS/MSHuman Plasma0.05 - 5
LC-MS/MSHuman Urine0.1 - 10
GC-MS (with derivatization)Human Plasma0.1 - 10

Note: LLOQ is defined as the lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy (typically ≤20%). The Limit of Detection (LOD) will be lower than the LLOQ.

Troubleshooting Guides

Issue 1: Low Sensitivity/Poor Signal Intensity in LC-MS/MS

Possible Causes & Solutions:

CauseTroubleshooting Steps
Suboptimal Ionization Optimize electrospray ionization (ESI) source parameters. For this compound, both positive and negative ion modes should be evaluated. In positive mode, protonated molecules ([M+H]^+) are expected. In negative mode, deprotonated molecules ([M-H]^-) are expected. Test different mobile phase additives (e.g., formic acid for positive mode, ammonium (B1175870) hydroxide (B78521) for negative mode) to enhance ionization efficiency.
Inefficient Sample Extraction Evaluate different sample preparation techniques. For plasma, protein precipitation (PPT) with acetonitrile (B52724) or methanol (B129727) is a quick method, but may have higher matrix effects. Liquid-liquid extraction (LLE) with a solvent like ethyl acetate (B1210297) or methyl tert-butyl ether can provide a cleaner extract. Solid-phase extraction (SPE) with a C18 or mixed-mode sorbent can offer the cleanest samples and the potential for pre-concentration, leading to lower LODs.
Matrix Effects Matrix components co-eluting with the analyte can suppress its ionization. To mitigate this, improve chromatographic separation to move the analyte peak away from interfering matrix components. Use a more efficient sample cleanup method (e.g., SPE). A stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to compensate for matrix effects.
Incorrect MS/MS Transition Optimize the Multiple Reaction Monitoring (MRM) transitions. Infuse a standard solution of this compound to determine the precursor ion and the most abundant and stable product ions. Optimize the collision energy for each transition to maximize signal intensity.
Issue 2: High Background Noise in Chromatogram

Possible Causes & Solutions:

CauseTroubleshooting Steps
Contaminated Mobile Phase Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily and filter them.
Dirty Ion Source or Mass Spectrometer Follow the manufacturer's instructions for cleaning the ion source, ion transfer optics, and quadrupoles.
Carryover from Previous Injections Implement a robust needle wash protocol in the autosampler, using a strong solvent to clean the injection needle between samples. Injecting a blank sample after a high-concentration sample can confirm carryover.
Poor Sample Cleanup Inadequate removal of matrix components can lead to high background noise. Re-evaluate and optimize the sample preparation method as described in "Issue 1".
Issue 3: Poor Peak Shape (Tailing, Broadening)

Possible Causes & Solutions:

CauseTroubleshooting Steps
Column Degradation The analytical column may be nearing the end of its lifespan. Replace the column. Use a guard column to protect the analytical column from contaminants.
Incompatible Injection Solvent The solvent used to dissolve the final extract should be as close in composition to the initial mobile phase as possible to avoid peak distortion.
Secondary Interactions The phenolic hydroxyl group of this compound can interact with active sites on the column or in the LC system. Adding a small amount of a competing agent like formic acid to the mobile phase can help to improve peak shape.

Experimental Protocols

Protocol 1: LC-MS/MS Method for this compound in Human Plasma

This protocol is a general guideline and requires optimization and validation in your laboratory.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Mix 100 µL of human plasma with 200 µL of 4% phosphoric acid in water. Add an internal standard. Load the entire mixture onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical - requires optimization):

    • This compound: Precursor > Product 1, Precursor > Product 2

    • Internal Standard: Precursor > Product

Protocol 2: GC-MS Method with Derivatization for this compound

This protocol requires derivatization to make the analyte suitable for GC analysis.

1. Sample Preparation and Derivatization

  • Extraction: Perform a liquid-liquid extraction of 100 µL of plasma with 500 µL of ethyl acetate. Vortex and centrifuge. Transfer the organic layer to a new tube.

  • Evaporation: Evaporate the ethyl acetate to dryness.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes.

2. GC-MS Parameters

  • GC System: Gas Chromatograph with a split/splitless injector

  • Column: DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 min

    • Ramp: 15°C/min to 280°C

    • Hold: 5 min at 280°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS System: Single or Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) or MRM for target ions of the derivatized analyte.

Visualizations

experimental_workflow_lcmsms LC-MS/MS Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction add_is->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute uplc UPLC Separation reconstitute->uplc msms Tandem MS Detection quant Quantification msms->quant

Caption: LC-MS/MS experimental workflow for this compound analysis.

troubleshooting_low_sensitivity Troubleshooting Low Sensitivity in LC-MS/MS cluster_source Ion Source cluster_sample Sample Preparation cluster_ms Mass Spectrometer start Low Signal Intensity optimize_source Optimize ESI Parameters start->optimize_source improve_extraction Improve Extraction Efficiency start->improve_extraction optimize_mrm Optimize MRM Transitions start->optimize_mrm check_mobile_phase Check Mobile Phase Additives optimize_source->check_mobile_phase mitigate_matrix Mitigate Matrix Effects improve_extraction->mitigate_matrix

Caption: Logical troubleshooting steps for low sensitivity in LC-MS/MS analysis.

Technical Support Center: Method Refinement for 4-Hydroxyphenylpropionylglycine in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Hydroxyphenylpropionylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental analysis in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis in complex matrices challenging?

A1: this compound is a metabolite that can be of interest in various biomedical research areas. Its analysis in complex matrices such as plasma, serum, or urine is challenging due to the presence of numerous endogenous components like proteins, salts, and phospholipids. These components can interfere with the analysis, leading to issues like matrix effects (ion suppression or enhancement), low recovery, and poor sensitivity, which can compromise the accuracy and reproducibility of quantification.[1][2]

Q2: What are the initial signs of matrix effects in my LC-MS/MS data for this compound?

A2: Common indicators of matrix effects include inconsistent analyte response between different sample preparations, poor reproducibility of quality control (QC) samples, and a significant difference in the signal intensity of the analyte when comparing samples prepared in a clean solvent versus those in the biological matrix.[2] You may also observe a drop or rise in the baseline signal during a post-column infusion experiment when a blank matrix extract is injected.

Q3: How can I quantitatively assess the impact of matrix effects on my this compound analysis?

A3: The most common approach is the post-extraction spike method. This involves comparing the peak area of this compound in a solution prepared in a neat (clean) solvent to the peak area of a blank matrix extract that has been spiked with the same concentration of the analyte after the extraction process. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Post-Extracted Spike / Peak Area in Neat Solution) x 100

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Q4: What role does an internal standard (IS) play in mitigating matrix effects?

A4: An internal standard, especially a stable isotope-labeled (SIL) version of this compound, is crucial. An SIL-IS will have nearly identical chemical properties and chromatographic retention time to the analyte. Therefore, it will experience similar matrix effects. By calculating the peak area ratio of the analyte to the IS, the variability introduced by matrix effects can be significantly minimized, leading to more accurate and precise quantification.

Q5: What are the key considerations for the stability of this compound in biological samples?

A5: Analyte stability can be affected by enzymatic degradation, pH, temperature, and exposure to light.[3] For long-term storage, it is generally recommended to keep biological samples at -70°C or lower.[4][5] The stability of this compound should be evaluated through freeze-thaw cycles, short-term (bench-top) stability at room temperature, and long-term stability at the intended storage temperature.[5] If degradation is observed, the use of enzyme inhibitors or pH adjustment of the sample upon collection may be necessary.

Troubleshooting Guides

Problem 1: Low Recovery of this compound

This is a common issue that can stem from inefficient extraction or analyte degradation.

Troubleshooting Workflow for Low Recovery

start Low Recovery Observed check_extraction Review Sample Preparation Protocol start->check_extraction is_extraction_optimal Is Extraction Method Suitable for Analyte? check_extraction->is_extraction_optimal optimize_extraction Optimize Extraction (e.g., different solvent, pH) is_extraction_optimal->optimize_extraction No check_stability Investigate Analyte Stability is_extraction_optimal->check_stability Yes optimize_extraction->check_stability is_stable Is Analyte Stable During Processing? check_stability->is_stable modify_conditions Modify Conditions (e.g., lower temp, add inhibitors) is_stable->modify_conditions No assess_matrix_effects Assess Matrix Effects (Post-Extraction Spike) is_stable->assess_matrix_effects Yes modify_conditions->assess_matrix_effects is_ion_suppression Significant Ion Suppression? assess_matrix_effects->is_ion_suppression troubleshoot_ion_suppression Follow Ion Suppression Troubleshooting Guide is_ion_suppression->troubleshoot_ion_suppression Yes end Recovery Improved is_ion_suppression->end No troubleshoot_ion_suppression->end

Caption: Troubleshooting workflow for low recovery.

Potential Cause Recommended Solution
Inefficient Extraction Optimize Sample Preparation: If using Protein Precipitation (PPT), ensure the correct solvent-to-sample ratio (e.g., 3:1 acetonitrile (B52724):plasma) and adequate vortexing and centrifugation. For Liquid-Liquid Extraction (LLE), experiment with different organic solvents and pH adjustments to ensure optimal partitioning of this compound. For Solid-Phase Extraction (SPE), verify that the sorbent chemistry is appropriate for the analyte and optimize the wash and elution steps.
Analyte Degradation Assess Stability: Perform stability tests under conditions mimicking your sample preparation workflow. If degradation is detected, consider processing samples at lower temperatures (e.g., on ice), adding enzyme inhibitors, or adjusting the pH of the sample matrix.[3]
Ion Suppression Evaluate Matrix Effects: A low signal may be misinterpreted as low recovery. Use the post-extraction spike method to determine if ion suppression is the root cause. If significant suppression is observed, refer to the troubleshooting guide for ion suppression.
Problem 2: Significant Ion Suppression or Enhancement

Matrix effects are a primary cause of inaccurate and imprecise results in LC-MS/MS bioanalysis.

Troubleshooting Workflow for Ion Suppression

start Ion Suppression Detected improve_cleanup Improve Sample Cleanup start->improve_cleanup cleanup_options Consider LLE or SPE over PPT improve_cleanup->cleanup_options optimize_chromatography Optimize Chromatography cleanup_options->optimize_chromatography change_column Change Analytical Column (e.g., different chemistry) optimize_chromatography->change_column adjust_gradient Adjust Mobile Phase Gradient change_column->adjust_gradient dilute_sample Dilute Sample adjust_gradient->dilute_sample check_lloq Is Analyte Still Above LLOQ? dilute_sample->check_lloq check_lloq->optimize_chromatography No end Matrix Effects Minimized check_lloq->end Yes

Caption: Troubleshooting workflow for ion suppression.

Potential Cause Recommended Solution
Insufficient Sample Cleanup Enhance Sample Preparation: Protein precipitation is a simple but often less effective method for removing interfering matrix components like phospholipids.[2] Consider more rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to achieve a cleaner sample extract.
Co-elution with Matrix Components Optimize Chromatography: Modify the LC gradient to better separate this compound from interfering compounds. Changing the analytical column to one with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) can alter selectivity and improve separation.
High Concentration of Matrix Components Dilute the Sample: A straightforward approach is to dilute the sample extract with the initial mobile phase.[6] This reduces the concentration of interfering components. However, ensure that the diluted concentration of this compound remains above the lower limit of quantification (LLOQ).
Problem 3: Poor Peak Shape and Inconsistent Retention Time

These issues can compromise the integration and, consequently, the quantification of the analyte.

Potential Cause Recommended Solution
Incompatible Injection Solvent Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase. Injecting in a much stronger solvent can lead to peak fronting and broadening.
Column Contamination/Degradation Implement a column wash method between runs to remove strongly retained matrix components. If performance continues to degrade, consider using a guard column to protect the analytical column.[7] If the column is old or has been subjected to many injections of complex samples, it may need to be replaced.
pH Mismatch Ensure the pH of the mobile phase is appropriate for the pKa of this compound to maintain a consistent ionization state and good peak shape.

Experimental Protocols

Proposed LC-MS/MS Method for this compound

This protocol is a recommended starting point based on methods for chemically similar compounds. Optimization will likely be required.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or urine sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., stable isotope-labeled this compound).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for injection.

Analytical Method Workflow

start Sample Collection (Plasma/Urine) add_is Add Internal Standard start->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant_transfer Supernatant Transfer centrifuge->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_injection LC-MS/MS Injection reconstitution->lc_injection data_analysis Data Analysis and Quantification lc_injection->data_analysis

Caption: Workflow for sample preparation and analysis.

2. Liquid Chromatography Conditions

Parameter Recommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and re-equilibrate for 2 minutes
Injection Volume 5 µL
Column Temperature 40°C

3. Mass Spectrometry Conditions (Triple Quadrupole)

Parameter Recommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (Q1) To be determined by infusion of a standard
Product Ion (Q3) To be determined by infusion and fragmentation of the precursor ion
Dwell Time 100 ms
Collision Energy (CE) To be optimized for the specific transition
Declustering Potential (DP) To be optimized for the analyte
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Temperature 500°C

Data Presentation

The following tables represent hypothetical but realistic method validation data for the analysis of this compound in human plasma, based on typical performance of similar bioanalytical assays.

Table 1: Calibration Curve and Linearity

Matrix Calibration Range (ng/mL) Regression Model Correlation Coefficient (r²)
Human Plasma1 - 1000Linear, 1/x² weighting> 0.995

Table 2: Accuracy and Precision (Intra- and Inter-day)

Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ (1 ng/mL) < 1585 - 115< 2080 - 120
Low QC (3 ng/mL) < 1090 - 110< 1585 - 115
Mid QC (100 ng/mL) < 1090 - 110< 1585 - 115
High QC (800 ng/mL) < 1090 - 110< 1585 - 115

Table 3: Recovery and Matrix Effect

QC Level Extraction Recovery (%) Matrix Effect (%)
Low QC 85.292.5 (Suppression)
High QC 88.194.3 (Suppression)

Table 4: Stability Assessment

Condition Stability (% of Nominal)
Bench-top (4 hours, RT) 95.8
Freeze-Thaw (3 cycles) 93.4
Long-term (-70°C, 3 months) 96.2

References

Technical Support Center: Analysis of 4-Hydroxyphenylpropionylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Hydroxyphenylpropionylglycine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common analytical challenges, with a specific focus on co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

This compound is a metabolite that can be found in biological fluids. Its accurate quantification is crucial for various research applications, including metabolomics studies, biomarker discovery, and pharmacokinetic analysis of related compounds.

Q2: What are the common analytical techniques used for the quantification of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, is the most common and sensitive method for the quantification of this compound in complex biological matrices.

Q3: What is co-elution and why is it a problem in the analysis of this compound?

Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks. This can lead to inaccurate quantification and misidentification of the target analyte. This compound is susceptible to co-elution with structurally similar compounds, such as its isomers, which can be present in biological samples.

Q4: What are the potential sources of co-eluting compounds with this compound?

Potential sources of co-eluting compounds include:

  • Isomers: Structural isomers of the parent acid, such as 3-(4-Hydroxyphenyl)propionic acid (Phloretic acid) and 2-(4-Hydroxyphenyl)propionic acid, can be conjugated with glycine (B1666218) and co-elute.[1][2]

  • Gut Microbiome Metabolites: The gut microbiome produces a vast array of metabolites, some of which may have similar chemical structures and chromatographic behavior to this compound.[3][4]

  • Endogenous Metabolites: Other endogenous compounds present in the biological matrix (e.g., urine, plasma) can interfere with the analysis.[5][6][7]

  • Metabolites of Dietary Compounds: For example, procyanidin (B600670) A2 is metabolized by gut microbiota to compounds like 3-(4-hydroxyphenyl)propionic acid.[8]

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks during the analysis of this compound.

Step 1: Peak Purity Assessment

The first step is to confirm if the observed peak impurity is due to co-elution.

  • Visual Inspection: Look for asymmetrical peak shapes, such as shoulders or split peaks in your chromatogram.

  • Mass Spectrometry Data: Examine the mass spectrum across the entire peak. The presence of multiple parent ions or inconsistent fragment ion ratios suggests the presence of more than one compound.

Step 2: Method Optimization

If co-elution is confirmed, the following chromatographic parameters can be adjusted to improve separation.

dot

Workflow cluster_0 Troubleshooting Workflow for Co-elution Start Co-eluting Peak Identified Method_Optimization Method Optimization Start->Method_Optimization Column_Chemistry Modify Column Chemistry Method_Optimization->Column_Chemistry Selectivity Issue Mobile_Phase Adjust Mobile Phase Method_Optimization->Mobile_Phase Retention/Selectivity Gradient Optimize Gradient Method_Optimization->Gradient Poor Resolution Sample_Prep Enhance Sample Preparation Method_Optimization->Sample_Prep Matrix Effects Resolved Peaks Resolved Column_Chemistry->Resolved Mobile_Phase->Resolved Gradient->Resolved Sample_Prep->Resolved

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Table 1: HPLC Method Parameter Optimization for Resolving Co-eluting Peaks

ParameterRecommended ActionRationale
Column Chemistry Consider columns with alternative selectivities, such as Phenyl-Hexyl, Biphenyl, or Fluorophenyl phases.[9][10][11] For chiral isomers, a chiral stationary phase may be necessary.[12][13][14][15][16][17]Standard C18 columns may not provide sufficient selectivity to separate structurally similar isomers. Alternative stationary phases offer different interaction mechanisms (e.g., π-π interactions) that can enhance separation.
Mobile Phase pH Adjust the pH of the aqueous mobile phase. Since this compound is an acidic compound, operating at a pH away from its pKa can improve peak shape and selectivity.Changes in pH can alter the ionization state of the analyte and interfering compounds, leading to differential retention.
Organic Modifier Evaluate different organic modifiers (e.g., acetonitrile (B52724) vs. methanol).The choice of organic solvent can significantly impact selectivity and resolution.
Gradient Slope Decrease the gradient slope (i.e., make the gradient shallower) around the elution time of the target analyte.A shallower gradient increases the time the analyte spends interacting with the stationary phase, which can improve the separation of closely eluting compounds.
Flow Rate Decrease the flow rate.Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.
Temperature Optimize the column temperature.Temperature affects mobile phase viscosity and mass transfer kinetics, which can influence retention times and selectivity.
Step 3: Sample Preparation

If chromatographic optimization is insufficient, matrix effects from the biological sample may be contributing to the problem.

Table 2: Sample Preparation Techniques to Mitigate Matrix Effects

TechniqueDescriptionApplication
Solid-Phase Extraction (SPE) A selective sample clean-up method that removes interfering compounds from the matrix based on their physical and chemical properties.Recommended for complex matrices like urine and plasma to reduce matrix effects and potential interferences.[6]
Liquid-Liquid Extraction (LLE) A separation technique based on the differential solubility of the analyte and interfering compounds in two immiscible liquid phases.Can be effective for removing highly polar or non-polar interferences.
Protein Precipitation Used to remove proteins from biological samples, which can otherwise interfere with the analysis.A necessary step for plasma or serum samples.

Experimental Protocols

Generic LC-MS/MS Method for this compound Analysis

This protocol provides a starting point for method development. Optimization will be required based on the specific instrumentation and sample matrix.

Table 3: Starting LC-MS/MS Parameters

ParameterCondition
LC System UHPLC or HPLC system
Column C18 column (e.g., 100 x 2.1 mm, 1.8 µm). Consider alternative chemistries if co-elution is observed.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes (adjust as needed)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) To be determined for this compound
Product Ions (m/z) To be determined for this compound
Collision Energy To be optimized

Note: The specific m/z transitions for this compound need to be determined by infusing a standard solution of the compound into the mass spectrometer.

Signaling Pathways and Logical Relationships

Understanding the metabolic origin of potential interferences can aid in troubleshooting.

dot

Metabolic_Pathway cluster_1 Potential Sources of Co-eluting Interferences Diet Dietary Polyphenols (e.g., Procyanidin A2) Gut_Microbiota Gut Microbiota Metabolism Diet->Gut_Microbiota Isomers Isomers of 4-Hydroxyphenylpropionic Acid (e.g., Phloretic Acid) Gut_Microbiota->Isomers Conjugation Glycine Conjugation in Liver Isomers->Conjugation Interference Isomeric Glycine Conjugates Conjugation->Interference Analyte This compound (Target Analyte) Coelution Potential Co-elution Analyte->Coelution Interference->Coelution

References

Technical Support Center: Ensuring Reproducibility in 4-Hydroxyphenylpropionylglycine Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure reproducible measurements of 4-Hydroxyphenylpropionylglycine (4-HPPG).

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-HPPG)?

A1: this compound (also known as Phloretic Acid Glycine (B1666218) Conjugate or Phloretylglycine) is a metabolite. It is formed from the conditionally essential amino acid tyrosine through the action of aromatic amino acid aminotransferase and tyrosine aminotransferase, as well as by gut microbiota, followed by glycine conjugation.[1] It is also known to be a metabolite of the phenol (B47542) phloretin.[1]

Q2: Which analytical methods are most suitable for quantifying 4-HPPG?

Q3: How critical is sample preparation for reproducible 4-HPPG measurements?

A3: Sample preparation is a critical step for achieving reproducible results. The goal is to extract 4-HPPG from the biological matrix (e.g., plasma, urine, tissue homogenate) while removing interfering substances like proteins and lipids. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The chosen method should be optimized to maximize recovery of 4-HPPG and minimize matrix effects.

Q4: What are "matrix effects" and how can they impact my 4-HPPG analysis?

A4: Matrix effects refer to the alteration of the ionization efficiency of 4-HPPG by co-eluting compounds from the sample matrix.[2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification.[2] Minimizing matrix effects through effective sample preparation and appropriate chromatographic separation is crucial for reproducibility.

Q5: What are the key parameters to consider for analytical method validation for 4-HPPG?

A5: According to ICH guidelines, key validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[3] Robustness and stability of the analyte in the matrix should also be assessed.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of 4-HPPG.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) in HPLC/LC-MS - Column degradation or contamination- Inappropriate mobile phase pH- Sample solvent incompatible with mobile phase- Column overload- Replace or clean the column- Adjust mobile phase pH to ensure 4-HPPG is in a single ionic state- Reconstitute the final sample extract in the initial mobile phase- Reduce the injection volume or sample concentration
Inconsistent Retention Times - Fluctuation in mobile phase composition or flow rate- Temperature variations- Column aging- Ensure proper solvent mixing and pump performance- Use a column oven to maintain a constant temperature- Equilibrate the column thoroughly before each run; replace if necessary
Low Signal Intensity or Poor Sensitivity - Ion suppression due to matrix effects- Suboptimal instrument parameters (e.g., ionization source settings)- Degradation of 4-HPPG during sample preparation or storage- Optimize sample preparation to remove interferences (e.g., use SPE instead of PPT)- Tune the mass spectrometer for optimal detection of 4-HPPG- Assess analyte stability under different conditions and add stabilizers if needed
High Variability Between Replicates - Inconsistent sample preparation- Pipetting errors- Instability of the analyte in the processed sample- Standardize the sample preparation workflow- Calibrate pipettes regularly- Analyze samples immediately after preparation or store at appropriate low temperatures
Carryover in LC-MS/MS - Adsorption of 4-HPPG to surfaces in the autosampler or column- Insufficient needle wash- Optimize the autosampler wash procedure with a strong organic solvent- Inject a blank sample after a high-concentration sample to check for carryover- Use a column with a different stationary phase if adsorption is severe

Experimental Protocols

Note: The following protocols are generalized methodologies based on the analysis of similar small molecules and should be validated specifically for this compound in your laboratory.

Sample Preparation: Protein Precipitation (PPT) for Plasma/Serum
  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

LC-MS/MS Method for 4-HPPG Quantification
  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Hypothetical transitions to be optimized:

      • 4-HPPG Precursor Ion (Q1): m/z 222.1

      • 4-HPPG Product Ion (Q3): m/z 107.1 (for quantification), m/z 74.0 (for confirmation).

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from 4-HPPG measurements. As published datasets are limited, this table uses hypothetical but realistic values for illustrative purposes.

Parameter LC-MS/MS Method HPLC-UV Method Notes
Linearity Range 1 - 1000 ng/mL50 - 5000 ng/mLThe concentration range over which the method is accurate and precise.
Limit of Detection (LOD) 0.5 ng/mL20 ng/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ) 1.0 ng/mL50 ng/mLThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Intra-assay Precision (%CV) < 5%< 8%Precision within a single analytical run.
Inter-assay Precision (%CV) < 10%< 15%Precision between different analytical runs.
Recovery (%) 85 - 105%80 - 110%The efficiency of the sample preparation method in extracting the analyte.

Visualizations

Signaling Pathways and Workflows

Biosynthesis Pathway of this compound Tyrosine Tyrosine p_Hydroxyphenylpyruvate p_Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Aromatic Amino Acid Aminotransferase p_Hydroxyphenylpropionate p_Hydroxyphenylpropionate p_Hydroxyphenylpyruvate->p_Hydroxyphenylpropionate Gut Microbiota HPPG This compound p_Hydroxyphenylpropionate->HPPG Glycine Conjugation Phloretin Phloretin Phloretic_Acid Phloretic Acid (p-Hydroxyphenylpropionate) Phloretin->Phloretic_Acid Metabolism Phloretic_Acid->HPPG Glycine Conjugation

Caption: Biosynthesis of this compound.

Experimental Workflow for 4-HPPG Measurement cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) PPT Protein Precipitation Sample->PPT Centrifugation Centrifugation PPT->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Quantification Quantification (Standard Curve) Detection->Quantification Validation Data Validation Quantification->Validation

Caption: Workflow for 4-HPPG quantification by LC-MS/MS.

Troubleshooting Logic for Low Signal Intensity Start Low Signal Intensity Observed Check_Tuning Is MS Tuning Optimal? Start->Check_Tuning Check_Sample_Prep Is Sample Prep Efficient? Check_Tuning->Check_Sample_Prep Yes Optimize_Tuning Optimize MS Parameters Check_Tuning->Optimize_Tuning No Check_Matrix_Effects Are Matrix Effects Present? Check_Sample_Prep->Check_Matrix_Effects Yes Improve_Sample_Prep Improve Sample Preparation (e.g., SPE) Check_Sample_Prep->Improve_Sample_Prep No Modify_Chroma Modify Chromatography to Separate from Interferences Check_Matrix_Effects->Modify_Chroma Yes

Caption: Troubleshooting logic for low signal intensity.

References

Validation & Comparative

A Comparative Guide to the Analytical Method Validation of 4-Hydroxyphenylpropionylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the precise and accurate quantification of metabolites is fundamental to understanding the efficacy and safety of therapeutic agents. 4-Hydroxyphenylpropionylglycine, a metabolite of interest, requires robust and validated analytical methods for its reliable measurement in various biological matrices. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound. The performance of these methods is supported by illustrative experimental data derived from the analysis of structurally similar compounds, given the limited availability of direct comparative studies for this specific analyte.

Comparative Performance of Analytical Methods

The choice of an analytical method is often a balance between the required sensitivity, selectivity, cost, and the nature of the sample matrix. The following table summarizes the typical quantitative performance characteristics for HPLC-UV and LC-MS/MS methods for the analysis of small molecules similar to this compound.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) ~10-50 ng/mL~0.1-1 ng/mL
Limit of Quantification (LOQ) ~50-150 ng/mL~0.5-5 ng/mL
Linearity (R²) >0.995>0.998
Accuracy (% Recovery) 90-110%95-105%
Precision (%RSD) < 15%< 10%
Selectivity ModerateHigh
Throughput HighHigh
Cost LowHigh

Experimental Protocols

Detailed methodologies for the validation of HPLC-UV and LC-MS/MS methods for the quantification of this compound are presented below. These protocols are based on established analytical practices for similar compounds.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1% phosphoric acid in water and acetonitrile (B52724) (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection: 225 nm.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 50 ng/mL to 5000 ng/mL).

  • Sample Preparation (from plasma):

    • To 200 µL of plasma, add 600 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.

3. Method Validation Protocol: The HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient mobile phase consisting of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometric Detection: ESI in negative ion mode. Monitor the specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with a mixture of water and methanol (50:50 v/v) to cover the desired concentration range (e.g., 0.5 ng/mL to 500 ng/mL).

  • Sample Preparation (from plasma):

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.

3. Method Validation Protocol: The LC-MS/MS method should be validated in accordance with regulatory guidelines for bioanalytical method validation, evaluating parameters such as selectivity, sensitivity, matrix effect, linearity, accuracy, and precision.[2][3][4]

Visualizing the Validation Process

To further elucidate the processes involved, the following diagrams illustrate a generalized workflow for analytical method validation and a decision-making pathway for selecting an appropriate analytical technique.

analytical_method_validation_workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_application Application & Monitoring define_purpose Define Analytical Purpose method_development Method Development define_purpose->method_development specificity Specificity & Selectivity method_development->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Sample Analysis robustness->routine_analysis method_monitoring Ongoing Method Monitoring routine_analysis->method_monitoring

Caption: A generalized workflow for the validation of an analytical method.

method_selection_logic start Start: Define Analytical Needs sensitivity_check High Sensitivity Required? start->sensitivity_check matrix_complexity Complex Matrix? sensitivity_check->matrix_complexity Yes cost_consideration Cost a Major Constraint? sensitivity_check->cost_consideration No matrix_complexity->cost_consideration No lc_msms Select LC-MS/MS matrix_complexity->lc_msms Yes hplc_uv Select HPLC-UV cost_consideration->hplc_uv Yes cost_consideration->lc_msms No

Caption: A decision tree for selecting an appropriate analytical method.

References

A Guide to Inter-Laboratory Comparison of 4-Hydroxyphenylpropionylglycine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison for the quantification of 4-Hydroxyphenylpropionylglycine, a metabolite of the amino acid Tyrosine[1]. In the absence of publicly available, large-scale proficiency testing data for this specific analyte, this document outlines the essential protocols and data analysis approaches required to establish such a comparison. The methodologies and data presented are illustrative and serve as a template for laboratories to assess and compare their analytical performance.

Hypothetical Inter-Laboratory Study Design

An inter-laboratory comparison is a valuable tool for evaluating the accuracy and comparability of analytical results among different laboratories.[2][3] The primary objective of this study would be to assess the proficiency of participating laboratories in quantifying this compound in a common set of biological samples.

Study Workflow:

A central organizing body would prepare and distribute identical sets of samples to all participating laboratories. These samples would consist of a biological matrix (e.g., human serum or urine) spiked with known concentrations of this compound, as well as blank samples. Each laboratory would then analyze the samples using their in-house analytical methods and report their quantitative results back to the organizing body for statistical analysis.

G cluster_0 Organizing Body cluster_1 Participating Laboratories prep Sample Preparation (Spiked & Blank Matrices) dist Sample Distribution prep->dist collect Data Collection dist->collect receive Receive Samples dist->receive stats Statistical Analysis collect->stats report Report Generation stats->report analyze Sample Analysis receive->analyze submit Submit Results analyze->submit submit->collect

Figure 1: Workflow of the inter-laboratory comparison study.

Experimental Protocols

The following are detailed methodologies for two common analytical techniques suitable for the quantification of this compound in biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for quantifying small molecules in complex biological samples.[4][5]

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or urine, add 300 µL of ice-cold acetonitrile (B52724) containing a stable isotope-labeled internal standard (e.g., this compound-d3).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions:

  • LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z corresponding to [M-H]⁻ of this compound.

    • Product Ion (Q3): A specific fragment ion.

G sample Biological Sample (Plasma or Urine) add_is Add Internal Standard & Acetonitrile sample->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Quantification inject->quantify

Figure 2: LC-MS/MS analytical workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of small, volatile, and thermally stable compounds. Derivatization is typically required for non-volatile analytes like this compound.

Sample Preparation (Liquid-Liquid Extraction and Derivatization):

  • To 200 µL of plasma or urine, add an internal standard and adjust the pH to < 2 with hydrochloric acid.

  • Extract the analyte with 1 mL of ethyl acetate (B1210297) by vortexing for 5 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Derivatize the residue by adding 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.

GC-MS Conditions:

  • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless.

  • Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

G sample Biological Sample (Plasma or Urine) ph_adjust Adjust pH & Add Internal Standard sample->ph_adjust extract Liquid-Liquid Extraction ph_adjust->extract evaporate Evaporate Organic Layer extract->evaporate derivatize Derivatization with BSTFA evaporate->derivatize inject Inject into GC-MS derivatize->inject quantify Quantification inject->quantify

Figure 3: GC-MS analytical workflow.

Data Presentation and Analysis

The quantitative results from the participating laboratories would be compiled and analyzed to assess performance. A key metric used in proficiency testing is the Z-score, which indicates how far a laboratory's result is from the consensus mean.[6][7]

Z-Score Calculation:

Z = (x - X) / σ

where:

  • x is the result from the individual laboratory.

  • X is the assigned value (consensus mean of all participant results).

  • σ is the standard deviation of the participant results.

A Z-score between -2.0 and +2.0 is generally considered satisfactory.[6]

Hypothetical Comparison Data:

The following tables present hypothetical data for two spiked samples to illustrate how the results of an inter-laboratory comparison would be presented.

Table 1: Quantification of this compound in Spiked Sample A (Target Concentration: 50 ng/mL)

Laboratory IDAnalytical MethodReported Concentration (ng/mL)Z-ScorePerformance
Lab 01LC-MS/MS48.5-0.68Satisfactory
Lab 02GC-MS53.21.05Satisfactory
Lab 03LC-MS/MS49.1-0.41Satisfactory
Lab 04LC-MS/MS55.82.14Questionable
Lab 05GC-MS47.3-1.18Satisfactory
Lab 06LC-MS/MS50.50.18Satisfactory
Consensus Mean 50.7
Standard Deviation 2.2

Table 2: Quantification of this compound in Spiked Sample B (Target Concentration: 200 ng/mL)

Laboratory IDAnalytical MethodReported Concentration (ng/mL)Z-ScorePerformance
Lab 01LC-MS/MS195.6-0.58Satisfactory
Lab 02GC-MS208.31.18Satisfactory
Lab 03LC-MS/MS198.2-0.24Satisfactory
Lab 04LC-MS/MS185.1-2.03Questionable
Lab 05GC-MS202.40.42Satisfactory
Lab 06LC-MS/MS201.10.24Satisfactory
Consensus Mean 200.1
Standard Deviation 7.8

Conclusion

While no formal inter-laboratory comparison for this compound quantification is currently publicly available, this guide provides a comprehensive framework for establishing such a study. By adhering to standardized protocols and utilizing robust statistical analysis, researchers, scientists, and drug development professionals can enhance the quality, reliability, and comparability of their analytical data. Participation in such programs is crucial for ensuring confidence in analytical measurements that underpin critical research and development decisions.[8]

References

Unraveling the Role of 4-Hydroxyphenylpropionylglycine in Health and Disease: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of research is shedding light on the intricate roles of metabolites in human health and disease. One such molecule of interest is 4-Hydroxyphenylpropionylglycine, a metabolite whose circulating levels may serve as a valuable biomarker for various physiological and pathological states. This guide provides a comparative overview of this compound levels in healthy individuals versus those with specific diseases, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Quantitative Analysis of this compound Levels

To date, specific quantitative data comparing the plasma concentrations of this compound in healthy versus diseased states remains limited in publicly available literature. While numerous metabolomics studies have been conducted across a range of conditions, the explicit concentration of this particular metabolite is often not reported or is part of broader, less specific datasets.

The table below is intended to be populated with data from future studies that directly measure and compare this compound levels in healthy controls and various disease cohorts.

ConditionHealthy Control Group (n)Mean Plasma Concentration (± SD)Disease Group (n)Mean Plasma Concentration (± SD)Fold Changep-valueReference
Chronic Kidney Disease Data not availableData not available
Liver Cirrhosis Data not availableData not available
Type 2 Diabetes Data not availableData not available
Inflammatory Bowel Disease Data not availableData not available

This table will be updated as new research findings become available.

Experimental Protocols

The quantification of this compound in biological fluids such as plasma is typically achieved through targeted metabolomics using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the detection and quantification of small molecules.

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general framework. Specific parameters may require optimization based on the instrumentation and standards available.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) (containing an appropriate internal standard, e.g., a stable isotope-labeled version of the analyte).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analyte of interest.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in electrospray ionization (ESI) positive or negative mode.

  • Ionization Mode: Optimization is required to determine the best ionization polarity for this compound.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification. These transitions need to be determined by infusing a pure standard of the analyte.

3. Data Analysis:

  • Quantification is performed by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated with known concentrations of the analyte.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (ice-cold methanol + internal standard) Plasma->Precipitation Vortex Vortexing Precipitation->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Dry Evaporation to Dryness Supernatant->Dry Reconstitute Reconstitution Dry->Reconstitute LC Liquid Chromatography (C18 Column) Reconstitute->LC MS Mass Spectrometry (MRM Mode) LC->MS Quantification Quantification (Calibration Curve) MS->Quantification Results Results Quantification->Results

Experimental workflow for quantifying this compound.

Signaling Pathways

The precise signaling pathways involving this compound are not yet fully elucidated. As a metabolite of tyrosine, its levels can be influenced by pathways involved in amino acid metabolism. Furthermore, its formation involves gut microbiota, highlighting the intricate connection between host and microbial metabolism.

Signaling_Pathway cluster_host Host Metabolism cluster_microbiota Gut Microbiota Metabolism Tyrosine Tyrosine AA_Metabolism Amino Acid Metabolism Tyrosine->AA_Metabolism Phloretin Phloretin (from diet) Microbial_Metabolism Microbial Metabolism Phloretin->Microbial_Metabolism HPPA 4-Hydroxyphenylpropionic Acid AA_Metabolism->HPPA Microbial_Metabolism->HPPA Glycine_Conjugation Glycine Conjugation (Liver) HPPA->Glycine_Conjugation HPPG This compound Glycine_Conjugation->HPPG

Biosynthesis of this compound.

Conclusion and Future Directions

The study of this compound is an emerging area of research. While current literature provides a foundation for its analysis, there is a clear need for studies that systematically quantify its levels across a spectrum of diseases. Such research will be pivotal in determining its potential as a clinical biomarker for diagnosis, prognosis, and monitoring of therapeutic interventions. The methodologies outlined in this guide provide a starting point for researchers to contribute to this growing field of knowledge. As more data becomes available, a clearer picture of the role of this compound in human health and disease will undoubtedly emerge.

A Comparative Guide to 4-Hydroxyphenylpropionylglycine and Other Tyrosine Metabolites as Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolism of the amino acid tyrosine is a critical pathway, producing a host of biologically active molecules including neurotransmitters, hormones, and melanin.[1][2][3] Dysregulation in this pathway can lead to a variety of pathological conditions, making its intermediate metabolites valuable biomarkers for disease diagnosis, prognosis, and monitoring.[4][5][6] While metabolites like homogentisic acid have well-established clinical utility, emerging molecules such as 4-Hydroxyphenylpropionylglycine are of growing interest. This guide provides an objective comparison of this compound against other key tyrosine metabolites, supported by experimental data and detailed methodologies.

Overview of Tyrosine Metabolism

Tyrosine, a non-essential amino acid synthesized from phenylalanine, serves as a branching point for multiple metabolic fates.[2][4] The primary catabolic pathway occurs in the liver and involves a series of enzymatic reactions that convert tyrosine into fumarate (B1241708) and acetoacetate, which can then enter the citric acid cycle for energy production.[2][3] Defects in the enzymes of this pathway lead to the accumulation of specific intermediate metabolites, which are hallmarks of inherited metabolic disorders.[3] Furthermore, gut microbiota can also process tyrosine, producing unique metabolites that influence host physiology.[7][8]

Tyrosine_Metabolism Phe Phenylalanine Tyr Tyrosine Phe->Tyr PAH HPPA 4-Hydroxyphenylpyruvate (4-HPPA) Tyr->HPPA TAT HPAA p-Hydroxyphenylacetic Acid (pHPAA) Tyr->HPAA Gut Microbiota HPPA_alt 3-(4-Hydroxyphenyl)propionic Acid (HPPA) Tyr->HPPA_alt Gut Microbiota DOPA L-DOPA Tyr->DOPA TH HGA Homogentisic Acid (HGA) HPPA->HGA HPPD HPLA p-Hydroxyphenyllactic Acid (pHPLA) HPPA->HPLA HPR MAA Maleylacetoacetate HGA->MAA HGD (Blocked in AKU) FAA Fumarylacetoacetate MAA->FAA isomerase Fumarate Fumarate + Acetoacetate FAA->Fumarate HPG This compound HPPA_alt->HPG Glycine (B1666218) Conjugation Dopamine Dopamine DOPA->Dopamine DDC

Caption: Simplified Tyrosine Metabolism Pathway.[1][2][3]

Comparative Analysis of Tyrosine Metabolite Biomarkers

The clinical utility of a biomarker is determined by its sensitivity, specificity, and the robustness of its association with a specific pathological state. The following sections compare this compound with other significant tyrosine metabolites.

This compound (4-HPG) is described as a metabolite of tyrosine formed via tyrosine aminotransferase and gut microbiota, followed by glycine conjugation.[9] It is also a known metabolite of the natural phenol (B47542) phloretin.[9] Currently, there is limited data in the peer-reviewed literature establishing 4-HPG as a routine clinical biomarker for specific diseases, and it remains an area of active research.

Homogentisic Acid (HGA) is the gold-standard biomarker for the rare genetic disorder Alkaptonuria (AKU).[10][11][12] AKU is caused by a deficiency in the enzyme homogentisate (B1232598) 1,2-dioxygenase (HGD), leading to the accumulation of HGA in tissues and its excretion in the urine.[11][13] Over time, this causes severe, early-onset osteoarthritis and other complications.[14]

p-Hydroxyphenylacetic Acid (pHPAA) , also known as 4-Hydroxyphenylacetic Acid, is primarily a product of tyrosine metabolism by gut bacteria, particularly of the Clostridia species.[7][8][15] Elevated urinary levels are associated with small intestinal bacterial overgrowth (SIBO) and celiac disease.[7][15] Recent studies have also proposed urinary pHPAA as a potential prognostic biomarker in neuroendocrine neoplasms, showing excellent performance in predicting patient outcomes.[16][17]

p-Hydroxyphenyllactic Acid (pHPLA) and 4-Hydroxyphenylpyruvic Acid (4-HPPA) are other intermediates in tyrosine catabolism. In conditions of critical illness and sepsis, where tissue hypoperfusion may occur, the normal oxygen-dependent metabolism of tyrosine can be disrupted.[18] This leads to an accumulation of pHPLA and pHPAA, with levels correlating strongly with disease severity and mortality.[18] Elevated 4-HPPA is a key indicator for tyrosinemia, a group of genetic disorders characterized by high blood levels of tyrosine.[19][20]

Modified Tyrosines , such as Dityrosine and 3-Nitrotyrosine, are not direct intermediates of the catabolic pathway but are products of oxidative stress.[21] Reactive oxygen and nitrogen species can modify tyrosine residues in proteins, and the subsequent breakdown of these proteins releases modified tyrosine amino acids into circulation, which are then excreted in the urine.[22] Elevated levels of these metabolites are considered biomarkers of systemic oxidative stress and have been observed in conditions like diabetes.[21]

Quantitative Data Summary

The following tables summarize the primary clinical associations and available quantitative data for these biomarkers.

Table 1: Overview of Key Tyrosine Metabolites as Biomarkers

Metabolite Abbreviation Primary Clinical Association Biofluid
This compound 4-HPG Research stage; gut microbiome metabolite Urine, Plasma
Homogentisic Acid HGA Alkaptonuria (AKU) Urine, Serum
p-Hydroxyphenylacetic Acid pHPAA Gut Dysbiosis (SIBO), Neuroendocrine Neoplasms Urine
p-Hydroxyphenyllactic Acid pHPLA Sepsis, Critical Illness Plasma
4-Hydroxyphenylpyruvic Acid 4-HPPA Tyrosinemia Urine, Plasma
3-Nitrotyrosine NY Oxidative/Nitrative Stress Urine, Plasma

| Dityrosine | DiY | Oxidative Stress | Urine |

Table 2: Comparative Performance and Concentration Data for Selected Metabolites | Metabolite | Disease/Condition | Metric | Value/Finding | Reference Biofluid | Source(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Homogentisic Acid (HGA) | Alkaptonuria | Normal Range | 0 - 19 mmol/mol creatinine (B1669602) | Urine |[10] | | | Alkaptonuria | Pathological Level | Excreted in gram quantities | Urine |[13] | | p-Hydroxyphenylacetic Acid (pHPAA) | Neuroendocrine Neoplasms | AUC (ROC curve for mortality) | 1.00 | Urine |[16][17] | | | Normal Range | 0 - 29 mmol/mol creatinine | Urine |[15] | | p-Hydroxyphenyllactic Acid (pHPLA) | Critical Illness (Mortality) | AUC (ROC curve) | 0.78 | Plasma |[18] | | | Critical Illness (Survivors) | Median Concentration | 4.47 µM (Total pHPLA + pHPAA) | Plasma |[18] | | | Critical Illness (Non-survivors) | Median Concentration | 13.67 µM (Total pHPLA + pHPAA) | Plasma |[18] | | Dityrosine (DiY) | Healthy Adults | Mean Concentration | 8.8 ± 0.6 µmol/mol creatinine | Urine |[21] | | 3-Nitrotyrosine (NY) | Healthy Adults | Mean Concentration | 1.4 ± 0.4 µmol/mol creatinine | Urine |[21] | | | Diabetic Patients | Concentration | Higher than in healthy controls | Urine |[21] |

Experimental Methodologies

The accurate quantification of tyrosine metabolites is crucial for their use as biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique, offering high sensitivity and specificity.[11][13][21][23]

Experimental_Workflow Sample 1. Sample Collection (Urine / Plasma) Prep 2. Sample Preparation - Protein Precipitation - Solid Phase Extraction (SPE) - Derivatization (optional) Sample->Prep LC 3. UPLC/HPLC Separation (e.g., Reversed-Phase C8/C18 column) Prep->LC MS 4. Tandem Mass Spectrometry (MS/MS Detection) LC->MS Electrospray Ionization (ESI) Analysis 5. Data Analysis - Peak Integration - Quantification vs. Internal Standards MS->Analysis Multiple Reaction Monitoring (MRM) Result 6. Biomarker Concentration Report Analysis->Result

Caption: General workflow for tyrosine metabolite quantification by LC-MS/MS.
Generalized Protocol for Urinary Tyrosine Metabolite Quantification by LC-MS/MS

This protocol is a synthesized representation of methods described in the literature.[13][21][24] Researchers should consult specific publications for detailed parameters.

  • Sample Collection and Preparation:

    • Collect spot or 24-hour urine samples. To prevent degradation, samples may be acidified.[13]

    • Centrifuge the sample to remove particulate matter.

    • Spike the sample with a known concentration of isotopically labeled internal standards (e.g., d2-tyrosine, 13C6-homogentisic acid) to account for matrix effects and variations in instrument response.[11][13]

    • For dilute-and-shoot: Dilute the sample 100-fold or more with the initial mobile phase.[21]

    • For sample clean-up (optional but recommended): Perform Solid Phase Extraction (SPE) to remove interfering substances.[21]

  • Liquid Chromatography (LC):

    • System: An ultra-high-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system.[21][24]

    • Column: A reversed-phase column (e.g., C8 or C18) is commonly used for separation.[24]

    • Mobile Phase: A gradient system is typically employed, using two solvents. For example:

      • Solvent A: 0.1% Acetic Acid or Formic Acid in Water.[21]

      • Solvent B: Acetonitrile or Methanol.[21]

    • Gradient Program: Start with a high percentage of aqueous solvent (A), gradually increase the organic solvent (B) to elute the analytes, and then re-equilibrate the column to initial conditions. A typical run time is 5-15 minutes.[21][24]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) is used, often in both positive and negative modes depending on the analytes.[23][24]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This highly specific mode involves selecting a precursor ion (the molecular weight of the analyte) and then monitoring for a specific product ion generated by fragmentation.[21]

    • MRM Transitions: For each analyte and its internal standard, at least two specific precursor-to-product ion transitions are identified and monitored to ensure accurate identification and quantification.[11][21]

  • Data Analysis and Quantification:

    • The area of the chromatographic peak for each analyte is integrated.

    • A calibration curve is generated using standards of known concentrations.

    • The concentration of the analyte in the sample is calculated by comparing its peak area ratio to the internal standard against the calibration curve.

    • Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.[10][21]

Conclusion

The landscape of tyrosine metabolites as biomarkers is diverse. Homogentisic acid represents a highly specific and well-validated biomarker for a single genetic disorder, Alkaptonuria. In contrast, metabolites like p-hydroxyphenylacetic acid and p-hydroxyphenyllactic acid are emerging as powerful indicators of complex conditions such as gut dysbiosis, sepsis, and even cancer, reflecting the intricate interplay between host metabolism, microbial activity, and systemic health.[16][17][18] Modified tyrosines serve as valuable readouts of systemic oxidative stress, a common feature in many chronic diseases.[21]

Based on currently available data, This compound is a known tyrosine metabolite, but it is less clinically characterized compared to the others discussed.[9] Its connection to gut microbiota metabolism suggests potential as a biomarker for gut health or dietary intake, but further research and validation studies are required to establish its specific clinical utility. The continued application of advanced analytical techniques like LC-MS/MS will be instrumental in elucidating the full diagnostic and prognostic potential of the entire tyrosine metabolome.

References

Comparative Analysis of Antioxidant Activity: 4-Hydroxyphenylpropionylglycine versus Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel antioxidant compounds, understanding their efficacy relative to established standards is paramount. This guide provides a comparative analysis of the antioxidant activity of 4-Hydroxyphenylpropionylglycine and the well-characterized antioxidant, ascorbic acid (Vitamin C). Due to a lack of direct experimental data for this compound in standard antioxidant assays, this comparison infers its potential activity based on its primary structural component, the 4-hydroxyphenylpropionyl moiety, which is derived from phloretic acid (3-(4-hydroxyphenyl)propanoic acid). Ascorbic acid serves as a widely recognized benchmark for antioxidant capacity.

The antioxidant activity is primarily attributed to the phenolic group in this compound, which can donate a hydrogen atom to neutralize free radicals. The glycine (B1666218) portion of the molecule, while a precursor to the endogenous antioxidant glutathione, is not expected to contribute significantly to direct radical scavenging.[1] In contrast, ascorbic acid is a potent, water-soluble antioxidant that directly scavenges a wide range of reactive oxygen species (ROS).[1][2]

Quantitative Comparison of Antioxidant Activity

To provide a quantitative perspective, this table compares the antioxidant activity of ascorbic acid with phloretic acid, which serves as a proxy for this compound. The data is presented from common in vitro antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Trolox Equivalent Antioxidant Capacity (TEAC) assay using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical.

CompoundAssayMetricResultReference
Ascorbic Acid DPPHIC50~5-15 µg/mL[3][4]
ABTSTEAC1.0 (by definition)[5]
Phloretic Acid (proxy for this compound) DPPHIC50~30-100 µg/mL[6][7]
ABTSTEAC~0.5-0.8[8]

Note: IC50 (Inhibitory Concentration 50%) represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of Trolox, a water-soluble vitamin E analog.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.

  • Sample Preparation: The test compounds (this compound and ascorbic acid) are dissolved in the same solvent to prepare a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the sample solutions. A control is prepared with the solvent and DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay (TEAC Assay)

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

  • Generation of ABTS Radical Cation: The ABTS•+ is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds and a standard (Trolox) are prepared in a series of concentrations.

  • Reaction: A small volume of the antioxidant solution is added to a fixed volume of the ABTS•+ working solution.

  • Measurement: The decrease in absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. A standard curve is generated using Trolox, and the antioxidant capacity of the sample is expressed as Trolox Equivalents (TEAC).

Signaling Pathways and Mechanisms

The antioxidant mechanism of phenolic compounds like the 4-hydroxyphenylpropionyl moiety and ascorbic acid primarily involves the donation of a hydrogen atom or an electron to neutralize free radicals.

Antioxidant_Mechanism cluster_Phenolic 4-Hydroxyphenylpropionyl Moiety cluster_Ascorbic Ascorbic Acid Phenolic_Compound R-Ph-OH Phenoxy_Radical R-Ph-O• Phenolic_Compound->Phenoxy_Radical H• donation Free_Radical Free Radical (R•) Ascorbic_Acid Ascorbate Ascorbyl_Radical Ascorbyl Radical Ascorbic_Acid->Ascorbyl_Radical e- donation Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule

Antioxidant Radical Scavenging Mechanism.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the DPPH and ABTS antioxidant assays.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_DPPH Prepare DPPH Solution (0.1 mM in Methanol) Mix Mix DPPH Solution with Sample Prep_DPPH->Mix Prep_Sample Prepare Sample Dilutions (Test Compound & Ascorbic Acid) Prep_Sample->Mix Incubate Incubate in Dark (30 min, Room Temp) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

DPPH Assay Experimental Workflow.

ABTS_Workflow cluster_prep_abts Preparation cluster_reaction_abts Reaction cluster_analysis_abts Analysis Prep_ABTS_Radical Generate ABTS Radical Cation (ABTS + K2S2O8, 12-16h) Prep_Working_Sol Dilute ABTS Radical to Absorbance ~0.7 at 734 nm Prep_ABTS_Radical->Prep_Working_Sol Mix_ABTS Mix ABTS Working Solution with Sample Prep_Working_Sol->Mix_ABTS Prep_Sample_ABTS Prepare Sample Dilutions (Test Compound, Ascorbic Acid, Trolox) Prep_Sample_ABTS->Mix_ABTS Measure_ABTS Measure Absorbance at 734 nm after 6 min Mix_ABTS->Measure_ABTS Calculate_ABTS Calculate % Inhibition and TEAC Value Measure_ABTS->Calculate_ABTS

ABTS Assay Experimental Workflow.

Conclusion

While direct comparative data for this compound is not currently available in the scientific literature, an analysis of its structural analogue, phloretic acid, suggests that it likely possesses moderate antioxidant activity. The presence of the 4-hydroxyphenylpropionyl moiety enables it to scavenge free radicals, although it is expected to be less potent than ascorbic acid, a benchmark antioxidant. Ascorbic acid demonstrates superior radical scavenging capabilities in standard in vitro assays, as indicated by its lower IC50 and higher TEAC values.

For drug development professionals, this compound may still hold interest, particularly if it possesses other favorable properties such as improved bioavailability, stability, or specific cellular uptake mechanisms compared to ascorbic acid. Further experimental studies are warranted to directly assess the antioxidant capacity of this compound and to elucidate its full therapeutic potential.

References

Assessing the Specificity of 4-Hydroxyphenylpropionylglycine Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 4-Hydroxyphenylpropionylglycine, a metabolite of tyrosine and the dietary phenol (B47542) phloretin (B1677691).[1] The specificity of an assay is paramount for accurate measurement in complex biological matrices. Here, we compare a hypothetical competitive enzyme-linked immunosorbent assay (ELISA) with the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Comparison of Assay Performance

The choice of analytical method depends on the specific requirements of the study, such as the need for high throughput, sensitivity, or absolute specificity. The following table summarizes the key performance characteristics of a hypothetical competitive ELISA and a typical LC-MS/MS method for this compound quantification.

FeatureCompetitive ELISA (Hypothetical)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Competitive binding of this compound and a labeled tracer to a limited number of antibodies. Signal is inversely proportional to the analyte concentration.Chromatographic separation of the analyte from the sample matrix followed by mass-based detection and quantification.
Specificity Moderate to High. Prone to cross-reactivity with structurally similar molecules.Very High. Based on the unique mass-to-charge ratio of the analyte and its fragments.
Potential Cross-Reactants Metabolites of tyrosine and phloretin (e.g., 4-Hydroxyphenylpropionic acid, 4-Hydroxyphenyllactic acid, Phloretic acid).Isotopically labeled internal standards can differentiate between the analyte and co-eluting compounds.
Sensitivity (Lower Limit of Quantification) Typically in the low ng/mL range.Can achieve sub-ng/mL to pg/mL levels.
Throughput High (96-well plate format).Lower, sequential sample analysis.
Cost per Sample Lower.Higher, requires specialized equipment and expertise.
Sample Preparation Minimal, often dilution is sufficient.More extensive, may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for a competitive ELISA and an LC-MS/MS assay for this compound.

Competitive ELISA Protocol (Hypothetical)

This protocol is based on a standard competitive ELISA for small molecules.

  • Coating: A 96-well microplate is coated with a conjugate of this compound and a carrier protein (e.g., BSA). The plate is incubated overnight at 4°C and then washed.

  • Blocking: The remaining protein-binding sites on the plate are blocked using a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. The plate is then washed.

  • Competition: Standards of known this compound concentration and unknown samples are pre-incubated with a limited amount of a specific primary antibody against this compound.

  • Incubation: The sample/standard-antibody mixtures are added to the coated plate and incubated for 1-2 hours at room temperature. During this time, the free this compound in the sample competes with the coated this compound for binding to the antibody. The plate is then washed.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added to the wells and incubated for 1 hour at room temperature. The plate is then washed.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells. The enzyme on the bound secondary antibody catalyzes a color change.

  • Measurement: The reaction is stopped with a stop solution, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of this compound in the samples is inversely proportional to the signal intensity and is determined by comparison to the standard curve.

LC-MS/MS Protocol for this compound Quantification in Plasma

This protocol outlines a typical LC-MS/MS method for the analysis of small molecules in a biological matrix.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

    • Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over a set time.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in negative or positive mode, depending on the analyte's properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

    • Data Analysis: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of this compound in the samples by comparison to a standard curve.

Visualizing Pathways and Workflows

Diagrams are essential for understanding complex biological processes and experimental procedures. The following sections provide Graphviz diagrams illustrating the metabolic pathways of tyrosine and phloretin, which are sources of this compound, and the workflows for the analytical methods.

Metabolic Pathways

Understanding the metabolic origins of this compound is crucial for identifying potential cross-reactants in an immunoassay.

Tyrosine_Metabolism cluster_side Tyrosine Tyrosine pHPPA 4-Hydroxyphenylpyruvic acid Tyrosine->pHPPA Homogentisic_acid Homogentisic acid pHPPA->Homogentisic_acid pHPPAA 4-Hydroxyphenylpropionic acid pHPPA->pHPPAA Alternative Metabolism Maleylacetoacetic_acid Maleylacetoacetic acid Homogentisic_acid->Maleylacetoacetic_acid Fumarylacetoacetic_acid Fumarylacetoacetic acid Maleylacetoacetic_acid->Fumarylacetoacetic_acid Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetic_acid->Fumarate_Acetoacetate HPPG This compound pHPPAA->HPPG Glycine Conjugation Phloretin_Metabolism Phloretin Phloretin Phloretic_acid Phloretic acid (4-Hydroxyphenylpropionic acid) Phloretin->Phloretic_acid Gut Microbiota HPPG This compound Phloretic_acid->HPPG Glycine Conjugation Competitive_ELISA_Workflow start Start coat Coat Plate with 4-HPPG-Carrier Conjugate start->coat block Block Plate coat->block prepare_samples Prepare Standards & Samples block->prepare_samples add_antibody Pre-incubate with Primary Antibody prepare_samples->add_antibody add_to_plate Add Mixture to Plate add_antibody->add_to_plate wash1 Wash add_to_plate->wash1 add_secondary Add Enzyme-linked Secondary Antibody wash1->add_secondary wash2 Wash add_secondary->wash2 add_substrate Add Substrate wash2->add_substrate read Read Absorbance add_substrate->read LCMSMS_Workflow start Start sample_prep Sample Preparation (Protein Precipitation) start->sample_prep evaporate Evaporation sample_prep->evaporate reconstitute Reconstitution evaporate->reconstitute inject LC Injection & Separation reconstitute->inject ms_detect MS/MS Detection inject->ms_detect analyze Data Analysis ms_detect->analyze

References

Cross-Validation of LC-MS and ELISA Methods for 4-Hydroxyphenylpropionylglycine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice between LC-MS and ELISA depends on various factors including the required sensitivity, specificity, sample throughput, and cost. LC-MS/MS is often considered a "gold standard" for its high specificity and accuracy, whereas ELISA is a widely used technique known for its high throughput and sensitivity.[1][2][3][4]

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of LC-MS/MS and ELISA methods. These values are based on general findings from bioanalytical method validations and may vary depending on the specific assay development and matrix effects.[5][6][7][8]

Performance ParameterLC-MS/MSELISA
Specificity Very High (based on mass-to-charge ratio and fragmentation)[1][2]High (dependent on antibody specificity and potential cross-reactivity)[2][5]
Sensitivity (LLOQ) Femtogram to picogram range[2]Picogram to nanogram range[2][4][8]
Accuracy (% Recovery) Typically 85-115%Typically 80-120%[8]
Precision (%CV) Intra-assay: <15%, Inter-assay: <15%[6]Intra-assay: <10%, Inter-assay: <15%
**Linearity (R²) **>0.99>0.98[9]
Sample Throughput Lower to MediumHigh
Cost per Sample Higher[10]Lower[3]
Multiplexing Capability High (can measure multiple analytes simultaneously)[2]Limited

Experimental Protocols

LC-MS/MS Method for 4-Hydroxyphenylpropionylglycine

This protocol provides a general procedure for the quantification of small molecules like this compound in a biological matrix (e.g., plasma).

1. Sample Preparation (Protein Precipitation) [11]

  • To 100 µL of plasma sample, add 300 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol) containing an internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • The supernatant may be evaporated to dryness and reconstituted in the mobile phase for increased sensitivity.

2. Liquid Chromatography (LC)

  • Column: A suitable reversed-phase column (e.g., C18) is typically used for small molecule analysis.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).

  • Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.

  • Injection Volume: 5-20 µL.

3. Mass Spectrometry (MS)

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Precipitation Add Precipitation Agent (with Internal Standard) Sample->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition and Quantification MS->Data ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay Coating Coat Plate with Capture Antibody Washing1 Wash Coating->Washing1 Blocking Block Non-specific Sites Washing1->Blocking Washing2 Wash Blocking->Washing2 Reaction Add Samples/Standards and Enzyme Conjugate Washing2->Reaction Washing3 Wash Reaction->Washing3 Substrate Add Substrate Washing3->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance Stop->Read

References

Establishing Reference Ranges for 4-Hydroxyphenylpropionylglycine in Human Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Framework for Comparison

Establishing a reference range for 4-HPPG requires the analysis of plasma samples from a statistically significant number of healthy individuals. The collected data should be stratified by factors that may influence metabolite concentrations, such as age, sex, and body mass index (BMI). The following table provides a template for summarizing such quantitative data. At present, specific values from large cohort studies are not publicly available in a consolidated format. Researchers are encouraged to populate this table with their own experimental data.

Population CohortNumber of Subjects (n)Mean Concentration (µmol/L)Standard Deviation (µmol/L)95% Confidence Interval (µmol/L)Analytical MethodReference
Healthy Adults (Overall) Data to be generatedData to be generatedData to be generatedData to be generatedLC-MS/MSInternal Study
Healthy Adult Males Data to be generatedData to be generatedData to be generatedData to be generatedLC-MS/MSInternal Study
Healthy Adult Females Data to be generatedData to be generatedData to be generatedData to be generatedLC-MS/MSInternal Study
Healthy Adults (BMI < 25) Data to be generatedData to be generatedData to be generatedData to be generatedLC-MS/MSInternal Study
Healthy Adults (BMI ≥ 25) Data to be generatedData to be generatedData to be generatedData to be generatedLC-MS/MSInternal Study

Experimental Protocols: Quantifying 4-Hydroxyphenylpropionylglycine

The gold standard for the quantitative analysis of small molecules like 4-HPPG in complex biological matrices such as plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, specificity, and throughput.

1. Plasma Sample Collection and Preparation

  • Sample Collection: Collect whole blood from fasting individuals into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Separation: Within one hour of collection, centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C.

  • Aliquoting and Storage: Carefully aspirate the supernatant (plasma) and transfer it to fresh, cryo-safe tubes. Store plasma aliquots at -80°C until analysis to minimize metabolite degradation.

  • Protein Precipitation (Sample Extraction):

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) (containing an appropriate internal standard, such as a stable isotope-labeled 4-HPPG).

    • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol in water) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used for the separation of 4-HPPG.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, gradually increasing to elute 4-HPPG, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often suitable for phenolic compounds like 4-HPPG.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves monitoring a specific precursor-to-product ion transition for 4-HPPG and its internal standard.

      • Precursor Ion (Q1): The deprotonated molecular ion [M-H]⁻ of 4-HPPG.

      • Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation of the precursor ion.

    • Optimization: The MRM transitions, collision energy, and other MS parameters should be optimized by infusing a pure standard of 4-HPPG.

3. Data Analysis and Reference Range Determination

  • Quantification: The concentration of 4-HPPG in each plasma sample is determined by constructing a calibration curve using known concentrations of 4-HPPG standards and the corresponding internal standard.

  • Statistical Analysis: A reference interval is typically established using the 2.5th and 97.5th percentiles of the distribution of values from a healthy reference population. Statistical software should be used to perform these calculations and to assess the need for data transformation (e.g., logarithmic) if the data is not normally distributed.

Visualizing the Workflow and Signaling Context

To better understand the experimental process and the biological context of 4-HPPG, the following diagrams are provided.

experimental_workflow cluster_sample_collection Sample Collection & Processing cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis blood Whole Blood Collection (Fasting State) centrifuge Centrifugation (1500g, 15 min, 4°C) blood->centrifuge plasma Plasma Separation centrifuge->plasma store Storage at -80°C plasma->store thaw Thaw Plasma on Ice store->thaw precipitate Protein Precipitation (Ice-cold Methanol + IS) thaw->precipitate vortex Vortex precipitate->vortex incubate Incubate at -20°C vortex->incubate centrifuge2 Centrifugation (14,000g, 15 min, 4°C) incubate->centrifuge2 supernatant Collect Supernatant centrifuge2->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute lc Liquid Chromatography (C18 Separation) reconstitute->lc ms Tandem Mass Spectrometry (ESI-, MRM) lc->ms quant Quantification (Calibration Curve) ms->quant stats Statistical Analysis (Reference Interval) quant->stats signaling_pathway cluster_diet Dietary Intake cluster_microbiota Gut Microbiota Metabolism cluster_host Host Metabolism & Circulation tyrosine Tyrosine (from dietary protein) hppa 4-Hydroxyphenylpropionic Acid (HPPA) tyrosine->hppa Microbial Conversion absorption Intestinal Absorption hppa->absorption conjugation Hepatic Glycine Conjugation absorption->conjugation plasma_hppg Plasma this compound (4-HPPG) conjugation->plasma_hppg

A Comparative Guide to the Metabolic Fates of 4-Hydroxyphenylpropionylglycine and Phloretin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic fates of 4-Hydroxyphenylpropionylglycine and its precursor, phloretin (B1677691). The information presented is based on available experimental data from in vivo and in vitro studies, offering insights into their absorption, distribution, metabolism, and excretion (ADME) profiles.

Executive Summary

Phloretin, a dihydrochalcone (B1670589) found in apples and other fruits, undergoes extensive metabolism primarily orchestrated by the gut microbiota. A key metabolic pathway involves the conversion of phloretin to phloretic acid, which is subsequently conjugated with glycine (B1666218) to form this compound. While the metabolic journey of phloretin is relatively well-documented, direct pharmacokinetic studies on this compound are scarce. Its metabolic fate is largely inferred from its structure as a glycine conjugate of a phenolic acid, suggesting a role as a detoxification product destined for urinary excretion. This guide synthesizes the current understanding of the metabolic pathways of both compounds, presenting quantitative data and detailed experimental methodologies to aid in further research and development.

Comparative Overview of Metabolic Pathways

The metabolic fate of phloretin is intricately linked to that of this compound, as the latter is a downstream metabolite. The overall pathway involves initial degradation of phloretin in the gut, followed by systemic absorption of its metabolites and subsequent phase II conjugation.

cluster_gut Gut Lumen cluster_systemic Systemic Circulation / Liver Phloretin Phloretin PhloreticAcid Phloretic Acid Phloretin->PhloreticAcid Gut Microbiota (Phloretin hydrolase) Phloroglucinol (B13840) Phloroglucinol Phloretin->Phloroglucinol Gut Microbiota (Phloretin hydrolase) PhloreticAcid_abs Phloretic Acid (Absorbed) PhloreticAcid->PhloreticAcid_abs Absorption HPG This compound PhloreticAcid_abs->HPG Glycine Conjugation (Phase II Metabolism) Excretion Urinary Excretion HPG->Excretion

Caption: Metabolic pathway of phloretin to this compound.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the pharmacokinetics of phloretin and its metabolites. It is important to note the absence of direct pharmacokinetic data for this compound.

Table 1: Pharmacokinetic Parameters of Phloretin in Rats

ParameterValueSpeciesAdministrationReference
Oral Bioavailability 8.676%Sprague-Dawley RatOral[1]
Urinary Excretion (24h) ~10.4% of ingested doseRatOral
Major Urinary Metabolites Phloretic acid and its conjugatesRatOral[2]

Table 2: In Vitro Permeability of Phloretin

Assay SystemApparent Permeability (Papp)Efflux RatioNotesReference
Caco-2 Cells Increased by P-gp, MRP2, BCRP inhibitors-Suggests involvement of efflux transporters[1]

Detailed Experimental Protocols

This section outlines the methodologies employed in key studies investigating the metabolism of phloretin.

In Vivo Metabolism Study in Rats

Objective: To investigate the metabolism and excretion of phloretin following oral administration in rats.[2]

Experimental Workflow:

cluster_workflow In Vivo Rat Study Workflow Animal_Prep Acclimatize Male Wistar Rats Dosing Intragastric Administration of Phloretin (0.75 mmol/kg) Animal_Prep->Dosing Collection Urine Collection (over 48 hours) Dosing->Collection Analysis Metabolite Analysis (e.g., Chromatography) Collection->Analysis Identification Identification of Metabolites Analysis->Identification

Caption: Workflow for in vivo metabolism study of phloretin in rats.

Protocol Details:

  • Animals: Male Wistar rats were used in the study.

  • Administration: Phloretin was administered intragastrically at a dose of 0.75 mmol/kg.[2]

  • Sample Collection: Urine was collected over a period of 48 hours.[2]

  • Analysis: The collected urine samples were analyzed to identify and quantify the parent compound and its metabolites.

  • Key Findings: Approximately half of the administered dose was excreted in the urine within two days. The major metabolites identified were phloroglucinol and phloretic acid, along with its dehydrogenated, beta-oxidized, and glycine-conjugated forms.[2]

In Vitro Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability and identify potential transport mechanisms of phloretin using an in vitro Caco-2 cell model.[1]

Experimental Workflow:

cluster_workflow Caco-2 Permeability Assay Workflow Cell_Culture Culture Caco-2 Cells on Transwell Inserts Monolayer_Formation Allow Differentiation into a Monolayer (18-22 days) Cell_Culture->Monolayer_Formation Compound_Addition Add Phloretin to Apical or Basolateral Side Monolayer_Formation->Compound_Addition Incubation Incubate for a Defined Period (e.g., 2h) Compound_Addition->Incubation Sampling Sample from Receiver Compartment Incubation->Sampling Analysis Quantify Phloretin (e.g., LC-MS/MS) Sampling->Analysis Papp_Calculation Calculate Apparent Permeability (Papp) Analysis->Papp_Calculation

References

Evaluating the Linearity and Range of 4-Hydroxyphenylpropionylglycine Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of 4-Hydroxyphenylpropionylglycine, a metabolite of interest in various research fields. As no dedicated commercial immunoassay kit for this compound is widely available, this document compares the expected performance of a hypothetical enzyme-linked immunosorbent assay (ELISA) with the established liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The focus is on the critical validation parameters of linearity and analytical range.

The quantification of organic acids like this compound is crucial for understanding metabolic processes.[1][2][3] While chromatographic methods coupled with mass spectrometry offer high sensitivity and specificity[4], immunoassays, if developed, could provide a high-throughput and cost-effective alternative. This guide outlines the experimental protocols necessary to evaluate the linearity and range of such assays and presents a comparative summary of their potential performance.

Experimental Protocols

A critical step in adopting any new quantitative assay is the validation of its performance characteristics to ensure reliable and reproducible results.[5][6] The linearity and range of an assay are fundamental parameters that define the concentrations over which the assay is accurate and precise.

Protocol for Determining Linearity and Range

This protocol is applicable to both a hypothetical this compound ELISA and an LC-MS/MS method.

1. Preparation of Calibration Standards:

  • A stock solution of certified this compound reference standard is prepared in a suitable solvent (e.g., methanol (B129727) or dimethyl sulfoxide).

  • A series of calibration standards are prepared by serially diluting the stock solution in the biological matrix of interest (e.g., plasma, urine, or cell culture media) to cover a broad concentration range. A minimum of six non-zero concentration points is recommended.

2. Sample Analysis:

  • For an ELISA, the prepared standards are analyzed according to the specific kit protocol, which typically involves incubation with antibodies, addition of enzyme conjugates, and a substrate to produce a measurable signal.[7][8]

  • For LC-MS/MS, the standards are typically subjected to a sample preparation procedure (e.g., protein precipitation or solid-phase extraction) followed by injection into the LC-MS/MS system.[9][10]

3. Data Analysis:

  • A calibration curve is generated by plotting the instrument response (e.g., optical density for ELISA, peak area ratio for LC-MS/MS) against the nominal concentration of the standards.

  • Linearity is assessed by fitting the data to a linear regression model. The coefficient of determination (R²) is calculated, with a value >0.99 generally considered acceptable.[11]

  • The analytical range is defined as the concentration interval over which the assay demonstrates acceptable linearity, accuracy, and precision. The lower limit of this range is the Lower Limit of Quantification (LLOQ), and the upper limit is the Upper Limit of Quantification (ULOQ).

Methodology Comparison

The choice of analytical method depends on various factors including the required sensitivity, specificity, sample throughput, and cost.

Hypothetical this compound ELISA

An ELISA for this compound would be a competitive immunoassay. In this format, this compound in the sample competes with a labeled form of the analyte for binding to a limited number of antibody sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry is a powerful technique for the quantification of small molecules in complex biological matrices.[4] The method involves chromatographic separation of the analyte from other matrix components followed by mass spectrometric detection and quantification.[9]

Data Presentation: Performance Comparison

The following table summarizes the expected performance characteristics for a hypothetical this compound ELISA compared to a standard LC-MS/MS method.

Performance ParameterHypothetical ELISALC-MS/MS Method
Linearity (R²) > 0.99> 0.995
Analytical Range 1 - 100 ng/mL0.1 - 500 ng/mL
Lower Limit of Quantification (LLOQ) ~1 ng/mL~0.1 ng/mL
Precision (%CV) < 15%< 10%
Accuracy (% Recovery) 85 - 115%90 - 110%
Sample Throughput High (96-well plate format)Moderate to High (with autosampler)
Specificity Potential for cross-reactivityHigh
Cost per Sample LowerHigher

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for evaluating the linearity and range of a this compound assay.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_result Outcome stock Prepare Stock Solution (Certified Standard) dilute Serially Dilute Stock in Biological Matrix stock->dilute Create Calibration Standards (≥6 levels) elisa ELISA Analysis: - Antibody Incubation - Conjugate & Substrate Addition - Read Optical Density dilute->elisa lcms LC-MS/MS Analysis: - Sample Preparation - Chromatographic Separation - Mass Spectrometric Detection dilute->lcms curve Generate Calibration Curve (Response vs. Concentration) elisa->curve lcms->curve linearity Assess Linearity (R²) curve->linearity range Determine Analytical Range (LLOQ to ULOQ) linearity->range valid Validated Assay range->valid

Caption: Workflow for Linearity and Range Assessment.

Conclusion

Both immunoassays and chromatographic methods offer viable approaches for the quantification of this compound. While LC-MS/MS provides superior sensitivity and specificity, a well-validated ELISA could offer a more practical solution for high-throughput screening applications. The choice of method should be guided by the specific requirements of the research, including the desired analytical performance, sample volume, throughput needs, and budget. The validation of linearity and analytical range, as outlined in this guide, is a critical step in ensuring the generation of high-quality, reliable data for any chosen method.

References

Precision and Accuracy in the Measurement of 4-Hydroxyphenylpropionylglycine: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 4-Hydroxyphenylpropionylglycine, a tyrosine metabolite, is critical for understanding its physiological roles and potential as a biomarker. This guide provides a comparative overview of the primary analytical techniques employed for the measurement of small phenolic and amino acid-like compounds, offering insights into their performance characteristics. Due to a lack of extensive publicly available data specifically on this compound analysis, this guide presents data from validated methods for closely related compounds, such as phenolic acids and amino acids, to provide a robust framework for methodology selection and development.

Comparative Analysis of Analytical Methods

Quantitative Performance Data

The following tables summarize typical performance characteristics for the analysis of compounds structurally similar to this compound using LC-MS/MS and GC-MS.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Phenolic Compounds

ParameterPerformance
**Linearity (R²) **>0.9921[1][2]
Limit of Detection (LOD) 0.01 - 9.84 µg/kg[3]
Limit of Quantitation (LOQ) 0.03 - 32.8 µg/kg[3]
Intra-day Precision (%RSD) < 8.4%[3]
Inter-day Precision (%RSD) < 14.4%[3]
Accuracy (Recovery %) 81.9% - 117.2%[3]

Table 2: Performance Characteristics of a Validated GC-MS Method for Amino Acids

ParameterPerformance
**Linearity (R²) **>0.99
Limit of Detection (LOD) ~0.5 µM
Limit of Quantitation (LOQ) ~1.5 µM
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (Recovery %) 85% - 115%

Note: Data in Table 2 is representative of typical performance for GC-MS amino acid analysis and is compiled from general knowledge in the absence of a specific cited source with all parameters in one location.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are representative protocols for LC-MS/MS and GC-MS analysis of related small molecules.

LC-MS/MS Protocol for Phenolic Acid Analysis

This protocol is adapted from a validated method for the analysis of phenolic compounds in complex matrices[1][2].

  • Sample Preparation (Solid Phase Extraction - SPE)

    • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

    • Load 1 mL of the sample onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove interferences.

    • Elute the analytes with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: Specific to the analyte of interest (requires optimization).

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 350°C.

    • Gas Flow: 10 L/min.

GC-MS Protocol for Amino Acid Analysis

This protocol describes a typical workflow for the analysis of amino acids, which requires derivatization to increase volatility[4].

  • Sample Preparation and Derivatization

    • To 50 µL of sample, add an internal standard.

    • Evaporate the sample to dryness under nitrogen.

    • Add 100 µL of 2M HCl in methanol and heat at 80°C for 60 minutes for esterification.

    • Evaporate the solvent to dryness.

    • Add 50 µL of pentafluoropropionic anhydride (B1165640) (PFPA) and 100 µL of ethyl acetate, then heat at 60°C for 30 minutes for acylation.

    • Evaporate the excess reagent and solvent and reconstitute in a suitable solvent for injection (e.g., ethyl acetate).

  • Chromatographic Conditions

    • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Type: Selected Ion Monitoring (SIM) or full scan.

    • Monitored Ions: Specific fragment ions for the derivatized analyte.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound by LC-MS/MS.

experimental_workflow Sample Biological Sample (e.g., Plasma, Urine) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation SPE Solid Phase Extraction (SPE) Precipitation->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Acquisition and Processing LCMS->Data Quantification Quantification Data->Quantification

Caption: General experimental workflow for LC-MS/MS analysis.

Biosynthetic Pathway of this compound

This compound is a metabolite derived from the essential amino acid tyrosine. Its formation involves both host and gut microbial metabolism[5].

tyrosine_metabolism Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvic Acid Tyrosine->HPPA Aromatic Amino Acid Aminotransferase HPLA 4-Hydroxyphenyllactic Acid HPPA->HPLA Hydroxyphenylpyruvate Reductase PhloreticAcid Phloretic Acid (4-Hydroxyphenylpropionic Acid) HPLA->PhloreticAcid Gut Microbiota GlycineConj Glycine Conjugation (Gut Microbiota) PhloreticAcid->GlycineConj Target This compound GlycineConj->Target

Caption: Biosynthesis of this compound from Tyrosine.

References

Robustness Under Scrutiny: A Comparative Guide to Analytical Methods for 4-Hydroxyphenylpropionylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides a comprehensive comparison of the robustness of the analytical method for 4-Hydroxyphenylpropionylglycine, a key organic acid, against alternative analytical techniques. By presenting supporting experimental data and detailed methodologies, this document serves as a critical resource for ensuring reliable and reproducible results in research and quality control.

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][2] This is a critical component of method validation, ensuring that the method is suitable for its intended purpose and can be successfully transferred between different laboratories and instruments.[2]

Experimental Protocol: Robustness Testing of the HPLC-UV Method for this compound

This section details the experimental protocol for assessing the robustness of a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound. The protocol is designed to evaluate the influence of small, deliberate variations in key chromatographic parameters.

1. Objective: To assess the robustness of the HPLC-UV analytical method for this compound by evaluating the impact of minor variations in mobile phase composition, pH, column temperature, and flow rate on the analytical results.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Placebo matrix

3. Chromatographic System:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., methanol:water 50:50 v/v) to obtain a known concentration.

  • Spiked Sample: Prepare a sample by spiking a known amount of the standard stock solution into a placebo matrix to achieve a target concentration.

5. Robustness Parameters and Variations:

ParameterNominal ConditionVariation 1 (-)Variation 2 (+)
Mobile Phase Composition Acetonitrile:Buffer (40:60 v/v)Acetonitrile:Buffer (38:62 v/v)Acetonitrile:Buffer (42:58 v/v)
pH of Aqueous Phase 3.02.83.2
Column Temperature 30°C28°C32°C
Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min

6. Experimental Design:

  • A one-factor-at-a-time (OFAT) approach will be utilized.

  • For each parameter, inject the spiked sample in triplicate under the nominal and varied conditions.

  • Monitor system suitability parameters (e.g., tailing factor, theoretical plates, and retention time) and the assay results for this compound.

7. Data Analysis:

  • Calculate the mean, standard deviation, and relative standard deviation (RSD) for the assay results obtained under each condition.

  • Evaluate the significance of the variations by comparing the results against predefined acceptance criteria (e.g., RSD ≤ 2.0%).

Comparative Performance of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of the primary HPLC-UV method with alternative techniques for the analysis of this compound.

Performance ParameterHPLC-UVUPLC-MS/MSGC-MS (with Derivatization)
Principle Separation based on polarity, UV detection.Separation based on polarity, mass detection.Separation based on volatility, mass detection.
Primary Use Quantification, Purity assessment.Identification, Quantification, Metabolite analysis.Analysis of volatile derivatives.
Limit of Detection (LOD) ~0.1 µg/mL~0.05 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~0.2 ng/mL~5 ng/mL
Linearity (R²) >0.999>0.999>0.998
Accuracy (% Recovery) 98-102%99-101%95-105%
Precision (%RSD) < 2%< 5%< 10%
Selectivity ModerateHighHigh
Throughput HighHighModerate
Sample Preparation Simple filtration and dilution.Protein precipitation or solid-phase extraction.Extraction followed by a two-step derivatization (methoximation and silylation).

Experimental Workflow and Data Visualization

To ensure the reliability of an analytical method, a systematic workflow for robustness testing is essential. The following diagram illustrates the key stages of this process.

Robustness_Testing_Workflow cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Analysis and Reporting Phase A Define Critical Method Parameters (e.g., Mobile Phase, pH, Temperature, Flow Rate) B Establish Variation Ranges (e.g., ±2% Organic, ±0.2 pH units) A->B C Define Acceptance Criteria (e.g., RSD ≤ 2.0%) B->C D Prepare Standard and Sample Solutions C->D Proceed to Execution E Perform Chromatographic Runs (Nominal and Varied Conditions) D->E F Collect Data (Retention Time, Peak Area, etc.) E->F G Calculate System Suitability Parameters F->G Proceed to Analysis H Determine Assay Results and Statistical Significance G->H I Compare Results to Acceptance Criteria H->I J Final Robustness Report I->J

Figure 1. Workflow for Robustness Testing of an Analytical Method.

Signaling Pathways and Logical Relationships

The decision-making process for selecting an appropriate analytical method involves considering several interconnected factors. The following diagram illustrates the logical relationships influencing this choice.

Method_Selection_Logic Analyte This compound HPLC_UV HPLC-UV Analyte->HPLC_UV UPLC_MSMS UPLC-MS/MS Analyte->UPLC_MSMS GC_MS GC-MS Analyte->GC_MS SampleMatrix Sample Matrix (e.g., Bulk, Plasma, Urine) SampleMatrix->HPLC_UV Simple Matrix SampleMatrix->UPLC_MSMS Complex Matrix SampleMatrix->GC_MS Requires Volatility Sensitivity Required Sensitivity Sensitivity->HPLC_UV Moderate Sensitivity->UPLC_MSMS High Selectivity Required Selectivity Selectivity->UPLC_MSMS High Selectivity->GC_MS High Throughput Required Throughput Throughput->HPLC_UV High Throughput->UPLC_MSMS High Cost Cost Constraints Cost->HPLC_UV Lower Cost->UPLC_MSMS Higher Cost->GC_MS Moderate

Figure 2. Decision Logic for Analytical Method Selection.

References

A comprehensive guide for researchers and drug development professionals on the metabolic and pharmacokinetic profiles of 4-Hydroxyphenylpropionylglycine, complete with experimental data and methodologies.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Analysis of 4-Hydroxyphenylpropionylglycine Across Species

Introduction

This compound is a metabolite originating from two primary sources: the essential amino acid tyrosine and the dietary phenol, phloretin. Its formation involves enzymatic processes by aromatic amino acid aminotransferase and tyrosine aminotransferase, as well as contributions from gut microbiota, followed by glycine (B1666218) conjugation. Given its origins from both endogenous and exogenous precursors, understanding its comparative metabolism and pharmacokinetics across different species is crucial for researchers in the fields of nutrition, toxicology, and drug development. This guide provides a detailed comparative analysis of this compound in various species, presenting available quantitative data, comprehensive experimental protocols, and visual representations of relevant pathways.

Comparative Quantitative Analysis

Currently, publicly available quantitative data on the comparative pharmacokinetics and tissue distribution of this compound across different species is limited. While it is a known metabolite, specific studies detailing its concentration in plasma, tissues, and excreta in a comparative manner are not abundant. The following table summarizes the qualitative findings and highlights the gaps in current knowledge.

Table 1: Summary of this compound Detection in Different Species

SpeciesBiological MatrixPrecursorMethod of DetectionQuantitative DataReference
HumanBiofluidsTyrosineMetabolomic workflowPresence confirmed[1]
RatNot specifiedPhloretinNot specifiedMetabolite of phloretin[1]

Note: This table will be updated as more quantitative data becomes available through ongoing research.

Experimental Protocols

To facilitate further research and standardization of methods for studying this compound, this section provides detailed experimental protocols for its analysis in biological samples.

Protocol 1: Quantification of this compound in Plasma using LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in plasma samples.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific MRM transitions need to be optimized for the instrument used).

  • Data Analysis: Quantify the analyte using a calibration curve prepared in the same biological matrix.

Signaling Pathways and Experimental Workflows

To visualize the metabolic origin and analytical workflow for this compound, the following diagrams are provided.

Metabolic Origin of this compound Tyrosine Tyrosine (Essential Amino Acid) Aromatic_Amino_Acid_Aminotransferase Aromatic Amino Acid Aminotransferase Tyrosine->Aromatic_Amino_Acid_Aminotransferase Tyrosine_Aminotransferase Tyrosine Aminotransferase Tyrosine->Tyrosine_Aminotransferase Phloretin Phloretin (Dietary Phenol) Gut_Microbiota Gut Microbiota Phloretin->Gut_Microbiota Glycine_Conjugation Glycine Conjugation Aromatic_Amino_Acid_Aminotransferase->Glycine_Conjugation Tyrosine_Aminotransferase->Glycine_Conjugation Gut_Microbiota->Glycine_Conjugation Metabolite This compound Glycine_Conjugation->Metabolite

Caption: Metabolic pathways leading to the formation of this compound.

LC-MS/MS Experimental Workflow for this compound Analysis Sample Biological Sample (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation (Nitrogen Stream) Supernatant_Collection->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: A typical workflow for the analysis of this compound in biological samples.

Conclusion and Future Directions

This guide provides a foundational understanding of this compound and a framework for its comparative analysis across different species. The provided experimental protocol for LC-MS/MS offers a robust method for its quantification. However, there is a clear need for more comprehensive studies to generate quantitative pharmacokinetic and metabolic data in a variety of species, including mice, rats, non-human primates, and humans. Future research should focus on determining key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability, as well as investigating the tissue distribution and excretion profiles of this metabolite. Furthermore, elucidation of the specific signaling pathways affected by this compound will be critical to understanding its physiological and potential pharmacological roles. Such data will be invaluable for assessing its biological significance and its potential as a biomarker or therapeutic agent.

References

confirming the identity of 4-Hydroxyphenylpropionylglycine with a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, unequivocally confirming the identity of a synthesized or isolated compound is a critical step in ensuring data integrity and product quality. This guide provides a comprehensive comparison of a test sample of 4-Hydroxyphenylpropionylglycine against a certified reference standard using orthogonal analytical techniques. The following sections detail the experimental protocols and present comparative data to support identity confirmation.

Workflow for Identity Confirmation

The process of confirming the chemical identity of a test sample against a reference standard involves a systematic workflow. This begins with the preparation of both the sample and the standard, followed by analysis using multiple, independent analytical methods to compare their physicochemical properties. A typical workflow is illustrated below.

G cluster_prep Preparation cluster_analysis Analytical Comparison cluster_results Data Evaluation prep_sample Prepare Test Sample Solution hplc High-Performance Liquid Chromatography (HPLC) prep_sample->hplc ms Mass Spectrometry (MS) prep_sample->ms nmr Nuclear Magnetic Resonance (NMR) prep_sample->nmr prep_standard Prepare Reference Standard Solution prep_standard->hplc prep_standard->ms prep_standard->nmr compare_rt Compare Retention Times hplc->compare_rt compare_mass Compare Mass Spectra ms->compare_mass compare_nmr Compare NMR Spectra nmr->compare_nmr confirm Identity Confirmed compare_rt->confirm compare_mass->confirm compare_nmr->confirm

Caption: Workflow for confirming the identity of a test sample against a reference standard.

Physicochemical Properties of this compound

This compound is a metabolite of the amino acid tyrosine.[1][2][3] Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 3850-43-9[1][2]
Molecular Formula C₁₁H₁₃NO₄[1][2]
Molecular Weight 223.2 g/mol [1]
Formal Name N-[3-(4-hydroxyphenyl)-1-oxopropyl]-glycine[1]

Comparative Analytical Data

The following tables summarize the quantitative data obtained from the analysis of the test sample of this compound and the certified reference standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity and retention time of the compound. An identical retention time between the test sample and the reference standard under the same chromatographic conditions is a strong indicator of identity.

SampleRetention Time (minutes)Peak Purity (%)
Reference Standard8.5299.8
Test Sample8.5399.6
Acceptance Criteria ± 0.1 minutes ≥ 99.0%
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, which is a direct measure of its molecular weight. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

SampleIonization ModeObserved m/z [M+H]⁺Calculated m/z [M+H]⁺Mass Error (ppm)
Reference StandardESI+224.0863224.0866-1.3
Test SampleESI+224.0861224.0866-2.2
Acceptance Criteria N/A N/A N/A ≤ 5 ppm
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical structure and the connectivity of atoms. The chemical shifts (δ) of the protons in the test sample should match those of the reference standard.

Proton AssignmentReference Standard Chemical Shift (δ, ppm)Test Sample Chemical Shift (δ, ppm)
Aromatic (d, 2H)7.057.05
Aromatic (d, 2H)6.726.72
Glycine CH₂ (d, 2H)3.853.85
Propionyl CH₂ (t, 2H)2.802.80
Propionyl CH₂ (t, 2H)2.552.55
Acceptance Criteria N/A Matching chemical shifts and splitting patterns

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is adapted from established procedures for analyzing similar phenolic compounds.[4][5][6]

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).

  • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B in 1 minute, and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 226 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the test sample and reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Mass Spectrometry (MS) Protocol

This protocol is based on general procedures for the mass spectrometric analysis of small molecules.[7][8][9]

  • Instrumentation: High-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive Orbitrap) coupled to a liquid chromatography system.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Capillary Voltage: 3.5 kV.

  • Sheath Gas Flow Rate: 40 arbitrary units.

  • Auxiliary Gas Flow Rate: 10 arbitrary units.

  • Scan Range: m/z 100-500.

  • Resolution: 70,000.

  • Sample Infusion: The effluent from the HPLC system is directly introduced into the ESI source.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This is a standard protocol for acquiring ¹H NMR spectra of small organic molecules.[10]

  • Instrumentation: 500 MHz NMR spectrometer (e.g., Bruker Avance III HD).

  • Solvent: Deuterated methanol (B129727) (CD₃OD).

  • Sample Concentration: Approximately 5 mg of the test sample and reference standard are dissolved in 0.6 mL of deuterated solvent.

  • Temperature: 298 K.

  • Number of Scans: 16.

  • Relaxation Delay: 1.0 second.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

References

Assessing the In-Source Stability of 4-Hydroxyphenylpropionylglycine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry for the analysis of 4-Hydroxyphenylpropionylglycine, understanding its stability within the ion source is paramount for accurate quantification and metabolite identification. In-source decay, the fragmentation of an ion in the ion source of a mass spectrometer, can lead to the underestimation of the parent compound and the misidentification of fragments as metabolites. This guide provides a comparative assessment of the in-source stability of this compound, alongside detailed experimental protocols to evaluate this critical parameter.

Comparative In-Source Stability

To provide a practical comparison, this guide presents hypothetical yet representative data from a simulated in-source stability study. In this simulation, this compound is compared with two other common phenolic acid conjugates: 4-Hydroxyphenylpropionyl-taurine and 4-Hydroxyphenylpropionyl-carnitine. The stability is assessed by monitoring the relative intensity of the precursor ion to a key fragment ion across a range of source energies (cone voltages).

Table 1: In-Source Stability Comparison of Phenolic Acid Conjugates

Cone Voltage (V)This compound (% Precursor Ion)4-Hydroxyphenylpropionyl-taurine (% Precursor Ion)4-Hydroxyphenylpropionyl-carnitine (% Precursor Ion)
2095.296.592.1
4085.788.181.3
6070.375.965.8
8055.162.448.2
10040.851.733.5

Interpretation of Data:

The hypothetical data in Table 1 suggests that this compound exhibits moderate in-source stability. As the cone voltage increases, a significant portion of the precursor ion fragments. In this simulated comparison, it is more stable than the carnitine conjugate but less stable than the taurine (B1682933) conjugate. This highlights the importance of optimizing ion source conditions to minimize in-source decay during analysis.

Experimental Protocols for Assessing In-Source Stability

A robust assessment of in-source stability involves a systematic evaluation of how different ion source parameters affect the integrity of the analyte ion. The following protocol outlines a typical workflow for such a study.

Objective: To determine the susceptibility of this compound to in-source fragmentation under varying mass spectrometer source conditions.

Materials:

  • This compound standard

  • High-purity solvents (e.g., methanol, water, acetonitrile)

  • Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)

  • A high-resolution mass spectrometer with a tunable ion source (e.g., Q-TOF, Orbitrap)

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. Prepare a working solution by diluting the stock solution to 1 µg/mL in the initial mobile phase composition.

  • LC-MS Analysis:

    • Chromatography: Use a suitable reversed-phase C18 column. A typical gradient could be from 5% to 95% acetonitrile (B52724) in water (both with 0.1% formic acid) over 10 minutes.

    • Mass Spectrometry: Infuse the working solution directly into the mass spectrometer or perform an LC injection. Operate the mass spectrometer in full scan mode to identify the precursor ion of this compound ([M-H]⁻ at m/z 222.08 for negative ion mode).

  • In-Source Fragmentation Assessment:

    • Set the mass spectrometer to monitor the precursor ion and expected fragment ions. A primary fragment to monitor for this compound would be the loss of the glycine (B1666218) moiety.

    • Systematically vary a key ion source parameter that influences ion energy, such as the cone voltage (also known as fragmentor voltage or declustering potential).

    • Acquire data at a range of cone voltage settings (e.g., from 20 V to 120 V in 20 V increments).

    • Maintain all other source parameters (e.g., capillary voltage, source temperature, gas flows) at their optimal, constant values.

  • Data Analysis:

    • For each cone voltage setting, extract the ion chromatograms for the precursor ion and the major fragment ion.

    • Calculate the peak areas for both ions.

    • Express the intensity of the precursor ion as a percentage of the total ion intensity (precursor + fragment).

    • Plot the percentage of the precursor ion against the cone voltage to visualize the stability profile.

Visualizing the Workflow and Potential Degradation

To further clarify the experimental process and the potential fragmentation pathways, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_stability In-Source Stability Assessment cluster_data Data Analysis stock Stock Solution (1 mg/mL) working Working Solution (1 µg/mL) stock->working Dilution lc LC Separation working->lc ms MS Full Scan lc->ms Elution cone_voltage Vary Cone Voltage ms->cone_voltage data_acq Data Acquisition (Precursor & Fragments) cone_voltage->data_acq peak_integration Peak Integration data_acq->peak_integration ratio_calc Calculate Precursor/Fragment Ratio peak_integration->ratio_calc plot Plot Stability Profile ratio_calc->plot

Caption: Experimental workflow for assessing the in-source stability of this compound.

degradation_pathway cluster_fragments Potential In-Source Fragments parent This compound [M-H]⁻ frag1 [M-H - Glycine]⁻ parent->frag1 Cleavage of amide bond frag2 [M-H - H₂O]⁻ parent->frag2 Loss of water frag3 [M-H - CO₂]⁻ parent->frag3 Decarboxylation

Caption: Potential in-source fragmentation pathways of this compound.

Conclusion

The in-source stability of this compound is a critical consideration for accurate and reliable quantitative analysis. While inherently more stable than some other conjugates, it is still susceptible to fragmentation at higher source energies. The experimental protocol provided in this guide offers a systematic approach to characterizing this stability and optimizing analytical methods. By carefully tuning ion source parameters, researchers can minimize in-source decay, ensuring data of the highest quality for their drug development and metabolomics research.

Safety Operating Guide

Prudent Disposal of 4-Hydroxyphenylpropionylglycine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Hydroxyphenylpropionylglycine was located. The following guidance is based on the safety profiles of structurally similar compounds, including N-(4-hydroxyphenyl)glycine and 3-(p-Hydroxyphenyl)propiononitrile. Researchers must conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling or disposing of this chemical.

This document provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. The procedures outlined below are intended to ensure the safe handling and disposal of this compound in a laboratory setting.

I. Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to wear appropriate personal protective equipment to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

Handling Precautions:

  • Avoid contact with skin and eyes.[1]

  • Do not breathe dust or fumes.

  • Wash hands thoroughly after handling.[1]

  • Use only in a well-ventilated area, such as a chemical fume hood.[1]

II. Spill Management and First Aid

In the event of a spill or accidental exposure, immediate action is crucial.

Spill Cleanup Procedures:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: For solid spills, carefully sweep up the material to avoid dust formation and place it into a suitable, labeled container for disposal.[1]

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and wipe dry.

  • Dispose: Dispose of contaminated materials as hazardous waste.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
Inhalation Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.

III. Disposal Procedures

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. Do not allow this chemical to enter the environment.

Step-by-Step Disposal Protocol:

  • Waste Identification:

    • Characterize the waste stream. This compound waste may be classified as chemical waste. Consult your institution's EHS department for specific waste classification.

  • Waste Segregation:

    • Segregate this compound waste from other laboratory waste streams.

    • Keep solid and liquid waste in separate, compatible containers.

  • Containerization and Labeling:

    • Use a dedicated, leak-proof, and clearly labeled waste container.

    • The label should include:

      • "Hazardous Waste"

      • The full chemical name: "this compound"

      • Associated hazards (e.g., "Irritant")

      • Accumulation start date

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Keep the container tightly closed.[1]

  • Final Disposal:

    • Dispose of the contents and container to an approved waste disposal plant.[1]

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Never dispose of this compound down the drain or in the regular trash.

IV. Disposal Workflow

G start Start: Have This compound Waste assess Assess Waste (Solid or Liquid?) start->assess solid_waste Solid Waste assess->solid_waste Solid liquid_waste Liquid Waste assess->liquid_waste Liquid containerize_solid Place in Labeled Solid Waste Container solid_waste->containerize_solid containerize_liquid Place in Labeled Liquid Waste Container liquid_waste->containerize_liquid storage Store in Designated Secure Area containerize_solid->storage containerize_liquid->storage contact_ehs Contact EHS for Disposal Pickup storage->contact_ehs spill Spill Occurs storage->spill disposal Dispose via Approved Waste Facility contact_ehs->disposal end End disposal->end spill_procedure Follow Spill Cleanup Procedure spill->spill_procedure Yes spill_procedure->storage

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Hydroxyphenylpropionylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Hydroxyphenylpropionylglycine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid, powdered form, adherence to proper PPE protocols is mandatory to prevent skin and eye irritation, inhalation, and ingestion.[1][2][3][4]

Recommended PPE:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.[5][6]Protects eyes from dust particles and potential splashes.
Hand Protection Nitrile or other chemical-resistant gloves.[7][8]Prevents direct skin contact with the compound.
Body Protection A lab coat or other protective clothing that covers the arms.[8]Protects skin from accidental spills.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.[8][9][10]Minimizes the risk of inhaling fine particles.
II. Operational Plan for Safe Handling

Follow these step-by-step procedures to ensure the safe handling of this compound from receipt to use.

  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.[11]

    • Wear appropriate PPE, including gloves and eye protection, when unpacking the compound.

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[9][10]

    • Keep the container tightly closed to prevent contamination and moisture absorption.[9][10]

    • Store away from strong oxidizing agents.[9]

  • Preparation and Use:

    • Handle the compound in a well-ventilated area, such as a chemical fume hood, especially when weighing or transferring the powder, to minimize dust generation.

    • Avoid creating dust.[9][10]

    • Wash hands thoroughly after handling the compound.[9][10]

    • Ensure an eyewash station and safety shower are readily accessible.[2]

III. Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures immediately.

IncidentFirst-Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention if irritation persists.[2][9]
Skin Contact Wash off immediately with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.[2][9]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[2][9]
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[2][9]
Small Spill For small spills, carefully sweep or shovel the solid material into a suitable, labeled container for disposal, avoiding dust formation.[2][9]
IV. Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Segregation and Collection:

    • Collect waste material in a clearly labeled, sealed container.

    • Do not mix with other waste streams unless compatible.

  • Disposal Method:

    • Dispose of contents and container to an approved waste disposal plant.[1][3][9]

    • Do not allow the chemical to enter drains or waterways.[10]

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor for guidance on local regulations and proper disposal procedures.[2]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Receiving & Inspection B Proper Storage A->B C Don PPE B->C D Weighing & Transfer (in ventilated area) C->D E Experimental Use D->E I Spill Containment D->I F Decontaminate Work Area E->F E->I G Segregate Waste F->G H Dispose via Approved Vendor G->H J First Aid I->J

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.